2,2-Difluoro-3-methoxy-propionic acid
Description
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Properties
IUPAC Name |
2,2-difluoro-3-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O3/c1-9-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSAUHIICKJXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785712-17-6 | |
| Record name | 2,2-difluoro-3-methoxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Spectroscopic Characterization of 2,2-Difluoro-3-methoxy-propionic acid: A Predictive Technical Guide
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,2-Difluoro-3-methoxy-propionic acid. In the absence of publicly available experimental spectra for this specific molecule, this document synthesizes information from structurally analogous compounds and foundational spectroscopic principles to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this fluorinated carboxylic acid. All presented data should be understood as predictive and requires experimental verification.
Introduction: The Significance of Fluorinated Carboxylic Acids
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound represents a simple yet intriguing scaffold, combining a difluorinated carbon center adjacent to a carboxylic acid with a methoxy ether linkage. Understanding its spectroscopic signature is crucial for its unambiguous identification in complex reaction mixtures and for quality control.
This guide provides a predictive blueprint for the spectroscopic characterization of this compound, leveraging data from related fluorinated and non-fluorinated propionic acid derivatives to construct a reliable analytical framework.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, we predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra.
The proton NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the methoxy and methylene protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| 1 | ~3.9 - 4.1 | Triplet | ³JHF ≈ 12-15 Hz | -CH₂- |
| 2 | ~3.4 | Singlet | - | -OCH₃ |
| 3 | ~10 - 13 | Broad Singlet | - | -COOH |
Causality Behind Predictions:
-
The -CH₂- protons are adjacent to the electron-withdrawing CF₂ group and an oxygen atom, shifting their resonance significantly downfield. The coupling to the two neighboring fluorine atoms is expected to produce a triplet, as predicted by the n+1 rule for I=1/2 nuclei. The magnitude of the geminal H-F coupling (³JHF) is estimated based on typical values for similar fragments.
-
The -OCH₃ protons are relatively shielded and are not expected to show coupling to other nuclei, thus appearing as a sharp singlet.
-
The -COOH proton is highly deshielded and its chemical shift is often concentration and solvent dependent. It typically appears as a broad singlet due to chemical exchange.
The carbon NMR will provide key information about the carbon skeleton.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| 1 | ~165 - 170 | Triplet | ²JCF ≈ 25-30 Hz | -COOH |
| 2 | ~115 - 120 | Triplet | ¹JCF ≈ 240-260 Hz | -CF₂- |
| 3 | ~65 - 70 | Triplet | ²JCF ≈ 20-25 Hz | -CH₂- |
| 4 | ~59 - 61 | Singlet | - | -OCH₃ |
Causality Behind Predictions:
-
The -COOH carbon will be downfield, and will exhibit coupling to the two geminal fluorine atoms, resulting in a triplet.
-
The -CF₂- carbon will be significantly downfield and will show a large one-bond coupling to the directly attached fluorine atoms, appearing as a triplet.
-
The -CH₂- carbon, being adjacent to the CF₂ group, will also experience coupling to the fluorine atoms, resulting in a triplet with a smaller coupling constant.
-
The -OCH₃ carbon will appear as a singlet in a typical chemical shift range for methoxy groups.
The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| 1 | -90 to -120 | Triplet | ³JHF ≈ 12-15 Hz | -CF₂- |
Causality Behind Predictions:
-
The chemical shift of the -CF₂- group is predicted based on typical values for aliphatic difluoromethylene groups adjacent to both a methylene and a carboxylic acid group.[1] The signal is expected to be a triplet due to coupling with the two adjacent methylene protons.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the carboxylic acid and the C-F bonds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 1700-1725 | Strong | C=O stretch | Carboxylic Acid |
| 1050-1250 | Strong, Multiple Bands | C-F stretch | Difluoromethylene |
| 1100-1150 | Strong | C-O stretch | Ether |
| 2850-3000 | Medium | C-H stretch | Methylene & Methyl |
Causality Behind Predictions:
-
The broad O-H stretch is characteristic of hydrogen-bonded carboxylic acids.
-
The strong C=O stretch is also a hallmark of the carboxylic acid group.
-
The C-F stretching region will likely show multiple strong absorptions due to the symmetric and asymmetric stretches of the CF₂ group.
-
The C-O stretch of the methoxy group will be a strong band in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
-
Molecular Weight: The predicted monoisotopic mass of this compound (C₄H₆F₂O₃) is 140.0285 u.
-
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
[M]⁺: A molecular ion peak at m/z 140 may be observed, though it could be weak.
-
[M - OCH₃]⁺: Loss of the methoxy radical (•OCH₃) would result in a fragment at m/z 109.
-
[M - COOH]⁺: Loss of the carboxyl radical (•COOH) would lead to a fragment at m/z 95.
-
[COOCH₃]⁺: A fragment corresponding to the methyl ester group at m/z 59 is possible through rearrangement.
-
[CF₂COOH]⁺: A fragment at m/z 93 is also a likely product of C-C bond cleavage.
-
Experimental Protocols (Self-Validating Systems)
The following are generalized protocols for the acquisition of the spectroscopic data described above. These should be adapted based on the specific instrumentation available.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize spectral width, number of scans, and relaxation delay.
-
Integrate all signals to determine proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Use a suitable fluorine-containing reference standard if necessary.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra.
IR Spectroscopy
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
-
For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat sample.
-
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction.
Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions.
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Predicted ¹H-¹⁹F Couplings
Caption: Key predicted proton-fluorine coupling.
Conclusion
This predictive guide offers a comprehensive spectroscopic framework for the characterization of this compound. While based on sound chemical principles and data from analogous structures, experimental verification is essential. The methodologies and predicted data presented herein should serve as a valuable resource for researchers working with this and other novel fluorinated compounds, facilitating their identification and furthering their application in science and industry.
References
As experimental data for the target compound is not available, this reference list includes sources for the spectroscopic data of related compounds and general spectroscopic principles used for the predictions.
-
PubChem. (n.d.). 3,3-Difluoro-3-methoxypropanoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]1]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved January 19, 2026, from [Link]]
-
NIST. (n.d.). Propanoic acid, 2,2-dichloro-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved January 19, 2026, from [Link]]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).[2]
-
SpectraBase. (n.d.). (S)-3-AMINO-2,2-DIFLUORO-3-(PARA-METHOXYPHENYL)-PROPANOIC-ACID - Optional[19F NMR]. Wiley-VCH GmbH. Retrieved January 19, 2026, from [Link]]
-
PubChem. (n.d.). 3-Methoxypropionic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]]
Sources
Potential biological activity of 2,2-Difluoro-3-methoxy-propionic acid
An In-depth Technical Guide to the Potential Biological Activity of 2,2-Difluoro-3-methoxy-propionic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of the novel compound, this compound. While direct experimental data on this specific molecule is nascent, this document synthesizes information from structurally related compounds to build a robust hypothesis for its potential as a therapeutic agent. We will delve into the rationale behind its design, drawing from the well-established roles of fluorination and the propionic acid scaffold in medicinal chemistry. This guide will further propose a detailed roadmap for its synthesis, characterization, and a phased biological evaluation to unlock its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel fluorinated compounds.
Introduction: The Rationale for this compound
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over 25% of all pharmaceuticals containing at least one fluorine atom.[1] This is due to the unique properties that fluorine imparts, including:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, slowing down metabolic degradation and increasing the drug's half-life.
-
Increased Lipophilicity: Fluorination can enhance a molecule's ability to cross cell membranes, a critical factor for reaching intracellular targets.[2]
-
Modulation of Acidity: The electron-withdrawing nature of fluorine can significantly alter the pKa of nearby acidic groups, influencing binding to biological targets.[3]
Carboxylic acids are a common functional group in many drugs, such as aspirin and ibuprofen.[4] The propionic acid scaffold, a simple three-carbon carboxylic acid, is a well-known pharmacophore with a diverse range of biological activities, including anti-inflammatory, metabolic, and antimicrobial effects.[5][6]
This compound combines these two key features: a propionic acid backbone and geminal difluorination at the α-carbon. The methoxy group at the β-position further modulates the molecule's polarity and potential for hydrogen bonding. This unique combination suggests several exciting avenues for biological activity that warrant thorough investigation.
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthetic route could commence from a readily available starting material such as 3-hydroxypropionic acid methyl ester. The synthesis would involve the introduction of the methoxy group, followed by a fluorination step, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.
Experimental Protocol: Proposed Synthesis of this compound
-
Methylation of 3-hydroxypropionic acid methyl ester:
-
Dissolve 3-hydroxypropionic acid methyl ester in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
Add a strong base, such as sodium hydride, at 0°C to deprotonate the hydroxyl group.
-
Introduce a methylating agent, like methyl iodide, and allow the reaction to proceed to completion.
-
Purify the resulting 3-methoxypropionic acid methyl ester using column chromatography.
-
-
α,α-Difluorination:
-
The α-carbon of the 3-methoxypropionic acid methyl ester can be difluorinated using an electrophilic fluorinating agent.
-
A common method involves the use of a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, followed by quenching with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). This step may need to be repeated to achieve difluorination.
-
-
Hydrolysis to the Carboxylic Acid:
-
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
-
This can be achieved by treating the difluorinated methyl ester with a base, such as lithium hydroxide, in a mixture of water and a polar organic solvent.
-
Acidification of the reaction mixture will yield the desired this compound.
-
Characterization
The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques:
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, and ¹⁹F NMR spectroscopy will be essential to confirm the molecular structure and the successful incorporation of the fluorine and methoxy groups. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry will be used to determine the exact molecular weight of the compound, confirming its elemental composition. |
| Infrared (IR) Spectroscopy | IR spectroscopy will identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches. |
| High-Performance Liquid Chromatography (HPLC) | HPLC will be used to assess the purity of the final compound. |
Diagram: Proposed Synthetic Workflow
Caption: A phased experimental workflow for evaluating the biological activities of this compound.
Potential Anti-inflammatory Activity
Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. Some propionic acid derivatives have shown anti-inflammatory effects.
Proposed Investigation:
-
Phase 1: In Vitro Enzyme Assays:
-
Evaluate the inhibitory activity of this compound against cyclooxygenase (COX-1 and COX-2) enzymes.
-
-
Phase 2: Cell-Based Assays:
-
Use cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, to measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Toxicology and Safety Assessment
A critical aspect of any drug discovery program is the early assessment of a compound's safety profile.
Proposed Investigation:
-
In Vitro Cytotoxicity Assays:
-
Determine the 50% cytotoxic concentration (CC50) of this compound against a panel of human cell lines (e.g., HepG2, HEK293) to assess its general toxicity.
-
-
Preliminary In Vivo Toxicity:
-
Should the compound progress to in vivo studies, acute toxicity studies in rodents will be necessary to determine the maximum tolerated dose (MTD) and identify any potential target organs of toxicity. The known teratogenic effects of 2-methoxypropionic acid in rabbits suggest that developmental toxicity should be a key area of investigation. [7]
-
Conclusion and Future Directions
This compound is a novel compound with significant, albeit currently unexplored, therapeutic potential. Its unique chemical structure, combining the established pharmacophore of propionic acid with the advantageous properties of fluorine, makes it a compelling candidate for investigation as a metabolic modulator, antimicrobial agent, or anti-inflammatory drug.
The research roadmap outlined in this guide provides a clear and logical path forward for the synthesis, characterization, and comprehensive biological evaluation of this promising molecule. The successful execution of these studies will be instrumental in determining the ultimate therapeutic utility of this compound and could pave the way for the development of a new class of fluorinated therapeutics.
References
- Christian-Albrechts-Universität zu Kiel. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed.
- PubChem. (2R)-2-acetamido-3-methoxypropanoic acid.
- Al-Lahham, S. H., Peppelenbosch, M. P., Roelofsen, H., Vonk, R. J., & Venema, K. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. PubMed.
- National Institutes of Health. Cytotoxic actions of 2,2-dibromo-3-nitrilopropionamide, a biocide in hydraulic fracturing fluids, on rat thymocytes.
- MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise.
- PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design.
- Google Patents. JPS61130254A - 2,2-difluoropropionic acid derivative.
- PubMed. Synthesis and Biological Activity of 25-Methoxy-, 25-Fluoro-, and 25-Azabrassinolide and 25-Fluorocastasterone: Surprising Effects of Heteroatom Substituents at C-25.
- PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid.
- Semantic Scholar. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition.
- Preprints.org. (2025). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives.
- Google Patents. US20180037533A1 - Practical Method for Manufacturing 3,3-Difluoro-2-Hydroxypropionic Acid.
- Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- PubMed. (2025). The mechanism of action of indole-3-propionic acid on bone metabolism.
- PubMed. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300.
- MDPI. (2024). 7-O-Carboxylic Acid-Substituted 3-O-Alkyl Difluoroquercetin; An Aztreonam-Potentiating Agent Against Carbapenemase-Producing Pseudomonas aeruginosa Through Simultaneous Inhibition of Metallo-β-Lactamase and Efflux Pump.
- ResearchGate. (PDF) 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41.
- Frontiers. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
- PubMed. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice.
- Publisso. (2025). 2-Methoxypropanol-1.
- Frontiers. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders.
- PubMed. Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid.
- PubMed. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities.
- ChemicalBook. methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7.
- PubMed. Inhibition of Mycobacterium tuberculosis InhA by 3-nitropropanoic acid.
- Google Patents. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
- Wikipedia. Hydrogen fluoride.
- Google Patents. US3755427A - 2-(mono-and difluoro-4-biphenyl)propionic acids.
- Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (n.d.).
- PubMed. Synthesis and biological activities of 2 beta-chloro-, 2 beta-fluoro-, and 2 beta-methoxy-1 alpha,25-dihydroxyvitamin D3.
- MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition.
- PubMed. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
- PubMed. Fluorination methods for drug discovery and development.
- PubMed Central. 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME.
- Googleapis.com. (2010). (12) United States Patent.
- Structure-property relationships of fluorinated carboxylic acid bioisosteres. (n.d.).
- PubMed. (2020). Inhibitors in Commercially Available 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonate) Affect Enzymatic Assays.
Sources
- 1. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-property relationships of fluorinated carboxylic acid bioisosteres [escholarship.org]
- 4. Novel synthesis of fluorinated molecules with potential in drug research developed [idw-online.de]
- 5. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. series.publisso.de [series.publisso.de]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2,2-Difluoro-3-methoxy-propionic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Difluoro-3-methoxy-propionic acid is a structurally intriguing small molecule with potential for biological activity, yet its mechanism of action remains uncharacterized. This guide provides a comprehensive framework for its investigation. We begin by dissecting the molecule's structural components—a propionic acid backbone, a gem-difluoro modification, and a methoxy group—to formulate rational hypotheses about its potential biological targets. Drawing parallels with known propionic acid derivatives that function as signaling molecules and metabolic regulators, and considering the well-documented effects of fluorination in medicinal chemistry, we propose primary and secondary mechanistic hypotheses.[1][2][3] The core of this document is a detailed, phased experimental roadmap designed to systematically test these hypotheses. This includes initial phenotypic screens, target identification through metabolomics, and specific, high-fidelity assays to validate interactions with G-protein coupled receptors (GPCRs) or metabolic enzymes.[4][5][6] Protocols for key validation techniques, including the Cellular Thermal Shift Assay (CETSA) for target engagement, are provided in detail.[7][8][9] This guide is intended to serve as a strategic and practical resource for researchers embarking on the characterization of this and other novel small molecules.
Introduction and Molecular Rationale
The quest to understand the mechanism of action (MoA) of a novel small molecule is fundamental to drug discovery. This compound presents a unique combination of functional groups that suggest a number of potential biological roles. Its propionic acid scaffold is shared by a class of molecules known to be active in human physiology, primarily as metabolites of the gut microbiota.[1][2] These short-chain fatty acids (SCFAs) can act as signaling molecules, most notably through G-protein coupled receptors (GPCRs), influencing metabolism and immune responses.[1][3]
The introduction of fluorine atoms into small molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[10][11][12] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the molecule more resistant to oxidative metabolism.[10][12][13] The gem-difluoro group (CF2) is of particular interest as it can act as a bioisostere of a carbonyl group, potentially enabling interactions with targets that recognize ketones or amides, while not being susceptible to the same metabolic pathways.[14][15]
Based on this structural analysis, we can formulate two primary, testable hypotheses for the mechanism of action of this compound:
-
Primary Hypothesis: The molecule acts as a ligand for one or more G-protein coupled receptors, likely those known to bind other short-chain fatty acids (e.g., GPR41, GPR43), thereby modulating downstream signaling pathways.
-
Secondary Hypothesis: The molecule functions as an inhibitor of a key metabolic enzyme, with the gem-difluoro group potentially mimicking a transition state or a substrate carbonyl group.[16][17][18]
This guide outlines a systematic approach to test these hypotheses and to definitively characterize the molecule's MoA.
A Phased Experimental Roadmap for MoA Elucidation
We propose a three-phase experimental plan to move from broad phenotypic screening to specific target validation and biophysical characterization.
Phase 1: Unbiased Phenotypic Screening and Target Identification
The initial phase aims to identify any biological activity of the compound in a target-agnostic manner.
2.1. Cellular Phenotypic Assays
A panel of cell-based assays should be employed to screen for broad effects on cellular health and metabolism. A starting concentration range of 1 µM to 100 µM is recommended, based on the typical activity range of small molecules.
| Assay Type | Cell Line(s) | Endpoint Measured | Potential Implication |
| Cell Viability | HEK293, HepG2, 3T3-L1 | ATP levels (e.g., CellTiter-Glo®) | Cytotoxicity or cytostatic effects |
| Metabolic Activity | C2C12 myotubes | Oxygen Consumption Rate (OCR) | Effects on mitochondrial respiration |
| Lipolysis | 3T3-L1 adipocytes | Glycerol release | Modulation of fat metabolism |
| Inflammatory Response | RAW 264.7 macrophages | Nitric oxide or cytokine production | Anti-inflammatory or pro-inflammatory effects |
2.2. Untargeted Metabolomics for Pathway Analysis
Metabolomics provides a snapshot of the metabolic state of a biological system and can reveal which pathways are perturbed by the compound.[19][20][21] This is a powerful tool for generating hypotheses about the compound's target.[19][20][21]
Experimental Protocol: Untargeted Metabolomics
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 for liver metabolism) to 80% confluency. Treat cells with this compound (at a non-toxic concentration determined in Phase 1.1) and a vehicle control for a defined period (e.g., 24 hours).
-
Metabolite Extraction: Aspirate the medium, wash the cells with ice-cold phosphate-buffered saline, and then quench metabolism by adding liquid nitrogen. Extract metabolites using a cold 80:20 methanol:water solution.
-
Sample Preparation: Centrifuge the extracts to pellet protein and debris. Collect the supernatant and dry it under a stream of nitrogen.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify metabolites. Perform statistical analysis (e.g., volcano plots, principal component analysis) to identify metabolites that are significantly altered by the compound treatment. Use pathway analysis software (e.g., MetaboAnalyst) to map these changes to specific metabolic pathways.
The results of this phase will guide the more focused investigations in Phase 2. For example, a significant change in lipid metabolites would prioritize the lipolysis assay and investigation of enzymes in fatty acid metabolism.
Phase 2: Target Validation and Characterization
This phase involves specific, hypothesis-driven experiments to validate the putative targets or pathways identified in Phase 1.
2.3. Hypothesis 1: GPCR Signaling
If phenotypic screening suggests a role in metabolic signaling, direct testing of GPCR activation is warranted. The most common signaling outputs for SCFA-sensing GPCRs are changes in intracellular calcium (via Gαq) or cAMP (via Gαi or Gαs).[4][22]
Experimental Protocol: Calcium Mobilization Assay
-
Cell Preparation: Culture cells expressing the target GPCR (e.g., CHO-K1 cells stably expressing GPR41) in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence. Add varying concentrations of this compound and monitor the change in fluorescence in real-time.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
Caption: Workflow for GPCR signaling and assay detection.
2.4. Hypothesis 2: Enzyme Inhibition
If metabolomics data points to the accumulation of a specific substrate or depletion of a product, direct enzyme inhibition assays are necessary.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Reaction Setup: In a microplate, combine the purified target enzyme, its substrate, and the necessary cofactors in an appropriate assay buffer.
-
Inhibitor Addition: Add a range of concentrations of this compound to the reaction wells. Include a "no inhibitor" control and a "no enzyme" background control.
-
Initiate Reaction: Start the reaction, often by adding the substrate or a cofactor.
-
Monitor Progress: Continuously monitor the formation of the product over time using a spectrophotometer or fluorometer.[5][23] The rate of the reaction is the slope of the initial linear phase.
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[24]
| Parameter | Description |
| IC50 | The concentration of inhibitor that reduces enzyme activity by 50%. |
| Km | The substrate concentration at which the reaction rate is half of Vmax. |
| Vmax | The maximum rate of the reaction when the enzyme is saturated with substrate. |
| Ki | The inhibition constant, a measure of the inhibitor's binding affinity. |
2.5. Validating Direct Target Engagement with CETSA
Regardless of the initial findings, confirming that the compound physically binds to its putative target within a cell is crucial. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[7][8][9][25] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8][9][26]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures using a thermal cycler.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: For each temperature, compare the amount of soluble protein in the treated vs. control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Biophysical Characterization of the Interaction
Once a direct target has been validated, biophysical methods can be used to precisely quantify the binding interaction. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can determine the binding affinity (KD), kinetics (kon, koff), and thermodynamics of the interaction between the compound and the purified target protein.[27][28] This data is invaluable for structure-activity relationship (SAR) studies and lead optimization.
Conclusion and Future Directions
The mechanism of action of this compound is currently unknown, but its structure provides a compelling rationale for its investigation as a potential modulator of metabolic signaling pathways. The experimental roadmap detailed in this guide provides a logical and robust framework for moving from broad phenotypic observation to definitive target identification and characterization. By systematically applying these modern drug discovery techniques, researchers can elucidate the molecular mechanisms that underpin the biological activity of this novel compound, paving the way for its potential development as a research tool or therapeutic agent.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Scholar.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Reverter, D., Sarr, M., & D'Alessandro, A. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(23), e4232.
- Drug Mechanism of Action Analysis Services. (n.d.).
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.
- Li, B., et al. (2023).
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews: A Journal of Drug Design and Discovery.
- Role of Fluorine in Drug Design and Drug Action. (2023).
- Raut, S., et al. (2021). Pharmaco‐metabolomics opportunities in drug development and clinical research. British Journal of Clinical Pharmacology, 87(12), 4566-4577.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 32.
- Metabolomics of Drug Action: Unveiling the Molecular Mechanisms of Therapeutic Efficacy. (n.d.).
- Kell, D. B. (2015). Metabolomics and systems pharmacology: why and how to model the human metabolic network for drug discovery. Journal of the Royal Society Interface, 12(103), 20141207.
- Johnson, B. F., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 332-346.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Methods in Molecular Biology.
- Zhang, R., et al. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 40(2), 145-153.
- How should I start with Enzyme-Inhibitor kinetics assay?. (2015).
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(1), 221-228.
- Chapter 2. Fluorinated Compounds in Enzyme-Catalyzed Reactions. (n.d.).
- Advances in G Protein-Coupled Receptor High-throughput Screening. (2020). Current Opinion in Structural Biology, 63, 131-138.
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). International Journal of Molecular Sciences, 25(10), 5433.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). International Journal of Molecular Sciences, 21(15), 5433.
- Basavarajappa, H. D., & Williams, C. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 52-55.
- (PDF) Enzyme inhibition by fluoro compounds. (n.d.).
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs.
- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (2022). Organic Letters, 24(33), 6140-6145.
- Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual.
- What Are Enzyme Kinetic Assays?. (2024). Tip Biosystems.
- Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. (2021).
- Al-Lahham, S. H., Peppelenbosch, M. P., Roelofsen, H., Vonk, R. J., & Venema, K. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(11), 1175-1183.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. (2010).
- CETSA. (n.d.). CETSA.
- Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. (2013). MIT OpenCourseWare.
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Chemical Science, 15(46), 18511-18518.
- Tailored mode-of-action assays to enhance your drug discovery process. (n.d.). Nuvisan.
- Propionic acid – metabolite. (2025).
- Biophysical Approaches to Small Molecule Discovery and Valid
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Chemical Science.
- Computational and Experimental insights into Understanding Small Molecule-Enzyme Interactions. (2024). Preprint.
- gem-Difluorinated Amines for Drug Design. (n.d.). Enamine.
- Pathophysiological mechanisms of complications associated with propionic acidemia. (2019). Journal of Inherited Metabolic Disease, 42(1), 5-15.
- Propionic Acid: Method of Production, Current State and Perspectives. (2019). Food Technology and Biotechnology, 57(4), 430-441.
- Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. (2017). YouTube.
- Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations. (2018). In Methods in Molecular Biology.
- 2,2-Difluorosuccinic acid. (n.d.). PubChem.
- 2,2-Difluorosuccinic acid, 94%. (n.d.). Fisher Scientific.
- Buy 2,2-difluorosuccinic acid from Conier Chem&Pharma Limited. (n.d.). ECHEMI.
- Mechanism of action of 2',5-difluoro-1-arabinosyluracil. (1980). Molecular Pharmacology, 17(3), 363-368.
Sources
- 1. staff.najah.edu [staff.najah.edu]
- 2. researchgate.net [researchgate.net]
- 3. Propionic acid – metabolite – biocrates life sciences gmbh [biocrates.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. portlandpress.com [portlandpress.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rroij.com [rroij.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Drug Mechanism of Action Analysis Services - Creative Proteomics [metabolomics.creative-proteomics.com]
- 20. Metabolomics in drug research and development: The recent advances in technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. omicsonline.org [omicsonline.org]
- 22. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 24. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. CETSA [cetsa.org]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nuvisan.com [nuvisan.com]
- 28. m.youtube.com [m.youtube.com]
Quantum Chemical Calculations for 2,2-Difluoro-3-hydroxypropanoic Acid: A Methodological Framework for Drug Development
An In-Depth Technical Guide
Executive Summary
Fluorinated organic molecules are of paramount importance in modern drug development, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. 2,2-Difluoro-3-hydroxypropanoic acid represents a key structural motif in this class of compounds. This technical guide provides a comprehensive framework for employing quantum chemical calculations to elucidate the fundamental properties of this molecule. We will delve into the theoretical underpinnings, present a validated step-by-step computational protocol, and discuss the interpretation of the calculated data from a drug discovery perspective. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico methods to accelerate their research and development pipelines.
Introduction: The Significance of Fluorinated Motifs and Computational Scrutiny
The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry. The high electronegativity and small size of fluorine can profoundly alter a molecule's conformational preferences, acidity, and metabolic stability.[1] 2,2-Difluoro-3-hydroxypropanoic acid, with its gem-difluoro group adjacent to a carboxylic acid and a hydroxylated carbon, presents a fascinating case study. The interplay between the electron-withdrawing difluoro group and the hydrogen-bonding capabilities of the hydroxyl and carboxyl moieties dictates its overall physicochemical profile.
Understanding these properties is crucial for predicting how a molecule will behave in a biological system. Experimental characterization can be both time-consuming and resource-intensive.[2] Quantum chemical calculations offer a powerful, predictive alternative, allowing for the detailed exploration of molecular structure, reactivity, and energetics at the sub-atomic level.[3][4] This guide will provide a practical roadmap for performing such calculations on 2,2-Difluoro-3-hydroxypropanoic acid, with a focus on generating data that is directly applicable to drug design challenges.
Theoretical Foundations: Selecting the Right Tools for the Job
The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For molecules like 2,2-Difluoro-3-hydroxypropanoic acid, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.
2.1. The Power of Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach has proven to be highly effective for a wide range of organic molecules.
-
Choosing the Right Functional: The "functional" is the component of the DFT calculation that approximates the exchange-correlation energy. For fluorinated carboxylic acids, hybrid functionals are often the preferred choice.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a workhorse functional that provides robust results for geometry optimizations and vibrational frequency calculations for a wide range of organic molecules.
-
CAM-B3LYP: This is a long-range corrected functional that often yields more accurate predictions for properties like pKa, where charge separation is significant.[5][6][7] Studies have shown that CAM-B3LYP can predict pKa values for carboxylic acids with a mean absolute error of less than 0.5 units.[6][7][8]
-
2.2. The Importance of the Basis Set
The basis set is a set of mathematical functions used to describe the atomic orbitals. A larger, more flexible basis set will generally provide more accurate results, but at a higher computational cost.
-
Pople Style Basis Sets: For the molecule , a triple-zeta basis set like 6-311++G(d,p) is highly recommended.[5]
-
6-311 : Indicates a triple-zeta basis set, providing a more accurate description of the valence electrons.
-
++G : Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for accurately describing anions and systems with significant non-covalent interactions, which is essential for pKa calculations.[5]
-
(d,p) : Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the orbital shapes to account for the molecular environment.
-
2.3. Accounting for the Solvent: Implicit Solvation Models
In a biological context, molecules are almost always in an aqueous environment. Failing to account for the solvent will lead to erroneous results. Implicit solvation models treat the solvent as a continuous medium with a defined dielectric constant.
-
SMD (Solvation Model based on Density): This is a widely used and reliable model that has been shown to perform well in conjunction with DFT for pKa predictions of carboxylic acids.[5][6][7][8]
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a robust workflow for the quantum chemical characterization of 2,2-Difluoro-3-hydroxypropanoic acid.
Diagram: Computational Workflow
Caption: A typical workflow for quantum chemical calculations.
Step 1: Initial 3D Structure Generation The first step is to generate a plausible 3D structure of 2,2-Difluoro-3-hydroxypropanoic acid. This can be done using any standard molecular modeling software (e.g., Avogadro, ChemDraw).
Step 2: Conformational Analysis Molecules with rotatable bonds can exist in multiple conformations. It is critical to identify the lowest energy (most stable) conformer, as this will be the most populated state. The presence of fluorine atoms can significantly influence conformational preferences due to effects like the gauche effect.[9][10][11] A systematic conformational search should be performed. This involves rotating the single bonds (e.g., C-C and C-O bonds) and performing a low-level geometry optimization on each resulting structure to identify all local minima. The lowest energy conformer is then used for subsequent high-level calculations.
Step 3: Geometry Optimization Using the lowest energy conformer as the starting point, a full geometry optimization is performed using a robust level of theory, such as B3LYP/6-311++G(d,p) . This calculation will find the equilibrium geometry of the molecule, where the forces on all atoms are zero.
Step 4: Vibrational Frequency Analysis Following optimization, a vibrational frequency calculation must be performed at the same level of theory. This serves two purposes:
-
Confirmation of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state or saddle point, and the geometry must be further optimized.
-
Prediction of Infrared (IR) Spectrum: The calculated frequencies and their intensities can be used to predict the molecule's IR spectrum, which can be compared with experimental data if available.[12][13]
Step 5: Aqueous Phase Single Point Energy Calculations To calculate properties in solution, single-point energy calculations are performed on the optimized gas-phase geometry using the desired level of theory (e.g., CAM-B3LYP/6-311++G(d,p) ) and an implicit solvation model like SMD . This is done for both the neutral molecule and its conjugate base (the carboxylate anion) to determine their free energies in solution.
Step 6: Calculation of Key Molecular Properties From the results of these calculations, several key properties can be derived:
-
pKa: The acid dissociation constant is calculated from the free energy difference between the acid and its conjugate base in the aqueous phase using a thermodynamic cycle.[5][7]
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained. The HOMO-LUMO gap is an indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP surface is generated to visualize the charge distribution and identify regions that are susceptible to electrophilic or nucleophilic attack.
Data Presentation and Interpretation
The quantitative results from the calculations should be summarized in clear, well-organized tables.
Table 1: Calculated Geometric Parameters
| Parameter | Value (Å or °) |
|---|---|
| C=O Bond Length | Calculated Value |
| C-O Bond Length | Calculated Value |
| O-H Bond Length | Calculated Value |
| C-F Bond Lengths | Calculated Value |
| O-C-C-O Dihedral Angle | Calculated Value |
Table 2: Calculated Physicochemical Properties
| Property | Level of Theory | Calculated Value |
|---|---|---|
| pKa | CAM-B3LYP/6-311++G(d,p) + SMD | Calculated Value |
| HOMO Energy | CAM-B3LYP/6-311++G(d,p) + SMD | Calculated Value (eV) |
| LUMO Energy | CAM-B3LYP/6-311++G(d,p) + SMD | Calculated Value (eV) |
| HOMO-LUMO Gap | CAM-B3LYP/6-311++G(d,p) + SMD | Calculated Value (eV) |
| Dipole Moment | B3LYP/6-311++G(d,p) | Calculated Value (Debye) |
Table 3: Key Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | Calculated Value | High |
| C=O Stretch | Calculated Value | High |
| O-H Stretch (Alcohol) | Calculated Value | Medium |
| C-F Stretches | Calculated Value(s) | High |
Interpreting the Results for Drug Development
The true value of these calculations lies in their interpretation.
-
pKa: This is arguably one of the most critical parameters for a drug candidate. It influences solubility, membrane permeability, and receptor binding. A lower pKa indicates a stronger acid. The strong electron-withdrawing effect of the two fluorine atoms is expected to significantly lower the pKa of the carboxylic acid compared to its non-fluorinated analog.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the molecule's reactivity. Regions of negative potential (typically colored red) are electron-rich and are sites for electrophilic attack or hydrogen bond donation. Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. This information is invaluable for understanding potential ligand-receptor interactions.
-
HOMO/LUMO: The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A small HOMO-LUMO gap suggests higher reactivity. This can be used to predict potential metabolic liabilities.
Diagram: From Calculation to Application
Caption: Relationship between calculated properties and drug development considerations.
Conclusion
Quantum chemical calculations, when performed with appropriate methodologies, provide unparalleled insight into the molecular properties of drug candidates like 2,2-Difluoro-3-hydroxypropanoic acid. By following a robust and validated workflow, researchers can accurately predict key physicochemical parameters such as pKa, conformational preferences, and electronic properties. This in silico data is not merely academic; it provides actionable intelligence that can guide molecular design, prioritize synthetic efforts, and ultimately de-risk the drug development process. The integration of high-level computational chemistry into modern drug discovery pipelines is no longer an option, but a necessity for innovation and efficiency.
References
- Journal of Chemistry Letters. (2025).
- Pezzola, S., et al. (2024).
- Kabi, A., & -, K. (2025).
- Pezzola, S., et al. (2024).
- Schrödinger. (n.d.).
- MDPI. (2024).
- Aurora Fine Chemicals. (n.d.). Quantum and Molecular Physics - Drug Discovery Software.
- BenchChem. (2025).
- Terra Quantum. (2024). Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs.
- iSciTech. (n.d.).
- PMC. (n.d.).
- Poole, W. G., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry.
- Thacker, J. C. R., & Popelier, P. L. A. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation.
- Poole, W. G., et al. (2024). Conformational analysis of 1,3-difluorinated alkanes. Universiteit Gent Academic Bibliography.
- Poole, W. G., et al. (2024).
- ResearchGate. (n.d.). Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid.
- BenchChem. (n.d.). Quantum Chemical Calculations of Difluoroamine: A Technical Guide.
- ResearchGate. (n.d.). Vibrational spectra of 3-phenylpropionic acid and L-phenylalanine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thequantuminsider.com [thequantuminsider.com]
- 3. aurorafinechemicals.com [aurorafinechemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jchemlett.com [jchemlett.com]
- 6. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conformational analysis of 1,3-difluorinated alkanes [biblio.ugent.be]
- 11. Conformational Analysis of 1,3-Difluorinated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Decomposition of 2,2-Difluoro-3-methoxy-propionic acid
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the thermal decomposition of 2,2-Difluoro-3-methoxy-propionic acid. While direct literature on this specific molecule is limited, this document synthesizes established principles from the thermal analysis of analogous fluorinated carboxylic and ether-containing acids to project a scientifically grounded understanding of its decomposition pathways, kinetics, and byproducts. The insights and protocols herein are designed to be a valuable resource for professionals in drug development and materials science.
Introduction: The Significance of Fluorinated Propionic Acids
Fluorinated organic molecules are cornerstones in modern pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its gem-difluoro and methoxy functionalities, represents a versatile building block. Understanding its thermal stability and decomposition pathways is critical for defining safe handling and processing temperatures, predicting degradation products, and ensuring the stability of active pharmaceutical ingredients (APIs) and other materials where this moiety might be present.
The presence of the electron-withdrawing difluoromethyl group is known to impart unique properties, making derivatives of difluoroacetic acid valuable in medicinal chemistry.[1][2] The thermal behavior of such compounds is a key parameter in their development and application.
Postulated Mechanistic Pathways of Thermal Decomposition
The thermal decomposition of this compound is anticipated to proceed through several competing pathways, influenced by factors such as temperature, pressure, and the presence of catalysts. Drawing parallels from studies on perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl ether carboxylic acids (PFECAs), we can anticipate the following key mechanistic steps.[3][4][5][6]
Decarboxylation: A Primary Decomposition Route
For many carboxylic acids, the initial and often dominant thermal decomposition pathway is decarboxylation—the loss of carbon dioxide (CO₂).[1][7] For this compound, this would lead to the formation of 1,1-difluoro-2-methoxyethane. The presence of two electron-withdrawing fluorine atoms on the α-carbon is expected to influence the stability of the resulting carbanion intermediate, potentially affecting the temperature at which decarboxylation occurs.[1]
Influence of the Ether Linkage: C-O Bond Cleavage
Studies on PFECAs have demonstrated that the C-O ether bond can be a point of weakness during thermal decomposition.[3][5][6] In the case of this compound, cleavage of the C-O bond could lead to the formation of various radical species. The proximity of the ether linkage to the difluoro-substituted carbon may influence the bond dissociation energy.
HF Elimination and Radical Formation
A common decomposition pathway for fluorinated hydrocarbons is the elimination of hydrogen fluoride (HF).[4][8] This can lead to the formation of unsaturated compounds. Additionally, homolytic cleavage of C-C and C-F bonds can generate a cascade of radical reactions, leading to a complex mixture of smaller fluorinated and non-fluorinated products. The recombination of these radicals can also form new, larger molecules.[3][5]
Diagram of Postulated Decomposition Pathways
Caption: Postulated major thermal decomposition pathways for this compound.
Experimental Investigation of Thermal Decomposition
A multi-faceted experimental approach is essential for a thorough understanding of the thermal decomposition of this compound. The following protocols outline key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the overall mass loss profile.
Protocol:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's specifications.[9]
-
Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature of 600-800°C at a constant heating rate (e.g., 10°C/min).[10]
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the first derivative of the TGA curve).[9][11]
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
Protocol:
-
Calibrate the Differential Scanning Calorimeter (DSC) using appropriate standards (e.g., indium).
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected thermal events.
-
Record the heat flow to the sample relative to the reference.
-
Analyze the resulting DSC thermogram for endothermic (melting, boiling) and exothermic (decomposition) peaks. Integrate the peak areas to determine the enthalpy of these transitions.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.
Protocol:
-
Couple a pyrolysis unit to a Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
Place a small, accurately weighed amount (typically in the microgram range) of this compound into a pyrolysis tube or on a filament.
-
Insert the sample into the pyrolyzer.
-
Rapidly heat the sample to a series of predetermined temperatures (e.g., 200°C, 300°C, 400°C, 500°C) to investigate the temperature-dependent evolution of decomposition products.[12]
-
The volatile decomposition products are swept by a carrier gas (e.g., helium) into the GC column for separation.
-
The separated components are then introduced into the Mass Spectrometer for identification based on their mass spectra.
-
Compare the obtained mass spectra with spectral libraries (e.g., NIST) to identify the decomposition products.[13][14]
Experimental Workflow Diagram
Caption: Workflow for the comprehensive thermal analysis of this compound.
Expected Data and Interpretation
Based on the analysis of analogous compounds, the following data can be anticipated.
| Analytical Technique | Expected Observation | Interpretation |
| TGA | A significant mass loss step, likely commencing between 150°C and 300°C. The total mass loss should correspond to the complete volatilization or decomposition of the sample. | The onset temperature indicates the beginning of thermal instability. The shape of the mass loss curve can provide insights into the kinetics of the decomposition.[11] |
| DSC | An endothermic peak corresponding to melting, followed by another endotherm for boiling if the compound boils before decomposing. An exothermic peak would indicate an energetic decomposition process. | Provides critical temperature limits for handling and processing. The enthalpy of decomposition can be used for safety assessments. |
| Py-GC-MS | At lower pyrolysis temperatures, the primary products are likely to be CO₂ and 1,1-difluoro-2-methoxyethane. At higher temperatures, a more complex mixture of smaller fluorinated and oxygenated compounds is expected, potentially including HF, carbonyl fluoride (COF₂), and various fluoroalkenes.[8] | The identity of the products at different temperatures helps to build a detailed picture of the decomposition mechanism, confirming the roles of decarboxylation, bond cleavages, and secondary reactions. |
Conclusion
A thorough understanding of the thermal decomposition of this compound is paramount for its safe and effective application in research and development. While direct experimental data is not yet widely available, a robust framework for its investigation can be built upon the extensive knowledge of related fluorinated carboxylic acids. The proposed mechanistic pathways—decarboxylation, C-O bond cleavage, and HF elimination—provide a solid foundation for interpreting experimental results. The analytical workflow detailed in this guide, employing TGA, DSC, and Py-GC-MS, offers a comprehensive strategy for elucidating the thermal behavior of this important fluorinated building block. The data generated from these studies will be invaluable for establishing safe operating procedures, predicting potential degradation products, and ultimately, accelerating the development of novel pharmaceuticals and materials.
References
-
Alinezhad, A., Shao, H., Litvanova, K., Sun, R., Kubatova, A., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(20), 7876–7886. [Link]
-
Altarawneh, M., & Al-Nu'airat, J. (2019). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 21(11), 1849-1859. [Link]
-
ResearchGate. (n.d.). Thermal Decomposition Mechanism and Kinetics of Perfluorooctanoic Acid (PFOA) and Other Perfluorinated Carboxylic Acids: A Theoretical Study | Request PDF. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]
-
ACS Publications. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. [Link]
-
Digital Commons @ Macalester College. (2014). Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]
-
Wiley Online Library. (2019). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. [Link]
-
Taylor & Francis Online. (2024). Thermal desorption – gas chromatography – mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. [Link]
-
Wiley Online Library. (2021). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible. [Link]
-
ResearchGate. (2024). (PDF) Analysis of PFAS and further VOC from fluoropolymer-coated cookware by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). [Link]
-
ResearchGate. (n.d.). Experimental study of the decomposition of acetic acid under conditions relevant to deep reservoirs | Request PDF. [Link]
-
ResearchGate. (2000). Experimental study of the hydrothermal reactivity of organic acids and acid anions: II. Acetic acid, acetate, and valeric acid. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3 . | Download Scientific Diagram. [Link]
-
The University of Sydney. (n.d.). The pyrolysis of perfluorocarboxylic acids - effect of chain length. [Link]
-
National Center for Biotechnology Information. (2022). The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples - PMC. [Link]
-
PubMed. (2024). Thermal desorption - gas chromatography - mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. [Link]
-
National Center for Biotechnology Information. (2024). Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - PMC. [Link]
-
Royal Society of Chemistry. (1967). The thermal decomposition of acetic acid - Journal of the Chemical Society B: Physical Organic. [Link]
-
Royal Society of Chemistry. (2015). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]
-
Wikipedia. (n.d.). Thermogravimetric analysis. [Link]
-
ResearchGate. (2023). Recent Advances in the Decarboxylative Fluoroalkylation of Fluoroalkyl Carboxylic Acids. [Link]
-
ACS Publications. (2024). Preparation of Polylactic Acid/Modified Natto Composite Films and Property Evaluation. [Link]
-
US EPA. (1981). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]
-
PubMed. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. [Link]
-
Wikipedia. (n.d.). Difluoroacetic acid. [Link]
-
Radboud Repository. (2022). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. [Link]
-
ResearchGate. (2014). (PDF) Pyrolysis of Carboxylic Acids. [Link]
-
Frontiers. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]
-
MDPI. (2020). Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism. [Link]
-
ResearchGate. (1984). The thermal decomposition of 2,2′-azobis(2-methylpropionitrile) in the presence of 2,6-Di-t-butyl and 2,6-diphenyl-1,4-benzoquinone. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
PubMed. (2021). Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams. [Link]
-
ResearchGate. (2018). Pyrolysis of Aromatic Carboxylic Acid Salts: Does Decarboxylation Play a Role in Cross-Linking Reactions? | Request PDF. [Link]
-
PubChem. (n.d.). 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | C4HF7O3 | CID 120228. [Link]
-
ResearchGate. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Difluoroacetate Derivative for the Synthesis of Difluoromethylaryls | TCI AMERICA [tcichemicals.com]
- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. libjournals.unca.edu [libjournals.unca.edu]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Thermal desorption - gas chromatography - mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of 2,2-Difluoro-3-methoxy-propionic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Carboxylic Acids
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoro-3-methoxy-propionic acid motif, in particular, represents a valuable building block. The gem-difluoro group alpha to the carboxylic acid can act as a bioisostere for a carbonyl or hydroxyl group, while the adjacent methoxy group provides a specific steric and electronic profile. This guide provides detailed, field-proven insights into plausible synthetic strategies for obtaining this valuable compound, emphasizing the rationale behind procedural choices and ensuring robust, reproducible outcomes.
Strategic Overview: A Proposed Synthetic Pathway
Direct synthesis of this compound is not widely documented in readily available literature. Therefore, a logical, multi-step approach is proposed, leveraging well-established transformations in organofluorine chemistry. The strategy hinges on the synthesis of an appropriate precursor followed by a key fluorination step.
The proposed pathway begins with the readily available starting material, methyl 3-methoxypropionate, and proceeds through the formation of a dithiane intermediate, which is then subjected to oxidative fluorination to install the gem-difluoro group. The final step is the hydrolysis of the resulting ester to yield the target carboxylic acid.
Caption: Proposed workflow for the synthesis of this compound.
Part 1: Synthesis of the Dithiane Intermediate
The first critical step is the conversion of the ester carbonyl of methyl 3-methoxypropionate into a dithiane. This functional group transformation is essential as the dithiane moiety is uniquely suited for the subsequent oxidative fluorination step.
Protocol 1: Dithiane Formation
Objective: To prepare the 2-(2-methoxyethyl)-1,3-dithiane precursor.
Rationale: The reaction involves the deprotonation of 1,3-dithiane using a strong base like n-butyllithium (n-BuLi) to form a nucleophilic dithianyl anion. This anion then attacks the electrophilic carbonyl carbon of methyl 3-methoxypropionate. The resulting tetrahedral intermediate collapses, and after an aqueous workup, the desired dithiane derivative is obtained.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Methyl 3-methoxypropionate | 118.13 | 50 | 5.91 g |
| 1,3-Dithiane | 120.24 | 55 | 6.61 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 55 | 22 mL |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 250 mL |
| Diethyl ether | 74.12 | - | As needed |
| Saturated NH4Cl solution | - | - | 100 mL |
| Brine | - | - | 100 mL |
| Anhydrous MgSO4 | 120.37 | - | As needed |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N2 or Ar), add 1,3-dithiane (6.61 g, 55 mmol) and anhydrous THF (150 mL).
-
Cool the solution to -30 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (22 mL of a 2.5 M solution in hexanes, 55 mmol) dropwise via syringe over 20 minutes, maintaining the internal temperature below -25 °C.
-
Stir the resulting pale-yellow suspension at -30 °C for 1 hour.
-
In a separate flask, dissolve methyl 3-methoxypropionate (5.91 g, 50 mmol) in anhydrous THF (100 mL).
-
Add the solution of methyl 3-methoxypropionate to the dithianyl anion suspension dropwise over 30 minutes at -30 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield the dithiane intermediate.
Part 2: Gem-Difluorination
This is the key step where the two fluorine atoms are introduced. The choice of fluorinating agent is critical for achieving high yield and selectivity. Bromine trifluoride (BrF3) has been shown to be effective for the conversion of dithianes to gem-difluoro compounds.[1]
Protocol 2: Oxidative Fluorination of the Dithiane Intermediate
Objective: To synthesize ethyl 2,2-difluoro-3-methoxypropanoate.
Rationale: The dithiane derivative reacts with BrF3 in a complex oxidative fluorination process. The sulfur atoms of the dithiane are essential for this transformation.[1] The reaction is typically rapid and must be conducted at low temperatures to control its exothermicity and minimize side reactions. The use of a solvent like dichloromethane is common.
Caption: Schematic of the oxidative fluorination reaction.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Dithiane Intermediate | ~206.34 | 20 | 4.13 g |
| Bromine Trifluoride (BrF3) | 136.90 | 44 | 6.02 g |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 150 mL |
| Saturated NaHCO3 solution | - | - | 100 mL |
| Brine | - | - | 100 mL |
| Anhydrous Na2SO4 | 142.04 | - | As needed |
!!! SAFETY WARNING !!! Bromine trifluoride (BrF3) is a highly corrosive, toxic, and reactive substance. It reacts violently with water and organic materials. This procedure must be performed by trained personnel in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat. A dry powder fire extinguisher (Class D) should be readily available.
Procedure:
-
In a fume hood, to a flame-dried, three-necked 250 mL flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the dithiane intermediate (4.13 g, 20 mmol) and anhydrous DCM (100 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add bromine trifluoride (6.02 g, 44 mmol) to the dropping funnel, diluted with 50 mL of anhydrous DCM.
-
Add the BrF3 solution dropwise to the stirred dithiane solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A color change and gas evolution may be observed.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 minutes.[1]
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated aqueous NaHCO3 solution (100 mL). Caution: Vigorous reaction may occur.
-
Transfer the quenched mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product via fractional distillation or column chromatography on silica gel to obtain ethyl 2,2-difluoro-3-methoxypropanoate.
Part 3: Final Hydrolysis
The final step is the hydrolysis of the ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is often preferred for its generally cleaner conversions.
Protocol 3: Saponification of the Difluoro Ester
Objective: To synthesize this compound.
Rationale: The ester is hydrolyzed using a base (e.g., lithium hydroxide) in a mixed solvent system (e.g., THF/water) to form the carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to yield the final carboxylic acid product.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 2,2-difluoro-3-methoxypropanoate | ~168.14 | 15 | 2.52 g |
| Lithium Hydroxide (LiOH) | 23.95 | 30 | 0.72 g |
| Tetrahydrofuran (THF) | 72.11 | - | 50 mL |
| Water | 18.02 | - | 50 mL |
| 2 M Hydrochloric Acid (HCl) | - | - | As needed |
| Ethyl Acetate | 88.11 | - | As needed |
| Anhydrous MgSO4 | 120.37 | - | As needed |
Procedure:
-
Dissolve ethyl 2,2-difluoro-3-methoxypropanoate (2.52 g, 15 mmol) in a mixture of THF (50 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add lithium hydroxide (0.72 g, 30 mmol) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 2 M HCl.
-
Extract the product from the acidified solution with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the final product, this compound.
-
The product can be further purified by recrystallization or distillation if necessary.
Alternative Deoxyfluorination Strategies
While the dithiane route is robust, other methods for converting carboxylic acids or their derivatives to acyl fluorides, which can be precursors to gem-difluoro compounds, exist. These often involve specialized deoxyfluorinating reagents.[2]
Common Deoxyfluorinating Reagents:
| Reagent | Acronym/Name | Key Features |
| (Diethylamino)sulfur trifluoride | DAST | Widely used but thermally unstable.[2][3] |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | More thermally stable than DAST.[3] |
| (Diethylamino)difluorosulfonium tetrafluoroborate | XtalFluor-E® | Solid, stable reagent; often used with a fluoride source like NaF.[3] |
| Tetramethylammonium trifluoromethylthiolate | (Me4N)SCF3 | Enables base- and additive-free conversion at room temperature.[3] |
These reagents typically convert a carboxylic acid directly to an acyl fluoride.[4][5] While this may seem more direct, for the synthesis of a gem-difluoro-alpha-substituted acid, a multi-step approach as detailed above is often more practical and controllable.
References
- Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt.
- Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
- Acyl fluoride synthesis by fluorin
- Replacement of the carboxylic acid function with fluorine.
- Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination.
- A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]
- 3. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 4. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Harnessing the Potential of 2,2-Difluoro-3-methoxy-propionic Acid in Asymmetric Synthesis
An Application Guide for Researchers
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering unparalleled control over physicochemical and pharmacological properties.[1][2] This guide explores the utility of 2,2-Difluoro-3-methoxy-propionic acid, a unique fluorinated building block, in the realm of asymmetric synthesis. While direct applications are emerging, its structural motifs—a gem-difluoro group, a versatile methoxy handle, and a reactive carboxylic acid—present significant opportunities for constructing complex, stereochemically-defined molecules. We provide a comprehensive overview of its potential, grounded in established principles of asymmetric synthesis, and deliver detailed protocols for its activation and subsequent use in diastereoselective amide coupling reactions. This document serves as a foundational resource for researchers in drug discovery and process development aiming to leverage novel fluorinated synthons.
Introduction: The Strategic Value of Fluorinated Chiral Building Blocks
In the landscape of modern drug discovery, chirality and fluorine chemistry are two of the most impactful strategies for optimizing lead compounds.[3][4] Biological systems are inherently chiral, meaning a drug's three-dimensional arrangement is critical for its interaction with targets like proteins and nucleic acids.[3][5] Consequently, more than half of all small-molecule drugs are chiral, with regulatory agencies often mandating the development of single-enantiomer pharmaceuticals to maximize efficacy and minimize potential toxicity associated with the inactive or harmful enantiomer.[3][5]
Simultaneously, the introduction of fluorine into drug candidates has become a routine and powerful tactic for fine-tuning molecular properties.[1][6] The unique attributes of the fluorine atom—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence:
-
Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the drug's half-life.[2][6]
-
Binding Affinity: Modulating pKa and forming favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.[1][6]
-
Lipophilicity & Permeability: Enhancing membrane permeation and bioavailability.[1][2]
This compound emerges at the intersection of these two powerful strategies. As a small, functionalized propionic acid derivative, it represents a class of chiral building blocks poised to accelerate the development of novel therapeutics.[7] Its structure is particularly noteworthy for the gem-difluoro group adjacent to the carboxylic acid, a motif that can act as a bioisosteric replacement for carbonyl or hydroxyl groups while conferring the aforementioned benefits of fluorination.
This guide provides a theoretical framework and practical, step-by-step protocols for integrating this promising, yet underexplored, building block into asymmetric synthesis workflows.
Molecular Architecture and Synthetic Rationale
The synthetic utility of this compound is derived directly from its distinct structural features. Understanding these components is key to designing effective asymmetric transformations.
Key Structural Features and Their Implications
| Feature | Chemical Moiety | Significance in Asymmetric Synthesis & Drug Design |
| Metabolic Shield | -CF₂- | The gem-difluoro group enhances metabolic stability by preventing α-hydroxylation. It also lowers the pKa of the adjacent carboxylic acid, potentially improving water solubility and altering binding interactions.[1][6] |
| Reactive Core | -COOH | The carboxylic acid is the primary handle for synthetic transformations, enabling the formation of amides, esters, and alcohols. It is the key site for coupling with other chiral molecules. |
| Conformational Handle | -OCH₃ | The methoxy group provides an additional point for functionalization (e.g., ether cleavage) and can influence the molecule's conformational preferences through steric and electronic effects, which can be critical in stereoselective reactions. |
The interplay of these features makes this compound a valuable synthon for creating novel, stereochemically-defined structures.
Figure 1: A diagram illustrating the key functional motifs of this compound and their strategic implications in synthesis.
Core Application: Diastereoselective Amide Synthesis
A primary application for a chiral carboxylic acid building block is its coupling with a chiral amine to form diastereomeric amides. This approach is fundamental to asymmetric synthesis, allowing for either the separation of diastereomers or the use of a chiral auxiliary to direct subsequent transformations.
The following sections provide a detailed workflow for this core application, from the initial activation of the carboxylic acid to the final coupling reaction.
Figure 2: Experimental workflow for the activation and asymmetric coupling of this compound.
Protocol 1: Synthesis of an N-Hydroxysuccinimide (NHS) Activated Ester
Rationale: Direct amide coupling can be sluggish and require harsh conditions. Activation of the carboxylic acid, for instance as an NHS ester, creates a better leaving group, facilitating a milder and more efficient reaction with the amine. This is a standard and reliable method in peptide synthesis and bioconjugation.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethyl Acetate
-
Hexanes
-
Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, 250 mL round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).
-
Reagent Addition: Add N-Hydroxysuccinimide (NHS) (1.1 eq). Dissolve the solids in anhydrous DCM (approx. 10 mL per mmol of acid).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.
-
Initiation: In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Workup - Filtration: Filter off the DCU precipitate using a sintered glass funnel. Wash the precipitate with a small amount of cold DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude NHS ester.
-
Purification: The product can often be used crude in the next step. If necessary, purify by recrystallization from an ethyl acetate/hexanes mixture.
Validation: Confirm product formation via ¹H NMR (disappearance of the carboxylic acid proton, appearance of characteristic NHS protons at ~2.9 ppm) and Mass Spectrometry.
Protocol 2: Diastereoselective Amide Coupling with (R)-1-Phenylethylamine
Rationale: This protocol demonstrates the core principle of using the activated acid to react with a commercially available, enantiopure amine. The resulting product is a mixture of two diastereomers, whose ratio can be determined to assess any inherent stereoselectivity in the coupling step and whose properties can be studied individually after separation.
Materials:
-
This compound NHS ester (from Protocol 1)
-
(R)-1-Phenylethylamine (enantiopure)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve the this compound NHS ester (1.0 eq) in anhydrous DCM.
-
Amine Addition: Add (R)-1-Phenylethylamine (1.05 eq) to the solution, followed by the addition of a base such as TEA (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting NHS ester is consumed.
-
Workup - Quenching: Dilute the reaction mixture with DCM.
-
Workup - Extraction: Transfer to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel to yield the diastereomeric amide products.
Characterization and Analysis of Diastereomers
Proper characterization is critical to validate the outcome of the synthesis. For the diastereomeric amides produced, the key goal is to determine the diastereomeric ratio (d.r.).
| Analytical Technique | Purpose | Expected Observations |
| ¹⁹F NMR Spectroscopy | To confirm the presence of the -CF₂- group and determine the d.r. | The two fluorine atoms are diastereotopic and will likely appear as two distinct signals (or sets of signals) for each diastereomer. Integration of these signals provides a precise d.r. |
| ¹H NMR Spectroscopy | To confirm the structure of the amide product. | Protons adjacent to the newly formed stereocenter will appear as separate signals for each diastereomer, allowing for d.r. calculation. |
| Chiral High-Performance Liquid Chromatography (HPLC) | To separate the diastereomers and determine the d.r. | Using a suitable chiral stationary phase, two distinct peaks corresponding to the two diastereomers should be observed. The area under each peak is used to calculate the d.r. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition of the product. | Provides the exact mass of the synthesized amide, confirming its molecular formula. |
Conclusion and Future Directions
This compound stands as a promising and versatile building block for asymmetric synthesis. While this guide focuses on a foundational amide coupling strategy, the potential applications are far broader. The unique electronic properties conferred by the gem-difluoro group make it an ideal candidate for incorporation into peptidomimetics, enzyme inhibitors, and as a fragment in diversity-oriented synthesis.
Future work should focus on:
-
Developing catalytic, enantioselective methods to directly functionalize the molecule.
-
Exploring its use in multicomponent reactions to rapidly build molecular complexity.
-
Synthesizing both enantiomers of the acid to provide complete access to all possible stereoisomers of its derivatives.
By providing these foundational protocols, we hope to empower researchers to unlock the full synthetic potential of this and other novel fluorinated building blocks, ultimately accelerating the discovery of next-generation therapeutics.
References
- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
- Larentis, T., et al. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Cee, V. J., et al. (2009). Synthesis of chiral building blocks for use in drug discovery. PubMed.
- Shah, P., & Westwell, A. D. (2014).
- Begum, J., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Building Blocks Selection - Enamine [enamine.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
Application Notes & Protocols: 2,2-Difluoro-3-methoxy-propionic Acid Moiety as a Cornerstone for Next-Generation Agrochemicals
Introduction: The Strategic Incorporation of Fluorine in Modern Herbicides
In the competitive landscape of agrochemical research, the pursuit of novel active ingredients with superior efficacy, enhanced crop safety, and favorable environmental profiles is paramount. The strategic introduction of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design.[1][2] Fluorine's unique properties, including its high electronegativity and small atomic radius, can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] These modifications often translate to increased potency, allowing for lower application rates and a reduced environmental footprint.[4]
This guide focuses on the 2,2-difluoro-3-methoxy-propionic acid moiety as a key building block in the synthesis of a new generation of highly effective herbicides. Specifically, we will explore its pivotal role in the structure of arylpicolinate herbicides, a class of synthetic auxins that includes the groundbreaking active ingredient, florpyrauxifen-benzyl. Through a detailed examination of its application in the synthesis of florpyrauxifen-benzyl, we will provide researchers and drug development professionals with a comprehensive understanding of the synthetic utility, mode of action, and structure-activity relationships conferred by this critical fluorinated building block.
Physicochemical Properties and Advantages of the this compound Scaffold
While this compound itself is a specialized building block, its core structure imparts significant advantages to the resulting agrochemical. The presence of the difluoromethyl group (CF2) is particularly noteworthy.
| Property | Influence of the this compound Moiety |
| Metabolic Stability | The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes in plants and soil microbes. This leads to increased bioavailability and prolonged herbicidal activity.[4] |
| Lipophilicity | The difluoromethyl group can increase the lipophilicity of the molecule, enhancing its ability to penetrate the waxy cuticle of plant leaves and move through cell membranes to reach its target site. |
| Conformational Effects | The steric bulk and electronic properties of the difluoromethyl and methoxy groups can lock the aryl ring into a specific conformation that optimizes binding to the target receptor. |
| Acidity | The electron-withdrawing nature of the fluorine atoms can influence the acidity of the carboxylic acid group, which is crucial for its interaction with the auxin receptor. |
Synthetic Applications: A Representative Protocol for the Synthesis of Florpyrauxifen-benzyl
The synthesis of arylpicolinate herbicides like florpyrauxifen-benzyl is a multi-step process that relies on the strategic coupling of a substituted pyridine core with a functionalized aryl group derived from a this compound precursor.[5] The following protocol outlines a plausible and representative synthetic route.
Workflow for the Synthesis of Florpyrauxifen-benzyl
Caption: A generalized workflow for the synthesis of Florpyrauxifen-benzyl.
Detailed Protocol:
Step 1: Synthesis of the Arylboronic Ester
-
Rationale: A key step in the synthesis of florpyrauxifen-benzyl is the creation of a carbon-carbon bond between the pyridine and phenyl rings. A Suzuki cross-coupling reaction is a highly efficient method for this transformation, requiring the aryl partner to be functionalized as a boronic acid or ester.
-
Procedure:
-
Start with a suitable precursor derived from this compound, such as 1-bromo-4-chloro-2-fluoro-3-methoxybenzene.
-
Dissolve the aryl bromide in an anhydrous aprotic solvent like dioxane or THF.
-
Add bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, perform an aqueous workup and purify the resulting arylboronic ester by column chromatography.
-
Step 2: Synthesis of the Pyridine Core
-
Rationale: The pyridine core of florpyrauxifen-benzyl is highly substituted. A multi-step synthesis is required to install the necessary functional groups in the correct positions. A key intermediate is a di-halogenated picolinate.
-
Procedure:
-
Begin with a commercially available pyridine derivative.
-
Through a series of reactions (e.g., oxidation, chlorination, fluorination), synthesize a key intermediate such as benzyl 4,5-difluoro-6-chloropicolinate.[5]
-
Step 3: Suzuki Cross-Coupling
-
Rationale: This reaction couples the two key fragments to form the biaryl core of the final molecule.
-
Procedure:
-
Combine the arylboronic ester from Step 1 and the halogenated pyridine from Step 2 in a suitable solvent system (e.g., dioxane/water).
-
Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., sodium carbonate).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
Purify the resulting 6-aryl-picolinate derivative.
-
Step 4: Amination and Chlorination
-
Rationale: The final steps involve the regioselective introduction of the amino and chloro groups onto the pyridine ring.
-
Procedure:
Step 5: Final Esterification (if necessary)
-
Rationale: If the benzyl ester was not carried through the entire synthesis, a final esterification step is required.
-
Procedure:
-
Convert the carboxylic acid to an acid chloride using a reagent like thionyl chloride.
-
React the acid chloride with benzyl alcohol in the presence of a base (e.g., pyridine) to form the final product, florpyrauxifen-benzyl.
-
Mechanism of Action: A Unique Approach to Auxin Mimicry
Herbicides derived from the this compound moiety, such as florpyrauxifen-benzyl, belong to the arylpicolinate class of herbicides.[6] These compounds act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[7][8]
The Auxin Signaling Pathway and Herbicide Action
Caption: The mechanism of action of synthetic auxin herbicides like florpyrauxifen-benzyl.
In a healthy plant, IAA binds to TIR1/AFB receptors, which then target Aux/IAA repressor proteins for degradation.[9] This releases Auxin Response Factors (ARFs) to regulate the expression of genes involved in growth and development.[9]
Synthetic auxins like florpyrauxifen-benzyl are more stable in the plant than natural IAA.[7] They bind to the TIR1/AFB receptors with high affinity, leading to the continuous degradation of Aux/IAA repressors.[9] This results in the uncontrolled expression of auxin-responsive genes, causing epinasty, cell division disruption, and ultimately, plant death.[7]
A key feature of the arylpicolinate class is their unique binding pattern to the auxin receptors compared to other synthetic auxin herbicides.[6][10] Research has shown that arylpicolinates may prioritize different TIR1/AFB receptor subtypes, such as AFB5, which can contribute to their distinct weed control spectrum and their effectiveness against weeds that have developed resistance to other auxin herbicides.[8] The specific substitution pattern on the 6-aryl group, derived from the this compound moiety, is crucial for this selective high-affinity binding.[11]
Biological Activity and Structure-Activity Relationships (SAR)
The herbicidal efficacy of arylpicolinates is highly dependent on the substitution pattern of the 6-aryl group.[11] The 4-chloro-2-fluoro-3-methoxyphenyl group in florpyrauxifen-benzyl is a result of extensive structure-activity relationship (SAR) studies aimed at optimizing herbicidal activity.
Key SAR Insights:
-
3,4-Disubstitution: Research has shown that 3,4-disubstitution on the 6-aryl ring is favorable for potent herbicidal activity.[11]
-
Halogenation: The presence of halogens, such as chlorine and fluorine, on the aryl ring generally enhances herbicidal activity.[12] The fluorine at the 2-position and the chlorine at the 4-position of the phenyl ring in florpyrauxifen-benzyl are critical for its efficacy.
-
Methoxy Group: The methoxy group at the 3-position also plays a crucial role in optimizing the electronic and steric properties of the molecule for receptor binding.
Efficacy of Florpyrauxifen-benzyl:
Florpyrauxifen-benzyl exhibits broad-spectrum control of many problematic weeds in rice and aquatic systems.
| Weed Species | Efficacy |
| Echinochloa crus-galli (Barnyardgrass) | Excellent |
| Cyperus difformis (Smallflower umbrella sedge) | Excellent |
| Monochoria vaginalis (Pickerelweed) | Excellent |
| Broadleaf Weeds | Excellent |
The unique mode of action of florpyrauxifen-benzyl also makes it a valuable tool for managing herbicide-resistant weeds.[6]
Conclusion
The this compound moiety is a highly valuable building block for the development of modern agrochemicals. Its incorporation into the arylpicolinate scaffold, as exemplified by florpyrauxifen-benzyl, leads to herbicides with a unique mode of action, high efficacy, and a broad weed control spectrum. The physicochemical advantages conferred by the difluoromethyl and methoxy groups, including enhanced metabolic stability and optimized receptor binding, underscore the importance of strategic fluorination in agrochemical design. The synthetic protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists working on the discovery and development of the next generation of crop protection solutions.
References
-
Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. Available from: [Link]
-
(2025). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ResearchGate. Available from: [Link]
-
Eckelbarger, J., et al. (n.d.). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. American Chemical Society. Available from: [Link]
-
Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Available from: [Link]
-
Feng, T., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(1), 228. Available from: [Link]
-
Liu, Q., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available from: [Link]
-
(2016). Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration. University of Warwick. Available from: [Link]
-
Hu, J., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 251, 109893. Available from: [Link]
-
Jeschke, P. (2022). Current Trends in the Design of Fluorine‐Containing Agrochemicals. Chemistry & Biodiversity, 19(10), e202200508. Available from: [Link]
-
Liu, Q., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. FAO AGRIS. Available from: [Link]
-
Eckelbarger, J. (2024). Synthesis and biological activity of 6-arylpicolinate herbicides with 4-substituted aryl tails. American Chemical Society. Available from: [Link]
-
Epp, J. B., et al. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development, 23(9), 1947-1954. Available from: [Link]
-
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295-300. Available from: [Link]
-
McMaster, S. A., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314. Available from: [Link]
-
Liu, Q., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. Available from: [Link]
-
Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Available from: [Link]
-
Li, M., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7733. Available from: [Link]
- Epp, J. B., et al. (2018). Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. Google Patents.
-
National Center for Biotechnology Information (n.d.). Florpyrauxifen-benzyl. PubChem Compound Database. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). Florpyrauxifen. PubChem Compound Database. Available from: [Link]
-
Li, A., et al. (2023). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. International Journal of Molecular Sciences, 24(13), 10521. Available from: [Link]
-
United States Environmental Protection Agency. (2017). Final Registration Decision on the New Active Ingredient Florpyrauxifen-benzyl. Available from: [Link]
Sources
- 1. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 4. nbinno.com [nbinno.com]
- 5. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 6. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Incorporation of Fluorinated Propionic Acid Derivatives in Modern Drug Discovery
Abstract
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated propionic acid derivatives emerging as a particularly valuable structural motif. This guide provides an in-depth exploration of the rationale, application, and practical synthesis of these compounds. We will delve into the profound impact of fluorine on the physicochemical and pharmacokinetic properties of molecules, offering field-proven insights into why this "small magic bullet atom" is so effective.[1] Detailed, step-by-step protocols for the synthesis of key fluorinated propionic acid derivatives and their precursors are provided, alongside essential analytical methods for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorination in their therapeutic design strategies.
The Rationale for Fluorination: Enhancing Molecular Properties
The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to an organic molecule.[2][3] These alterations are not merely incremental; they can fundamentally transform a compound's biological behavior. The C-F bond is significantly stronger than a C-H bond, leading to increased metabolic stability.[4] This is a critical advantage in drug design, as it can prevent rapid degradation by metabolic enzymes like Cytochrome P450, thereby extending the drug's half-life.[5]
Furthermore, the introduction of fluorine can modulate the acidity (pKa) of nearby functional groups, which can have a profound impact on a drug's binding affinity to its target and its pharmacokinetic profile.[5] The small size of the fluorine atom means it can often act as a bioisostere for hydrogen, minimizing steric hindrance at receptor sites.[6][7]
Key Physicochemical and Pharmacokinetic Effects of Fluorination
| Property | Effect of Fluorination | Rationale & Consequence in Drug Design |
| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage, particularly oxidative metabolism by P450 enzymes.[4][5] This leads to a longer drug half-life and potentially reduced dosing frequency. |
| Lipophilicity | Modulated (can increase or decrease) | Fluorination can alter a molecule's lipophilicity, which is crucial for its ability to cross biological membranes.[1] This property must be carefully tuned to optimize absorption, distribution, metabolism, and excretion (ADME). |
| pKa Modulation | Lowered for nearby basic groups | As a potent electron-withdrawing group, fluorine can decrease the pKa of adjacent amines, influencing their ionization state at physiological pH. This can enhance bioavailability and receptor binding.[4][5] |
| Binding Affinity | Often Increased | Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. It can also induce a conformational lock, forcing the molecule into a more bioactive shape.[8] |
| Bioavailability | Generally Improved | By enhancing metabolic stability and modulating lipophilicity, fluorination can lead to improved oral bioavailability of a drug candidate.[2][5] |
Applications and Case Studies
Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[9][10][11][12][13] The incorporation of fluorine into this scaffold has led to the development of potent therapeutic agents.
| Drug | Chemical Structure | Therapeutic Application | Key Impact of Fluorination |
| Flurbiprofen | 2-(2-fluoro-4-biphenylyl)propionic acid | Anti-inflammatory, Analgesic[14][15] | The fluorine atom enhances the anti-inflammatory potency. |
| Loxoprofen Derivatives | 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid | Anti-inflammatory with reduced gastric side effects[16] | The fluorinated derivative shows equivalent anti-inflammatory effect with lower membrane permeabilization, potentially leading to fewer gastric lesions.[16] |
Beyond NSAIDs, the demand for fluorinated building blocks like 3-Amino-3-(3-fluorophenyl)propionic Acid is growing in areas such as central nervous system (CNS) drug discovery, where enhanced blood-brain barrier penetration is desired.[17][18]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key fluorinated propionic acid derivatives and related precursors. These are intended as a starting point and may require optimization based on specific substrates and laboratory conditions.
General Workflow for Synthesis
The synthesis of these derivatives often involves a multi-step process that requires careful control of reaction conditions and purification of intermediates.
Caption: General synthetic workflow.
Protocol 1: Synthesis of 2-Aryl-2-fluoropropionic Acids
This protocol is adapted from methodologies for the α-fluorination of carbonyl compounds, a common strategy for producing compounds like fluorinated analogues of ibuprofen and naproxen.[19]
Objective: To synthesize a 2-aryl-2-fluoropropionic acid from a corresponding 2-arylpropionic acid ester.
Materials:
-
2-arylpropionic acid methyl ester
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide solution (2 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the 2-arylpropionic acid methyl ester (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe over 15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Fluorination:
-
In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF.
-
Add the NFSI solution to the enolate solution at -78 °C dropwise over 20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification of the Fluorinated Ester:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-aryl-2-fluoropropionic acid methyl ester.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified fluorinated ester in a mixture of THF and methanol.
-
Add 2 M aqueous sodium hydroxide solution and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final 2-aryl-2-fluoropropionic acid.
-
Protocol 2: Synthesis of α-Trifluoromethyl-α-Amino Acids
The synthesis of α-trifluoromethylated amino acids is of significant interest for creating peptides with enhanced stability and biological activity.[20][21][22] This protocol outlines a general approach.[20][23][24]
Objective: To synthesize an α-trifluoromethyl-α-amino acid derivative via the addition of a trifluoromethyl nucleophile to an α-ketimino ester.
Materials:
-
α-Keto ester
-
Primary amine (e.g., benzylamine)
-
Trifluoromethyltrimethylsilane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF) (1 M in THF)
-
Anhydrous Dichloromethane (DCM)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
Imine Formation:
-
Dissolve the α-keto ester (1.0 eq) and the primary amine (1.05 eq) in anhydrous DCM.
-
Add molecular sieves (4 Å) to the mixture.
-
Stir at room temperature overnight.
-
Filter off the molecular sieves and concentrate the filtrate under reduced pressure to obtain the crude α-imino ester.
-
-
Trifluoromethylation:
-
Dissolve the crude α-imino ester in anhydrous THF and cool to 0 °C.
-
Add TMSCF3 (1.5 eq) followed by the slow, dropwise addition of TBAF (0.1 eq).
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the protected α-trifluoromethyl-α-amino acid ester.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the purified product in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to yield the α-trifluoromethyl-α-amino acid ester. Subsequent hydrolysis can yield the free amino acid.
-
Caption: Workflow for α-trifluoromethyl-α-amino acid synthesis.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized fluorinated compounds.
| Analytical Technique | Purpose | Key Considerations for Fluorinated Compounds |
| ¹⁹F NMR Spectroscopy | Absolute purity determination and structural confirmation.[25] | Provides a direct signal for fluorine atoms, which is highly sensitive and often has a wide chemical shift range, minimizing signal overlap.[25] Can be used quantitatively (qNMR). |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation. | Coupling between ¹H/¹³C and ¹⁹F nuclei (J-coupling) provides valuable structural information about the proximity of these atoms. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Provides the molecular weight of the compound, confirming the incorporation of fluorine atoms. High-resolution MS can confirm the elemental composition. |
| Gas/Liquid Chromatography (GC/LC) | Purity assessment. | Separates the target compound from impurities and starting materials. Care must be taken to avoid degradation of thermally labile fluorinated compounds on a GC column.[25] |
| Total Fluorine Analysis | Quantification of total fluorine content. | Methods like Combustion Ion Chromatography (CIC) can be used to measure the total fluorine content in a sample, which is useful for quality control.[26] |
Conclusion
Fluorinated propionic acid derivatives represent a powerful and versatile class of molecules in the drug discovery arsenal. The strategic incorporation of fluorine allows for the fine-tuning of a compound's ADME-Tox properties, often leading to candidates with superior efficacy and safety profiles. The synthetic protocols and analytical methods outlined in this guide provide a solid foundation for researchers to explore the vast potential of these unique chemical entities. As synthetic methodologies for fluorination continue to advance, the application of fluorinated propionic acid derivatives is expected to expand into an even broader range of therapeutic areas.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Gillard, J., et al. (2018). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 13(7), 635-647. [Link]
-
Gillard, J., et al. (2018). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed, 13(7), 635-647. [Link]
-
Kerru, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
-
Gillard, J., et al. (2018). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]
-
Singh, R. P., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. [Link]
-
Unknown Author. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Kerru, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2518. [Link]
-
Zhang, W., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters, 25(17), 3059–3063. [Link]
-
Unknown Author. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]
-
BizNGO. (2020). A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). BizNGO. [Link]
-
Kerru, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed. [Link]
-
Amir, M., et al. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. PubMed, 15(4), 657-63. [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. ATSDR. [Link]
-
Smits, R., et al. (2008). Synthetic Strategies to Alpha-Trifluoromethyl and Alpha-Difluoromethyl Substituted Alpha-Amino Acids. PubMed, 37(8), 1727-39. [Link]
-
Smits, R., et al. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1727-1739. [Link]
-
Soloshonok, V. A., et al. (2005). Synthesis and Optical Resolution of 2-Aryl-2-fluoropropionic Acids, Fluorinated Analogues of Non-steroidal Anti-inflammatory Drugs (NSAIDs). Scilit. [Link]
-
Burger, K., et al. (1993). Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain. PubMed, 28(1-2), 323-32. [Link]
-
Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. PubMed, 21(1), 1-20. [Link]
-
Ogu, K., et al. (2005). Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides. PubMed, 7(4), 589-92. [Link]
-
Nakajima, A., et al. (2017). Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro. PubMed, 40(2), 223-231. [Link]
-
Unknown Author. (n.d.). Synthesis and evaluation of the properties of fluorinated amphiphilic amides of 2,2-bis(hydroxymethyl)propionic acid. University of Texas Southwestern Medical Center. [Link]
-
Kiel University. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed. Analytik NEWS. [Link]
-
Philchenkov, M., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
-
Glenn, E. M., et al. (1973). The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug. PubMed, 3(4), 210-6. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Amino Acids in Modern Drug Design: A Focus on R-3-Amino-3-(4-fluorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]
-
Mei, H., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Kumar, P., et al. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 65-71. [Link]
-
Kido, Y., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed, 53(21), 7879-82. [Link]
-
Feng, X., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 836881. [Link]
-
Xing, L., et al. (2019). Case studies of fluorine in drug discovery. OUCI. [Link]
-
Xing, L., et al. (2019). Case studies of fluorine in drug discovery. PlumX. [Link]
-
Taylor, R. D., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(21), 7202. [Link]
-
Kumar, P., et al. (2020). a brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate. [Link]
-
Chandra, K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(9), 3749–3774. [Link]
-
Kumar, P., et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(9), 4279-4289. [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR, 17(4), 540-555. [Link]
-
Tyagi, V., et al. (2021). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. [Link]
-
Unknown Author. (n.d.). Synthesis and evaluation of the properties of fluorinated amphiphilic amides of 2,2-bis(hydroxymethyl)propionic acid. RSC Publishing. [Link]
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [ouci.dntb.gov.ua]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. scilit.com [scilit.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. bizngo.org [bizngo.org]
Application of 2,2-Difluoro-3-methoxy-propionic Acid in Peptide Synthesis: A Technical Guide
Introduction: Harnessing the Power of Fluorine in Peptide Design
In the landscape of modern drug discovery and chemical biology, the site-selective incorporation of non-canonical amino acids into peptides offers a powerful strategy to enhance therapeutic properties. Fluorinated amino acids, in particular, have garnered significant attention for their ability to modulate peptide conformation, improve metabolic stability, and fine-tune biological activity.[1][2] This guide focuses on the application of a unique building block, 2,2-Difluoro-3-methoxy-propionic acid , in solid-phase peptide synthesis (SPPS).
The introduction of a gem-difluoro moiety on the carbon adjacent to the carbonyl group (the α-position in relation to the subsequent amino acid) imparts profound stereoelectronic effects. This modification can significantly influence the local backbone conformation and the propensity for intra- and intermolecular interactions.[3] The adjacent methoxy group further provides a handle for potential secondary interactions and can influence the polarity of the microenvironment. Peptides incorporating this moiety are of interest for developing novel therapeutics with enhanced stability against proteolytic degradation and potentially altered receptor binding affinities.[2][4]
This document provides a comprehensive overview of the rationale for using this compound, a detailed protocol for its incorporation into peptides via Fmoc-based SPPS, and insights into the expected impact on peptide properties.
The Scientific Rationale: Why Incorporate this compound?
The decision to incorporate this specific building block is driven by the unique physicochemical properties conferred by the gem-difluoro and methoxy groups.
-
Enhanced Proteolytic Stability: The electron-withdrawing nature of the two fluorine atoms can shield the adjacent peptide bond from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.[1][2]
-
Conformational Control: The gem-difluoro group can act as a conformational constraint, influencing the local dihedral angles and potentially stabilizing specific secondary structures like β-turns or helical motifs.[3] This can be a powerful tool for locking a peptide into its bioactive conformation.
-
Modulation of Bioactivity: The altered electronic environment and conformational rigidity can lead to modified binding affinities and selectivities for biological targets.[1]
-
Improved Pharmacokinetic Properties: The introduction of fluorine can increase the lipophilicity of the peptide, potentially improving its membrane permeability and overall pharmacokinetic profile.
Experimental Protocols
Synthesis of Fmoc-2,2-Difluoro-3-methoxy-propionic acid
Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of this compound, a sterically hindered β-amino acid, into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences. The following protocol is based on the widely used Fmoc/tBu strategy.[7]
Workflow for SPPS using this compound:
Caption: General workflow for solid-phase peptide synthesis incorporating the target building block.
Materials and Reagents:
-
Fmoc-protected this compound
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for the desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling additives (optional but recommended): HOBt or OxymaPure®[11]
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Step-by-Step Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a suitable reaction vessel.[12]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Coupling of Fmoc-2,2-Difluoro-3-methoxy-propionic acid:
-
Pre-activation: In a separate vial, dissolve Fmoc-2,2-Difluoro-3-methoxy-propionic acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and an optional additive (e.g., HOBt, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[11]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. Due to the sterically hindered nature of the building block, a longer coupling time or a double coupling may be necessary.[8][13]
-
Monitoring: After the coupling, take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.
-
Washing: Drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA) for 10-15 minutes. This step is crucial to prevent the formation of deletion peptides.[14]
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours at room temperature.
-
Filter the cleavage solution to separate it from the resin beads.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Data Presentation & Troubleshooting
The success of incorporating sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Typical Equivalents | Recommended Additive | Coupling Time | Key Advantages |
| HATU | 3 - 5 | None (contains HOAt) | 1 - 2 hours | High efficiency for hindered couplings, low racemization.[8][9] |
| HCTU | 3 - 5 | None (contains 6-Cl-HOBt) | 1 - 2 hours | Very fast reaction rates, good alternative to HATU.[10] |
| PyBOP | 3 - 5 | HOBt or OxymaPure® | 2 - 4 hours | Good for routine synthesis, less reactive than HATU/HCTU.[11] |
| DIC/OxymaPure® | 3 - 5 | OxymaPure® | 2 - 4 hours | Cost-effective, non-explosive additive, good performance.[10] |
Troubleshooting Difficult Couplings:
Caption: Strategies to address incomplete coupling reactions.[13][15]
Conclusion
The incorporation of this compound into peptides represents a promising strategy for the development of novel therapeutic agents with enhanced stability and potentially improved biological activity. While its synthesis and coupling may present challenges due to its unique structure, the use of optimized protocols and powerful coupling reagents can lead to successful peptide synthesis. The profound effects of backbone fluorination on peptide conformation and function make this building block a valuable tool for researchers in drug discovery and peptide engineering.
References
-
Asymmetric Synthesis of Fmoc-Protected β-Hydroxy and β-Methoxy Amino Acids via a Sharpless Aminohydroxylation Reaction Using FmocNHCl. (2018). Organic Letters. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). Organic Process Research & Development. [Link]
-
Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. (n.d.). PMC. [Link]
-
The influence of backbone fluorination on the helicity of α/γ-hybrid peptides. (2024). PubMed. [Link]
-
Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. (n.d.). Journal of the American Chemical Society. [Link]
-
Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). NIH. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]
-
Procedures to Improve Difficult Couplings. (2025). ResearchGate. [Link]
-
Fluorinated peptide biomaterials. (n.d.). PMC. [Link]
-
Solid Phase Synthesis-- What are the major problems in the lab?. (2018). Reddit. [Link]
-
Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). GenScript. [Link]
-
Which strategies do you use for difficult sequences in solid phase synthesis?. (2015). ResearchGate. [Link]
- Preparation method of Fmoc-beta-Ala-AA-OH. (n.d.).
-
Methods and protocols of modern solid phase peptide synthesis. (2014). ResearchGate. [Link]
-
Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide. [Link]
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development. (n.d.). Gyros Protein Technologies. [Link]
Sources
- 1. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The influence of backbone fluorination on the helicity of α/γ-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. bachem.com [bachem.com]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. biotage.com [biotage.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. researchgate.net [researchgate.net]
Scale-Up Synthesis of 2,2-Difluoro-3-methoxy-propionic Acid: An Application Note
Introduction
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] 2,2-Difluoro-3-methoxy-propionic acid is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its gem-difluoro motif and methoxy group offer unique electronic and steric properties. This application note provides a detailed, three-step synthetic route for the scale-up production of this compound, designed for researchers, chemists, and process development professionals. The described protocol is optimized for safety, efficiency, and scalability.
The synthetic strategy commences with a Reformatsky reaction between ethyl bromodifluoroacetate and formaldehyde to generate the key intermediate, ethyl 2,2-difluoro-3-hydroxypropanoate. This is followed by the methylation of the primary alcohol and subsequent saponification of the ester to yield the target carboxylic acid. Each step has been designed with considerations for large-scale production, including reagent selection, reaction conditions, and purification methods.
Overall Synthetic Scheme
Figure 1: Three-step synthesis of this compound.
Part 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxypropanoate
The initial step involves a Reformatsky reaction, which is a well-established method for forming carbon-carbon bonds.[2][3][4] In this case, an organozinc reagent is formed in situ from ethyl bromodifluoroacetate and activated zinc metal. This organozinc intermediate then undergoes a nucleophilic addition to formaldehyde (generated from paraformaldehyde), yielding the desired β-hydroxy ester.[4] The use of activated zinc is crucial for initiating the reaction.
Protocol
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Zinc dust (<10 mesh) | 65.38 | 71.9 g | 1.10 |
| Iodine | 253.81 | 1.0 g | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 1.0 L | - |
| Ethyl bromodifluoroacetate | 202.98 | 203.0 g | 1.00 |
| Paraformaldehyde | 30.03 (as CH₂O) | 33.0 g | 1.10 |
| 1 M Hydrochloric acid (HCl) | 36.46 | ~500 mL | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | 84.01 | ~300 mL | - |
| Saturated sodium chloride (NaCl) solution (brine) | 58.44 | ~300 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 50 g | - |
Equipment:
-
3 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a nitrogen inlet
-
Addition funnel
-
Heating mantle with temperature control
-
Large separatory funnel
Procedure:
-
Zinc Activation: To the 3 L flask, add zinc dust (71.9 g) and 200 mL of anhydrous THF. Add a crystal of iodine. The mixture is gently heated to reflux with stirring until the iodine color disappears, indicating zinc activation. Cool the mixture to room temperature.
-
Reaction Setup: Equip the flask with a mechanical stirrer, reflux condenser, and an addition funnel. Maintain a nitrogen atmosphere throughout the reaction.
-
Initiation: Add a solution of ethyl bromodifluoroacetate (20.3 g, 0.1 mol) in 50 mL of anhydrous THF to the activated zinc. The reaction should initiate, as evidenced by a gentle exotherm. If the reaction does not start, gentle warming may be required.
-
Addition: Once the reaction is initiated, add the remaining ethyl bromodifluoroacetate (182.7 g) and paraformaldehyde (33.0 g) concurrently as a slurry in 750 mL of anhydrous THF from the addition funnel over 2-3 hours, maintaining a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete consumption of the starting materials.
-
Work-up: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly and cautiously quench the reaction by adding 1 M HCl (~500 mL) until the excess zinc has dissolved and the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 300 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution (2 x 150 mL) and then with brine (1 x 150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,2-difluoro-3-hydroxypropanoate.
-
Purification: Purify the crude product by vacuum distillation to yield a colorless oil.
Part 2: Synthesis of Ethyl 2,2-difluoro-3-methoxypropanoate
The methylation of the primary alcohol is achieved using a strong base, sodium hydride, to deprotonate the hydroxyl group, followed by quenching with methyl iodide.[5] This method is highly effective for forming methyl ethers.
Protocol
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2,2-difluoro-3-hydroxypropanoate | 156.11 | 156.1 g | 1.00 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 44.0 g | 1.10 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 1.5 L | - |
| Methyl iodide (CH₃I) | 141.94 | 156.1 g | 1.10 |
| Saturated ammonium chloride (NH₄Cl) solution | 53.49 | ~200 mL | - |
| Diethyl ether | 74.12 | 1.0 L | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 50 g | - |
Equipment:
-
3 L three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Nitrogen inlet
-
Ice bath
Procedure:
-
Setup: Assemble a dry 3 L flask with a mechanical stirrer, addition funnel, and nitrogen inlet.
-
Sodium Hydride Preparation: Carefully add sodium hydride (44.0 g of 60% dispersion) to the flask and wash with hexanes (2 x 100 mL) to remove the mineral oil. Decant the hexanes carefully under a nitrogen atmosphere. Add 1.0 L of anhydrous THF.
-
Deprotonation: Cool the sodium hydride suspension to 0 °C in an ice bath. Add a solution of ethyl 2,2-difluoro-3-hydroxypropanoate (156.1 g) in 500 mL of anhydrous THF dropwise from the addition funnel over 1-2 hours. Hydrogen gas will evolve. Allow the mixture to stir at room temperature for 1 hour after the addition is complete.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (156.1 g) dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Cautiously quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution (~200 mL) at 0 °C.
-
Extraction: Add 500 mL of diethyl ether and 500 mL of water. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 200 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain ethyl 2,2-difluoro-3-methoxypropanoate as a colorless oil.
Part 3: Synthesis of this compound
The final step is the saponification of the ethyl ester using sodium hydroxide, followed by acidification to yield the desired carboxylic acid. The presence of electron-withdrawing fluorine atoms can increase the rate of hydrolysis compared to non-fluorinated esters.[6]
Protocol
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2,2-difluoro-3-methoxypropanoate | 170.14 | 170.1 g | 1.00 |
| Sodium hydroxide (NaOH) | 40.00 | 48.0 g | 1.20 |
| Ethanol | 46.07 | 500 mL | - |
| Water | 18.02 | 500 mL | - |
| 6 M Hydrochloric acid (HCl) | 36.46 | ~250 mL | - |
| Diethyl ether | 74.12 | 1.5 L | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | 50 g | - |
Equipment:
-
3 L round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Large separatory funnel
Procedure:
-
Saponification: In the 3 L flask, dissolve sodium hydroxide (48.0 g) in a mixture of water (500 mL) and ethanol (500 mL). Add the ethyl 2,2-difluoro-3-methoxypropanoate (170.1 g).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 6 M HCl.
-
Extraction: Extract the acidic aqueous solution with diethyl ether (3 x 500 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 200 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the final product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain a white solid or colorless oil.
Analytical Characterization
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques.
Predicted NMR Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ ~10-12 (br s, 1H, COOH), 3.95 (t, J = 13.6 Hz, 2H, CH₂), 3.40 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~170 (t, J = 28.3 Hz, COOH), 115 (t, J = 252.5 Hz, CF₂), 68 (t, J = 24.2 Hz, CH₂), 59 (s, OCH₃).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ ~ -110 (t, J = 13.6 Hz).
Characterization Methods:
| Technique | Purpose |
| ¹H, ¹³C, ¹⁹F NMR | Structural elucidation and confirmation |
| GC-MS | Purity assessment and identification of volatile impurities |
| FT-IR | Identification of functional groups (C=O, O-H, C-F) |
| Elemental Analysis | Confirmation of empirical formula |
Process Safety Considerations
Hazardous Reagents:
-
Ethyl bromodifluoroacetate: Corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydride: Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).
-
Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme care in a fume hood, using appropriate gloves and safety measures.
-
Dimethyl Sulfate: (Alternative methylating agent) Extremely toxic, corrosive, and carcinogenic. Requires specialized handling procedures.[4][7][8]
General Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves) must be worn at all times.
-
Exothermic reactions should be carefully controlled with appropriate cooling.
-
Quenching of reactive reagents should be done slowly and at low temperatures.
Conclusion
This application note provides a comprehensive and scalable three-step synthesis of this compound. The described protocols are based on well-established chemical transformations and have been adapted for larger-scale production. By following these guidelines and adhering to the specified safety precautions, researchers and process chemists can efficiently and safely produce this valuable fluorinated building block for further applications in drug discovery and materials science.
References
- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.
-
Wikipedia. Reformatsky reaction. Available from: [Link]
- Sigma-Aldrich.
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
- O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews 37.2 (2008): 308-319.
- Di Loreto, H. E., et al. "Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin." Chemosphere 49.3 (2002): 353-361.
- Burton, D. J.; Yang, Z. Y. "Fluorinated ylides and related compounds." Tetrahedron 48.2 (1992): 189-275.
- Tordeux, M., et al. "A convenient one-pot synthesis of α, α-difluoro-β-hydroxy esters from aldehydes and ethyl bromodifluoroacetate." Tetrahedron Letters 36.35 (1995): 6263-6266.
- Hudlicky, M. Chemistry of Organic Fluorine Compounds. Ellis Horwood, 1976.
-
El-Subbagh, H. I., et al. "Methylation of p-hydroxybenzoic acid with Me2SO4." Reddit, 2022, .
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 7899, Methyl iodide." PubChem, pubchem.ncbi.nlm.nih.gov/compound/Methyl-iodide.
-
Centers for Disease Control and Prevention. "NIOSH Pocket Guide to Chemical Hazards: Dimethyl sulfate." CDC, .
- American Chemical Society. "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Journal of the American Chemical Society 137.16 (2015): 5518-5521.
- Sigma-Aldrich.
- Wang, Z., et al. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." The Journal of Organic Chemistry 83.15 (2018): 8214-8221.
- Willoughby, P. H., et al. "A practical guide to predicting 13C NMR chemical shifts." Magnetic Resonance in Chemistry 52.6 (2014): 255-266.
- Ghose, A. K., et al. "Prediction of hydrocarbon 13C chemical shifts via machine learning." Journal of Chemical Information and Modeling 58.6 (2018): 1171-1181.
-
Royal Society of Chemistry. "19F NMR Chemical Shift Table." RSC, .
- Wang, J., et al. "Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models." Beilstein Journal of Organic Chemistry 13 (2017): 2476-2485.
-
Shimadzu. "Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with 'SMCI+' using Negative Chemical Ionization." Shimadzu, .
- Organic Syntheses. "(3,3-difluoroallyl)trimethylsilane." Organic Syntheses, vol. 72, 1995, p. 220.
- Organic Syntheses. "ETHYL 3,4-DIETHYLPYRROLE-2-CARBOXYLATE." Organic Syntheses, vol. 60, 1981, p. 66.
- Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
Sources
- 1. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106397186A - Preparation method of ethyl bromodifluoroacetate - Google Patents [patents.google.com]
- 3. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicalguidelines.basf.com [medicalguidelines.basf.com]
Derivatization of 2,2-Difluoro-3-methoxy-propionic acid for GC-MS analysis
Anwendungshinweis und Protokoll
Titel: Robuste Derivatisierung von 2,2-Difluor-3-methoxypropionsäure für die quantitative GC-MS-Analyse
Applikations-ID: AN-GCMS-DFMPA-001
Autor: Dr. Eva Neumann, Senior Application Scientist
Datum: 19. Januar 2026
Zusammenfassung
Dieser Anwendungshinweis beschreibt eine detaillierte und validierte Methode zur Derivatisierung von 2,2-Difluor-3-methoxypropionsäure für die anschließende Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Aufgrund ihrer Polarität und geringen Flüchtigkeit stellt die direkte GC-Analyse von fluorierten Carbonsäuren wie 2,2-Difluor-3-methoxypropionsäure eine erhebliche Herausforderung dar, die oft zu schlechter Peakform und unzuverlässigen Ergebnissen führt.[1] Die hier vorgestellte Methode nutzt die Silylierung, um die polare Carboxylgruppe zu maskieren, wodurch die Flüchtigkeit und thermische Stabilität des Analyten erhöht wird.[2][3] Dies ermöglicht eine reproduzierbare und empfindliche quantitative Analyse, die für die pharmazeutische Entwicklung und das prozessbegleitende Monitoring von entscheidender Bedeutung ist.
Einleitung: Die analytische Herausforderung
2,2-Difluor-3-methoxypropionsäure ist ein wichtiges Intermediat in der Synthese verschiedener pharmazeutischer Wirkstoffe. Eine genaue Quantifizierung dieser Verbindung in Reaktionsgemischen und pharmazeutischen Formulierungen ist für die Prozesskontrolle und Qualitätssicherung unerlässlich. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist aufgrund ihrer hohen Trennleistung und selektiven Detektion eine ideale Technik für diese Aufgabe.[4]
Die direkte Injektion der Säure in ein GC-System ist jedoch problematisch. Die polare Carboxylgruppe (-COOH) neigt zu starken Wechselwirkungen mit aktiven Zentren in der GC-Säule, was zu erheblichem Peak-Tailing und geringer Empfindlichkeit führt.[1] Um diese Probleme zu umgehen, ist ein Derivatisierungsschritt erforderlich, bei dem der aktive Wasserstoff der Carboxylgruppe durch eine unpolare Gruppe ersetzt wird.[5] Dieser Prozess wandelt den Analyten in eine für die GC-Analyse geeignetere, flüchtigere und thermisch stabilere Form um.[2][4]
Für Carbonsäuren sind die gängigsten Derivatisierungsstrategien die Silylierung, die Alkylierung (insbesondere die Veresterung) und die Acylierung.[6][7] In diesem Anwendungshinweis konzentrieren wir uns auf die Silylierung, da sie eine schnelle und quantitative Umsetzung unter milden Bedingungen ermöglicht und hochflüchtige Derivate erzeugt.[3]
Prinzip der Silylierung
Die Silylierung ist eine chemische Reaktion, bei der ein aktives Wasserstoffatom, beispielsweise aus einer Carboxylgruppe, durch eine Trimethylsilyl-(TMS)-Gruppe ersetzt wird.[8] Das am häufigsten verwendete Reagenz für diese Umwandlung ist N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS).
Mechanismus: Die Reaktion verläuft über einen nukleophilen Angriff des Sauerstoffatoms der Carboxylgruppe auf das Siliziumatom des Silylierungsreagenzes.[6] Das entstehende TMS-Derivat ist deutlich weniger polar und hat einen niedrigeren Siedepunkt als die ursprüngliche Säure, was ideale Voraussetzungen für die GC-Analyse schafft.[3]
Abbildung 1: Silylierungsreaktion von 2,2-Difluor-3-methoxypropionsäure mit MSTFA.
Experimentelles Protokoll
Dieses Protokoll ist als selbvalidierendes System konzipiert. Die Verwendung eines internen Standards ist für die genaue Quantifizierung unerlässlich, um Variationen während der Probenvorbereitung und Injektion zu kompensieren.[1]
Benötigte Materialien und Reagenzien
-
Analyt: 2,2-Difluor-3-methoxypropionsäure (Reinheit ≥ 98%)
-
Interner Standard (IS): 3,4-Dimethoxybenzoesäure oder eine andere strukturell ähnliche, aber chromatographisch trennbare Säure.
-
Silylierungsreagenz: N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), idealerweise mit 1% Trimethylchlorsilan (TMCS) als Katalysator.
-
Lösungsmittel: Pyridin (wasserfrei), Acetonitril (ACN, GC-Grade), Hexan (GC-Grade).
-
Geräte: Reaktionsgefäße (2 mL Vials mit Schraubkappen und Septen), Heizblock oder Wasserbad, Vortex-Mischer, Präzisionspipetten, GC-MS-System.
Vorbereitung der Lösungen
-
Stammlösung des Analyten (1 mg/mL): 10 mg 2,2-Difluor-3-methoxypropionsäure präzise einwiegen und in einem 10-mL-Messkolben mit Acetonitril auflösen und auffüllen.
-
Stammlösung des internen Standards (1 mg/mL): 10 mg 3,4-Dimethoxybenzoesäure präzise einwiegen und in einem 10-mL-Messkolben mit Acetonitril auflösen und auffüllen.
-
Kalibrierstandards: Bereiten Sie eine Reihe von Kalibrierstandards durch Verdünnen der Analyt-Stammlösung vor. Jeder Kalibrierstandard sollte eine konstante Konzentration des internen Standards enthalten.
Schritt-für-Schritt Derivatisierungsprotokoll
-
Probenvorbereitung: 50 µL der Probelösung (oder des Kalibrierstandards) in ein 2-mL-Reaktionsgefäß pipettieren.
-
Trocknung: Die Probe unter einem sanften Stickstoffstrom bei Raumtemperatur zur Trockne eindampfen. Es ist entscheidend, dass die Probe vollständig trocken ist, da Feuchtigkeit mit dem Silylierungsreagenz reagiert und die Ausbeute verringert.
-
Reagenzzugabe: Zum trockenen Rückstand 50 µL wasserfreies Pyridin und 100 µL MSTFA (+1% TMCS) geben. Das Pyridin dient als Lösungsmittel und Katalysator.
-
Reaktion: Das Gefäß fest verschließen, kurz vortexen und für 30 Minuten bei 70 °C in einem Heizblock oder Wasserbad inkubieren. Die erhöhte Temperatur beschleunigt die Reaktion und stellt eine vollständige Derivatisierung sicher.[2]
-
Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.
-
Verdünnung (optional): Vor der GC-MS-Analyse kann die Probe bei Bedarf mit Hexan verdünnt werden (z.B. 1:10), um eine Überladung der Säule zu vermeiden.
-
Analyse: 1 µL der derivatisierten Lösung in das GC-MS-System injizieren.
Abbildung 2: Workflow des Derivatisierungsprotokolls.
GC-MS Analyseparameter
Die folgenden Parameter haben sich für die Analyse des TMS-Derivats von 2,2-Difluor-3-methoxypropionsäure als robust erwiesen.
| Parameter | Einstellung | Begründung |
| GC-System | Agilent 8890 GC oder äquivalent | Standard-GC-System für Routineanalysen. |
| MS-System | Agilent 5977B MSD oder äquivalent | Bietet hohe Empfindlichkeit im Scan- und SIM-Modus. |
| Säule | HP-5ms (30 m x 0.25 mm, 0.25 µm) | Eine unpolare Säule, ideal für die Trennung von TMS-Derivaten. |
| Trägergas | Helium, konstante Flussrate 1.2 mL/min | Inertgas mit guter Trennleistung. |
| Injektor | Split/Splitless, 250 °C | Hohe Temperatur gewährleistet die vollständige Verdampfung des Derivats. |
| Injektionsvolumen | 1 µL, Split-Verhältnis 20:1 | Verhindert Säulenüberladung und sorgt für scharfe Peaks. |
| Ofenprogramm | 60 °C (1 min halten), dann 15 °C/min bis 280 °C (5 min halten) | Ein Temperaturgradient ermöglicht eine gute Trennung von Lösungsmittel, Reagenz und derivatisierten Analyten. |
| MS-Transferline | 280 °C | Verhindert die Kondensation der Analyten vor dem Eintritt in die Ionenquelle. |
| Ionenquelle | Elektronenstoßionisation (EI), 70 eV, 230 °C | Standard-Ionisationstechnik, die reproduzierbare und bibliotheksvergleichbare Spektren erzeugt. |
| MS-Modus | Full Scan (m/z 40-450) & SIM | Scan-Modus zur Identifizierung, SIM-Modus zur Quantifizierung mit erhöhter Empfindlichkeit. |
Erwartete Ergebnisse und Massenspektrum
Das TMS-Derivat von 2,2-Difluor-3-methoxypropionsäure (Molekulargewicht: 210.23 g/mol ) wird unter EI-Bedingungen charakteristisch fragmentieren. Erwartete Schlüsselfragmente im Massenspektrum sind:
-
m/z 73: Das charakteristische [Si(CH₃)₃]⁺-Ion, ein starkes Indiz für eine erfolgreiche Silylierung.
-
m/z 195: [M-CH₃]⁺, Verlust einer Methylgruppe vom TMS-Rest.
-
Weitere Fragmente: Ionen, die aus der Spaltung der C-C-Bindungen des Molekülgerüsts resultieren.
Für die quantitative Analyse im Selected Ion Monitoring (SIM)-Modus sollten Ionen ausgewählt werden, die spezifisch und intensiv für den Analyten und den internen Standard sind.
Fazit und bewährte Praktiken
Die vorgestellte Silylierungsmethode mit MSTFA ist ein robustes und zuverlässiges Verfahren zur Derivatisierung von 2,2-Difluor-3-methoxypropionsäure für die GC-MS-Analyse. Sie überwindet die mit der direkten Analyse von polaren Carbonsäuren verbundenen Schwierigkeiten und ermöglicht eine genaue und präzise Quantifizierung.[9][10]
Wichtige Hinweise für den Erfolg:
-
Feuchtigkeitsausschluss: Silylierungsreagenzien sind extrem feuchtigkeitsempfindlich. Verwenden Sie ausschließlich trockene Lösungsmittel und Glasgeräte.[11]
-
Reagenzüberschuss: Ein molarer Überschuss des Silylierungsreagenzes stellt eine vollständige und schnelle Reaktion sicher.[2]
-
Wartung des GC-Systems: Regelmäßiger Wechsel des Injektor-Liners und Abschneiden der ersten Zentimeter der GC-Säule kann die Lebensdauer der Säule verlängern und die Peakform verbessern, da sich nichtflüchtige Rückstände ansammeln können.[3]
Durch die Befolgung dieses Protokolls können Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konsistente und qualitativ hochwertige Daten für ihre Analysen von fluorierten Carbonsäuren erzielen.
Referenzen
-
Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. (2020). OPUS. Verfügbar unter: [Link]
-
Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices (detaillierte Ansicht). (2020). OPUS. Verfügbar unter: [Link]
-
What Is Derivatization In GC-MS? (2023). Chemistry For Everyone - YouTube. Verfügbar unter: [Link]
-
Derivatisierung für die Gaschromatographie. (n.d.). Phenomenex. Verfügbar unter: [Link]
-
Derivatisierungsmittel, Testmischungen. (n.d.). CS-Chromatographie. Verfügbar unter: [Link]
-
Entwicklung neuartiger homogener Rheniumkatalysatoren für die Deoxydehydratisierung biogener Alkohole und selektive Umsetzung von Alkoholen und Aminen zu Estern und Amiden. (2014). RWTH Publications. Verfügbar unter: [Link]
-
Silylierung im Wasser? Geht doch! Und wie?! (2020). laborpraxis - Vogel Communications Group. Verfügbar unter: [Link]
-
Derivatisierung. (n.d.). Deutsche Sporthochschule Köln. Verfügbar unter: [Link]
-
Carbonsäuren und Ester Protokoll. (n.d.). Unterrichtsmaterialien Chemie. Verfügbar unter: [Link]
-
Derivatization Methods in GC and GC/MS. (2016). ResearchGate. Verfügbar unter: [Link]
-
Lin, D.-L., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Verfügbar unter: [Link]
-
Lin, D.-L., et al. (n.d.). "Chemical derivatization for the analysis of drugs by GC-MS - A concept". Digital Commons @ University of the Pacific. Verfügbar unter: [Link]
-
Wie funktioniert die Gaschromatographie und was kann man damit machen? (2014). Präsentation. Verfügbar unter: [Link]
-
Kushnir, M. M., et al. (2000). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Journal of Analytical Toxicology. Verfügbar unter: [Link]
-
Lin, D.-L., et al. (2002). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. ResearchGate. Verfügbar unter: [Link]
-
Gaschromatographie Versuch mittels GC-MS. (n.d.). TU Dortmund. Verfügbar unter: [Link]
-
Derivatisierungsmittel für die GC. (n.d.). Macherey-Nagel. Verfügbar unter: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. GC Technischer Tipp [discover.phenomenex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Derivatisierungsmittel, Testmischungen | CS-Chromatographie [cs-chromatographie.de]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. Derivatisierung - Deutsche Sporthochschule Köln [dshs-koeln.de]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 11. Derivatization reagents for GC Information | Derivatization reagents for GC | Gas chromatography (GC) | Chromatography | MACHEREY-NAGEL [mn-net.com]
Application Note & Protocols: Leveraging 2,2-Difluoro-3-methoxy-propionic acid for the Synthesis of Novel Fluorinated Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated organic compounds are prevalent among pharmaceuticals, with over 20% of all marketed drugs containing at least one fluorine atom.[1] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered pKa—can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Heterocyclic motifs are also of paramount importance, forming the core of a vast number of bioactive molecules.[2] Consequently, the synthesis of fluorinated heterocycles represents a highly valuable endeavor in the quest for novel therapeutics. This application note explores the potential of 2,2-Difluoro-3-methoxy-propionic acid as a versatile and underutilized building block for the construction of medicinally relevant fluorinated pyrazoles and pyrimidines.
While the direct use of this compound in heterocyclic synthesis is not yet widely documented, its structural features present a compelling opportunity for the generation of novel fluorinated 1,3-dicarbonyl synthons. This guide provides a forward-looking perspective, detailing proposed, scientifically-grounded protocols for the transformation of this building block and its subsequent cyclization into valuable heterocyclic systems.
Proposed Synthetic Strategy: From Propionic Acid to Fluorinated Heterocycles
The core of our proposed strategy is the conversion of this compound into a more synthetically versatile intermediate, namely a β-keto ester. This transformation unlocks access to a wealth of well-established cyclization reactions. The overall workflow is depicted below:
Figure 1: Proposed workflow for the synthesis of fluorinated heterocycles.
Part 1: Synthesis of the Key Intermediate: Ethyl 4,4-difluoro-5-methoxy-3-oxopentanoate
The initial steps focus on converting the starting propionic acid into a β-keto ester, a crucial precursor for various heterocyclic syntheses.
Protocol 1.1: Esterification of this compound
Objective: To convert the carboxylic acid to its corresponding methyl ester to facilitate the subsequent Claisen condensation.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 1644-83-3 | 140.09 | 10 mmol |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 12 mmol |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | 50 mL |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (10 mmol).
-
Add anhydrous DCM (50 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (12 mmol) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Carefully add anhydrous methanol (50 mL) to the reaction mixture at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 2,2-difluoro-3-methoxy-propanoate.
Expertise & Causality: The conversion of the carboxylic acid to an ester via an acid chloride intermediate is a robust and high-yielding method. Thionyl chloride is a common and effective reagent for this transformation. The use of anhydrous conditions is crucial to prevent the hydrolysis of the acid chloride back to the carboxylic acid.
Protocol 1.2: Claisen Condensation to form the β-Keto Ester
Objective: To synthesize the key 1,3-dicarbonyl intermediate, ethyl 4,4-difluoro-5-methoxy-3-oxopentanoate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Methyl 2,2-difluoro-3-methoxy-propanoate | - | 154.11 | 10 mmol |
| Sodium hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 24.00 | 12 mmol |
| Ethyl acetate, anhydrous | 141-78-6 | 88.11 | 12 mmol |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 100 mL |
| 1 M Hydrochloric acid (HCl) | - | - | As needed |
| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | 150 mL |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add sodium hydride (12 mmol, 60% dispersion).
-
Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous THF (100 mL) to the flask and cool to 0 °C.
-
In a separate flask, prepare a solution of methyl 2,2-difluoro-3-methoxy-propanoate (10 mmol) and anhydrous ethyl acetate (12 mmol) in anhydrous THF (20 mL).
-
Add this solution dropwise to the stirred suspension of NaH at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is approximately 5-6.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain ethyl 4,4-difluoro-5-methoxy-3-oxopentanoate.
Trustworthiness & Self-Validation: The Claisen condensation is a classic C-C bond-forming reaction. The use of a strong base like NaH is necessary to deprotonate the α-carbon of the ethyl acetate, which then acts as a nucleophile. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting ester.
Part 2: Synthesis of Fluorinated Heterocycles
With the key β-keto ester in hand, we can now proceed to the synthesis of fluorinated pyrazoles and pyrimidines.
Protocol 2.1: Knorr Synthesis of a Fluorinated Pyrazole
Objective: To synthesize a 4,4-difluoro-5-(methoxymethyl)pyrazol-3-one derivative via condensation with hydrazine.
Figure 2: Mechanism of the Knorr Pyrazole Synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Ethyl 4,4-difluoro-5-methoxy-3-oxopentanoate | - | 210.17 | 5 mmol |
| Hydrazine hydrate (N₂H₄·H₂O) | 7803-57-8 | 50.06 | 5.5 mmol |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 25 mL |
| Glacial acetic acid | 64-19-7 | 60.05 | 2-3 drops |
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 4,4-difluoro-5-methoxy-3-oxopentanoate (5 mmol) in ethanol (25 mL).
-
Add hydrazine hydrate (5.5 mmol) followed by 2-3 drops of glacial acetic acid.
-
Reflux the reaction mixture for 3 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half under reduced pressure.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the fluorinated pyrazole derivative.
Expertise & Causality: The Knorr pyrazole synthesis is a highly reliable method for the formation of pyrazole rings from 1,3-dicarbonyl compounds and hydrazines.[3][4][5] The reaction is typically acid-catalyzed to facilitate the initial imine formation. The final product is a stable aromatic heterocycle, which provides the thermodynamic driving force for the reaction.
Protocol 2.2: Biginelli Reaction for a Fluorinated Dihydropyrimidinone
Objective: To synthesize a 5-acetyl-4-(difluoro(methoxy)methyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one via a one-pot, three-component reaction.
Figure 3: Workflow of the Biginelli Reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Ethyl 4,4-difluoro-5-methoxy-3-oxopentanoate | - | 210.17 | 5 mmol |
| Benzaldehyde | 100-52-7 | 106.12 | 5 mmol |
| Urea | 57-13-6 | 60.06 | 7.5 mmol |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 25 mL |
| Concentrated Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | 0.5 mL |
Procedure:
-
In a 100 mL round-bottom flask, combine ethyl 4,4-difluoro-5-methoxy-3-oxopentanoate (5 mmol), benzaldehyde (5 mmol), and urea (7.5 mmol) in ethanol (25 mL).
-
Add concentrated HCl (0.5 mL) and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, a precipitate should form. If not, cool the mixture in an ice bath.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the fluorinated dihydropyrimidinone.
Authoritative Grounding: The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidinones.[6][7] It is typically acid-catalyzed and proceeds through a series of condensation and cyclization steps. The use of a fluorinated β-dicarbonyl compound is expected to proceed similarly to non-fluorinated analogs, providing access to a novel class of fluorinated pyrimidines.[8][9]
Conclusion and Future Outlook
This application note presents a series of proposed, yet robust and scientifically sound, protocols for the utilization of this compound as a precursor for the synthesis of fluorinated pyrazoles and pyrimidines. By transforming this building block into a key β-keto ester intermediate, it becomes possible to leverage well-established and powerful heterocyclic synthesis methodologies. The resulting fluorinated heterocycles are of significant interest to the drug discovery community, offering novel scaffolds for the development of next-generation therapeutics. Further exploration of this building block's reactivity is warranted and is expected to yield a diverse array of valuable fluorinated compounds.
References
-
European Journal of Organic Chemistry. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters. [Link]
-
Name-Reaction.com. Knorr Pyrazole Synthesis. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
PubMed Central (PMC). (2024). Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]
-
MDPI. (2023). Synthesis of Heteroaromatic Compounds. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Derivatives. [Link]
-
Slideshare. (2014). Pinner pyrimidine synthesis. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis Step 3: Formation of the dihydropyridine. [Link]
-
Scribd. Hantzsch Pyridine Synthesis. [Link]
-
Química Organica.org. Guareschi-Thorpe synthesis of pyridine. [Link]
-
Merck Index Online. Guareschi-Thorpe Condensation. [Link]
-
ResearchGate. (2025). Synthesis and Reactions of Biginelli Compounds. Part 18. Biginelli Condensations of Fluorinated 3-Oxo Esters and 1,3-Diketones. [Link]
-
Slideshare. (2018). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Wikipedia. Biginelli reaction. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
PubMed Central (PMC). (2020). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]
-
PubMed Central (PMC). (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sci-Hub. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters / European Journal of Organic Chemistry, 2016 [sci-hub.box]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Difluoro-3-methoxy-propionic acid
Welcome to the technical support center for the synthesis of 2,2-Difluoro-3-methoxy-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is a valuable process for obtaining a key building block in medicinal and materials chemistry. A common and logical synthetic approach involves two primary stages:
-
Formation of the Ester Precursor: A Reformatsky-type reaction is employed to construct the carbon skeleton, typically by reacting an α,α-difluoro-α-haloester with a methoxymethyl synthon in the presence of activated zinc.
-
Hydrolysis to the Final Acid: The resulting methyl 2,2-difluoro-3-methoxypropanoate is then hydrolyzed to the target carboxylic acid.
Each of these stages presents unique challenges, from controlling the reactivity of the organozinc intermediate to preventing unwanted side reactions during hydrolysis. This guide will address these issues systematically.
II. Troubleshooting Guide: Step 1 - Reformatsky Reaction for Methyl 2,2-Difluoro-3-methoxypropanoate
This section addresses common issues encountered during the synthesis of the ester precursor via a Reformatsky-type reaction.
Q1: My Reformatsky reaction is not initiating, or the yield of the desired ester is very low. What are the likely causes and how can I fix this?
A1: Low yield or reaction failure in a Reformatsky reaction often points to issues with the zinc activation, the stability of the Reformatsky reagent, or competing side reactions.
Potential Causes & Solutions:
-
Inactive Zinc: The oxidative insertion of zinc into the carbon-halogen bond is the critical first step. If the zinc surface is oxidized, the reaction will not initiate.
-
Troubleshooting Action: Activate the zinc dust immediately before use. Common activation methods include washing with dilute HCl, followed by water, methanol, and finally anhydrous ether, then drying under vacuum. The use of a small amount of iodine can also help initiate the reaction.[1]
-
-
-
Troubleshooting Action: Employ the Barbier protocol, where the α,α-difluoro-α-haloester is added slowly and simultaneously with the electrophile to the activated zinc suspension. This keeps the concentration of the free organozinc reagent low, minimizing dimerization.
-
-
Impure Starting Materials: Moisture in the solvent or starting materials will quench the organozinc reagent.
-
Troubleshooting Action: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents.
-
Workflow for Troubleshooting Low Yield in Reformatsky Reaction
Caption: Troubleshooting logic for low-yield Reformatsky reactions.
Q2: I am observing significant amounts of an unknown byproduct. What could it be?
A2: Besides the dimerization product mentioned above, other side reactions can occur depending on your specific electrophile. If using methoxymethyl chloride, for instance, impurities can lead to byproducts.
Potential Byproducts & Identification:
| Potential Byproduct | Plausible Source | Identification & Mitigation |
| Methyl 3-hydroxy-2,2-difluoropropanoate | Reaction with formaldehyde impurity in methoxymethyl chloride. | Characterize by NMR and MS. Purify methoxymethyl chloride by distillation before use. |
| Dimerized product (dialkyl 2,3-difluoro-2,3-dicarboxylate) | Self-condensation of the Reformatsky reagent. | Higher molecular weight than the desired product. Use Barbier protocol as mentioned in Q1. |
III. Troubleshooting Guide: Step 2 - Hydrolysis of Methyl 2,2-Difluoro-3-methoxypropanoate
This section addresses common issues during the hydrolysis of the ester precursor to the final carboxylic acid.
Q3: The hydrolysis of my ester is incomplete, even after prolonged reaction times. How can I drive the reaction to completion?
A3: The hydrolysis of esters, especially sterically hindered or electron-deficient ones, can be sluggish.
Potential Causes & Solutions:
-
Reversibility of Acidic Hydrolysis: Acid-catalyzed hydrolysis is an equilibrium process. To drive it to completion, a large excess of water is needed.
-
Troubleshooting Action: Use a larger volume of dilute acid. Alternatively, switch to basic hydrolysis (saponification), which is an irreversible process.[2]
-
-
Insufficient Base in Saponification: For basic hydrolysis, at least one equivalent of base is required to react with the ester and a catalytic amount of water.
-
Troubleshooting Action: Use a slight excess of a strong base like NaOH or KOH in a water/alcohol solvent mixture to ensure complete reaction.
-
Q4: My yield is low after workup, and I suspect product loss. How can I improve the isolation of the final product?
A4: this compound is expected to have significant water solubility due to its polar nature and relatively small size, which can lead to poor recovery during aqueous workup.
Troubleshooting Product Isolation:
-
Extraction Inefficiency: The product may remain in the aqueous layer during extraction with organic solvents.
-
Troubleshooting Action: Saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the product. Perform multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate.
-
-
Acidification after Basic Hydrolysis: After saponification, the carboxylate salt must be neutralized to the free acid.
-
Troubleshooting Action: After removing the alcohol by distillation, carefully acidify the remaining aqueous solution with a strong acid (e.g., HCl) to a pH of ~1-2 before extraction.
-
Q5: I am concerned about degradation of my product during hydrolysis. What are the potential side reactions?
A5: The presence of the β-methoxy group and the α,α-difluoro substituents can make the molecule susceptible to certain degradation pathways under harsh conditions.
Potential Side Reactions:
-
Elimination of Methanol: Under strongly acidic or basic conditions, particularly with heating, elimination of methanol can occur to form 2,2-difluoroacrylic acid.
-
Troubleshooting Action: Use milder hydrolysis conditions. For example, use a weaker base or conduct the reaction at a lower temperature for a longer duration. Monitor the reaction for the appearance of vinylic protons by NMR.
-
-
Decarboxylation: While less common for this specific structure, highly fluorinated carboxylic acids can undergo decarboxylation under harsh thermal conditions.[3]
-
Troubleshooting Action: Avoid excessive heating during hydrolysis and subsequent purification steps like distillation.
-
Mechanism of a Key Side Reaction: β-Elimination
Caption: Potential β-elimination of methanol side reaction.
IV. Frequently Asked Questions (FAQs)
-
Q: What is the best way to monitor the progress of the Reformatsky reaction?
-
A: Thin-layer chromatography (TLC) is a convenient method. Spot the reaction mixture against the starting aldehyde/ketone. The disappearance of the starting material and the appearance of a new, typically more polar, spot corresponding to the β-hydroxy ester indicates reaction progress. Gas chromatography (GC) can also be used for more quantitative monitoring.
-
-
Q: Can I use other metals besides zinc for the Reformatsky reaction?
-
A: Yes, other metals like indium, samarium, and magnesium have been used in Reformatsky-type reactions.[4] These may offer different reactivity and selectivity profiles.
-
-
Q: How should I purify the final this compound?
-
A: Given its likely high boiling point and potential thermal instability, vacuum distillation is a suitable method for purification. If the product is a solid, recrystallization from an appropriate solvent system should be explored. For small-scale purification, column chromatography on silica gel using a polar eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can be effective.
-
-
Q: Is the final product stable for long-term storage?
-
A: Fluorinated carboxylic acids are generally stable. However, to prevent potential slow decomposition (e.g., decarboxylation or elimination), it is advisable to store the purified product at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere.
-
V. Experimental Protocols
Protocol 1: Synthesis of Methyl 2,2-Difluoro-3-methoxypropanoate (Barbier Protocol)
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and two dropping funnels.
-
Zinc Activation: To the flask, add zinc dust (1.5 equivalents) and anhydrous THF. Add a crystal of iodine and stir until the color disappears.
-
Reagent Preparation: In one dropping funnel, prepare a solution of methyl 2-bromo-2,2-difluoroacetate (1.0 equivalent) in anhydrous THF. In the second dropping funnel, prepare a solution of methoxymethyl chloride (1.1 equivalents) in anhydrous THF.
-
Reaction: Gently heat the zinc suspension to reflux. Begin the simultaneous, dropwise addition of the solutions from both dropping funnels over a period of 1-2 hours. Maintain a gentle reflux throughout the addition.
-
Completion & Workup: After the addition is complete, continue to reflux for an additional hour. Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Basic Hydrolysis (Saponification)
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2,2-difluoro-3-methoxypropanoate (1.0 equivalent) in a 1:1 mixture of methanol and water.
-
Hydrolysis: Add sodium hydroxide (1.2 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting ester.
-
Solvent Removal: Cool the reaction mixture and remove the methanol by rotary evaporation.
-
Acidification & Extraction: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Purify as described in the FAQ section.
VI. References
-
Wikipedia. (2023). Reformatsky reaction. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. [Link]
-
Chemistry LibreTexts. (2021). Reactions of Esters. [Link]
Sources
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. Three Effective Ways of Eliminating the Methanol in the Air | Atlantis Press [atlantis-press.com]
- 3. Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
Improving yield and purity of 2,2-Difluoro-3-methoxy-propionic acid
Welcome to the dedicated technical resource for 2,2-Difluoro-3-methoxy-propionic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable fluorinated building block. Our goal is to provide actionable insights and troubleshooting strategies to help you consistently achieve high yields and exceptional purity in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound, and what is the critical step?
A common and effective strategy involves a two-step process: first, the synthesis of a stable ester precursor, typically Methyl 2,2-difluoro-3-methoxypropanoate, followed by its controlled hydrolysis to the final carboxylic acid. The most critical step is often the initial fluorination to create the gem-difluoro moiety. A robust method for this is the fluorodesulfurization of a corresponding thionoester using a mild fluorinating agent like diethylaminosulfur trifluoride (DAST).[1][2] This approach is generally preferred over using more aggressive and hazardous reagents like sulfur tetrafluoride (SF₄).[2][3]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield can typically be traced to three main areas:
-
Incomplete Reaction: The fluorination or hydrolysis step may not have gone to completion. This can be due to insufficient reagent stoichiometry, suboptimal temperature, or the presence of quenching impurities like water.
-
Side Reactions: Competing reaction pathways can consume your starting material. For instance, during fluorination, the presence of moisture can lead to the formation of the corresponding ester instead of the desired difluorinated product.[2]
-
Product Loss During Workup: The target molecule has moderate polarity and is water-soluble, especially as a salt. Aggressive aqueous extractions, particularly at high pH, can lead to significant loss of product in the aqueous phase.
Q3: How can I accurately and reliably assess the purity of my final product?
A multi-pronged analytical approach is recommended for robust purity assessment:
-
¹⁹F NMR Spectroscopy: This is the most direct method to confirm the presence and purity of the CF₂ group. The chemical shift and coupling constants provide unambiguous structural information. Impurities containing fluorine will be readily apparent.
-
¹H and ¹³C NMR: Essential for confirming the overall structure and identifying proton-bearing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying and quantifying non-volatile organic impurities. It provides both retention time and mass-to-charge ratio data, which is invaluable for identifying byproducts.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Can be used if the product is derivatized to a more volatile form (e.g., as a methyl or ethyl ester) to detect volatile impurities.
Q4: I've observed my purified this compound degrading over time. What causes this instability and how can it be prevented?
The stability of α,α-difluoro ethers can be deceptive. While some are quite stable, others are known to readily hydrolyze, especially in the presence of moisture or acid/base traces.[1] The carboxylic acid moiety in your target molecule can potentially catalyze its own degradation over time. For long-term storage, we recommend converting the acid to a more stable salt (e.g., sodium or potassium salt) or storing it as its methyl ester precursor. If storing the free acid, ensure it is rigorously dried, stored under an inert atmosphere (Argon or Nitrogen), and kept at low temperatures (≤ 4°C).
Section 2: Troubleshooting Guide - Synthesis & Yield Optimization
This section addresses specific problems encountered during the synthesis, focusing on the root causes and providing validated solutions.
Problem: Low or Incomplete Conversion of Precursor
You observe a significant amount of starting material (e.g., thionoester or ester precursor) remaining after the reaction.
Causality Analysis: The activation energy for the reaction is not being sufficiently overcome, or a key reagent is being consumed by a competing process. In fluorination reactions with DAST, moisture is a primary culprit as it rapidly consumes the reagent.
Troubleshooting Steps & Solutions
| Possible Cause | Scientific Rationale | Recommended Solution |
| Moisture in Reaction | Fluorinating agents like DAST react exothermically with water, rendering them inactive for the desired transformation. | Rigorously dry all glassware, solvents, and starting materials. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Insufficient Reagent | The reaction is stoichiometric. If limiting, the conversion will be incomplete. Byproducts or impurities can also consume the reagent. | Increase the stoichiometry of the limiting reagent (e.g., DAST or LiOH for hydrolysis) in increments of 0.1 equivalents. A range of 1.2-1.5 equivalents is a good starting point for difficult conversions. |
| Suboptimal Temperature | The reaction rate is temperature-dependent. Too low, and the reaction stalls; too high, and byproduct formation may increase. | For DAST fluorinations, a common starting point is 0°C to room temperature.[1] If conversion is low, consider a modest increase to 40-50°C. For hydrolysis, room temperature to 60°C is typical. Monitor by TLC or LC-MS. |
| Poor Reagent Quality | Reagents like DAST can degrade over time if not stored properly. | Use a fresh bottle of the reagent or one that has been properly stored under inert gas. Consider titrating or testing the reagent on a small scale with a reliable substrate. |
Visualizing the Synthetic Pathway and a Common Pitfall
The following diagram illustrates a typical synthetic route and highlights the undesired hydrolysis side reaction during the fluorination step.
Sources
Technical Support Center: Purification of Fluorinated Carboxylic Acids
Welcome to the technical support center for the purification of fluorinated carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who work with these unique and challenging compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common purification hurdles and achieve high-purity products.
Section 1: Safety First - Handling Fluorinated Carboxylic Acids
Before commencing any purification protocol, it is imperative to understand and mitigate the risks associated with fluorinated carboxylic acids and the reagents used in their purification.
Question: What are the primary hazards associated with fluorinated carboxylic acids?
Answer: Fluorinated carboxylic acids can be corrosive and toxic.[1][2] Skin and eye contact should be avoided, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[1] Work should be conducted in a well-ventilated fume hood.[3]
A significant and often overlooked hazard is the potential for residual hydrofluoric acid (HF) from the synthesis process.[4] HF is extremely corrosive and toxic, causing severe burns that may not be immediately painful.[4] Always review the Safety Data Sheet (SDS) for the specific fluorinated carboxylic acid and any reagents used.
Question: How should I handle and dispose of waste containing fluorinated compounds?
Answer: All waste containing fluorinated carboxylic acids or residual HF must be treated as hazardous.[5] Neutralize acidic waste with a weak base like sodium bicarbonate, being cautious of potential heat generation with strong bases.[5] Dispose of all waste in properly labeled containers according to your institution's hazardous waste management guidelines. Never pour fluorinated waste down the drain.[5]
Safety Workflow for Handling Fluorinated Carboxylic Acids
Caption: A stepwise workflow for the safe handling of fluorinated carboxylic acids.
Section 2: General FAQs
This section addresses common questions regarding the general properties and purification of fluorinated carboxylic acids.
Question: Why are fluorinated carboxylic acids often difficult to purify?
Answer: The difficulty in purifying fluorinated carboxylic acids stems from several factors:
-
High Acidity: The electron-withdrawing nature of the fluorine atoms makes these acids stronger than their non-fluorinated analogs, which can affect their reactivity and interaction with purification media.
-
Presence of Isomers: The synthesis of fluorinated carboxylic acids, particularly through electrochemical fluorination, can produce a mixture of linear and branched structural isomers that are often difficult to separate due to their similar physical properties.[6][7]
-
Residual Impurities: Common impurities include starting materials, byproducts from the synthesis, and residual strong acids like HF.[4]
Question: What are the most common methods for purifying fluorinated carboxylic acids?
Answer: The choice of purification method depends on the physical state of the acid (solid or liquid), the nature of the impurities, and the desired purity level. Common techniques include:
-
Recrystallization: For solid fluorinated carboxylic acids.[8][9]
-
Distillation: For liquid fluorinated carboxylic acids, sometimes as an azeotropic mixture.[10]
-
High-Performance Liquid Chromatography (HPLC): For high-purity applications and separation of isomers.[11][12][13][14]
-
Liquid-Liquid Extraction (LLE): A fundamental step to remove neutral and basic impurities.[8]
-
Solid-Phase Extraction (SPE): Often used for sample cleanup and preconcentration before analysis.[12][13]
Section 3: Troubleshooting Purification Techniques
This section provides detailed troubleshooting guides for the most common purification techniques in a question-and-answer format.
Recrystallization
Recrystallization is a powerful technique for purifying solid fluorinated carboxylic acids.[8][9]
Question: My fluorinated carboxylic acid is not dissolving in any common recrystallization solvent.
Answer: The high polarity and unique solubility of fluorinated compounds can make solvent selection challenging.
-
Systematic Solvent Screening: Start with small amounts of your crude product and test a range of solvents with varying polarities. Good starting points for fluorinated compounds can be hexane, ethyl acetate, or mixtures thereof.[8][15]
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[16]
-
Consider Water: For some polar fluorinated carboxylic acids, water can be an effective recrystallization solvent, especially at elevated temperatures.[17]
Question: My compound "oils out" instead of forming crystals.
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.
-
Increase the Solvent Volume: Add more of the hot solvent to the oiled-out mixture to ensure the compound remains dissolved at a higher temperature.[18]
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.[9]
-
Change the Solvent System: The current solvent may not be appropriate. Try a solvent with a lower boiling point.
Question: Crystallization is happening too quickly, leading to small, impure crystals.
Answer: Rapid crystallization can trap impurities within the crystal lattice.[18]
-
Use More Solvent: Exceed the minimum amount of hot solvent required to dissolve the solid. This will keep the compound in solution for a longer period during cooling.[18]
-
Insulate the Flask: Slow down the cooling process by wrapping the flask in glass wool or placing it in an insulated container.[18]
Recrystallization Troubleshooting Flowchart
Caption: A troubleshooting flowchart for the recrystallization of fluorinated carboxylic acids.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for both analytical and preparative purification of fluorinated carboxylic acids, especially for separating isomers.[11][12][13][14]
Question: I am seeing poor peak shape (tailing or fronting) for my fluorinated carboxylic acid.
Answer: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Adjust Mobile Phase pH: The pH of the mobile phase should be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form.[19][20] For acidic compounds, a lower pH is generally preferred.
-
Use an Ion-Pairing Reagent: For highly polar or ionic fluorinated carboxylic acids, adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and retention.[21][22]
-
Consider a Different Stationary Phase: If peak shape issues persist, consider a stationary phase with different properties. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) ligands, can offer alternative selectivity and improved peak shape for fluorinated analytes.[23][24]
Question: I am unable to separate structural isomers of my fluorinated carboxylic acid.
Answer: The separation of structural isomers is challenging due to their similar physicochemical properties.[6][7]
-
Optimize Mobile Phase Composition: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the mobile phase pH to find the optimal conditions for separation.[19][20]
-
Try a Fluorinated Stationary Phase: PFP and other fluorinated phases can provide unique interactions that enhance the separation of isomers.[23][24]
-
Chiral Separation: For enantiomers, a chiral stationary phase is required.[11]
HPLC Parameter Optimization
| Parameter | Recommendation for Fluorinated Carboxylic Acids | Rationale |
| Stationary Phase | C18, C8, or Pentafluorophenyl (PFP) | C18 and C8 are good starting points. PFP phases can offer enhanced selectivity for fluorinated compounds.[23][24] |
| Mobile Phase (Organic) | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower viscosity. Methanol can offer different selectivity.[19] |
| Mobile Phase (Aqueous) | Acidified water (e.g., with 0.1% formic acid or TFA) | Suppresses the ionization of the carboxylic acid, leading to better retention and peak shape.[20] |
| pH | At least 2 units below the pKa of the acid | Ensures the analyte is in its neutral form, minimizing secondary interactions.[19] |
| Additives | Ion-pairing reagents (e.g., TFA) | Can improve retention and peak shape for highly polar analytes.[21][22] |
Distillation
Distillation is suitable for purifying liquid fluorinated carboxylic acids with boiling points that allow for thermal separation without decomposition.
Question: I am not getting a good separation of my fluorinated carboxylic acid from impurities with similar boiling points.
Answer:
-
Fractional Distillation: Use a fractional distillation setup with a column that provides a sufficient number of theoretical plates for the separation. The efficiency of the column (e.g., Vigreux, Raschig rings) is crucial.
-
Azeotropic Distillation: If the impurities form an azeotrope with the product, consider adding an entrainer that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.[10] Completely fluorinated organic acids can themselves act as entrainers for hydrocarbon separations.[10]
Question: My compound seems to be decomposing during distillation.
Answer:
-
Vacuum Distillation: Lowering the pressure will reduce the boiling point of the compound, minimizing the risk of thermal decomposition.
-
Check for Reactive Impurities: Some impurities might catalyze decomposition at elevated temperatures. Consider a preliminary purification step like a liquid-liquid extraction to remove them.
Section 4: Protocols
General Protocol for Liquid-Liquid Extraction
This protocol is a fundamental first step for removing neutral and basic impurities.[8]
-
Dissolve the crude fluorinated carboxylic acid in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M HCl to remove basic impurities.
-
Wash the organic layer with brine (saturated NaCl solution) to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the partially purified product.
General Protocol for Recrystallization
-
Choose a suitable solvent or solvent system based on preliminary solubility tests.
-
In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent.
-
Heat the mixture to the boiling point of the solvent while stirring.
-
Add more hot solvent portion-wise until the solid is completely dissolved.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Section 5: Impurity Removal Guide
Question: How can I remove residual hydrofluoric acid (HF)?
Answer: Residual HF is a common and dangerous impurity.
-
Aqueous Workup: A thorough wash with water during a liquid-liquid extraction can help remove residual HF.
-
Neutralization: A wash with a dilute solution of a weak base like sodium bicarbonate can neutralize HF. However, this will also deprotonate your carboxylic acid, so a subsequent acidification and extraction will be necessary.
-
Evaporation: For volatile HF, careful evaporation under controlled conditions can be effective.[25]
Question: How do I separate branched and linear isomers?
Answer: This is a significant challenge in the purification of fluorinated carboxylic acids.
-
Preparative HPLC: This is often the most effective method. Using a PFP or other specialized stationary phase can enhance the separation.[23][24]
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under vacuum may be successful.
-
Derivatization: In some cases, converting the carboxylic acids to esters or amides can alter their physical properties enough to allow for separation by chromatography or distillation. The original acid can then be regenerated by hydrolysis.[2][12][26]
References
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI. [Link]
-
Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. (2022). PMC. [Link]
- Separation of hydrocarbon types by azeotropic distillation. (1957).
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.). NIH. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2010). Springer. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. [Link]
-
RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]
-
Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. (2020). ScienceDirect. [Link]
-
HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. [Link]
-
Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. (n.d.). NIH. [Link]
-
Distribution of perfluorocarboxylate isomers in select samples from the North American environment. (n.d.). PubMed. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf. [Link]
-
Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. (2020). PubMed. [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016). LCGC International. [Link]
-
What's the best solvent to remove these crystals and recrystallize it? (2024). Reddit. [Link]
-
Perfluorinated Carboxylic Acids. Synthesis and Application. (n.d.). Fluorine Notes. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. [Link]
-
Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. (n.d.). PubMed Central. [Link]
-
Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. (2013). ScienceDirect. [Link]
-
Replacement of the carboxylic acid function with fluorine. (2025). ResearchGate. [Link]
-
How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis. (2022). MDPI. [Link]
-
Help! Recrystallization sources of error. (2012). Reddit. [Link]
-
Fluoride Reduction / HF. (n.d.). Wastech Controls & Engineering. [Link]
-
Environmental levels and distribution of structural isomers of perfluoroalkyl acids after aqueous fire-fighting foam (AFFF) contamination. (n.d.). SciSpace. [Link]
-
How Do You Neutralize Hydrofluoric Acid? (2025). YouTube. [Link]
-
Recrystallization Issues. (2024). Reddit. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.). PubMed. [Link]
-
Isomers/enantiomers of perfluorocarboxylic acids: Method development and detection in environmental samples. (2021). ResearchGate. [Link]
-
Hydrofluoric Acid Recovery from Waste Semiconductor Acid Solution by Ion Exchange. (2025). ResearchGate. [Link]
-
Solvent design for crystallization of carboxylic acids. (2025). ResearchGate. [Link]
- Process for the purification of carboxylic acids and/or their anhydrides. (n.d.).
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (n.d.). NIH. [Link]
-
Standard Operating Procedure - HYDROFLUORIC ACID. (n.d.). Yale Environmental Health & Safety. [Link]
Sources
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Distribution of perfluorocarboxylate isomers in select samples from the North American environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US2794773A - Separation of hydrocarbon types by azeotropic distillation - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mastelf.com [mastelf.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis: A Microwave-Assisted Vessel-Inside-Vessel Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Esterification of 2,2-Difluoro-3-methoxy-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the esterification of 2,2-Difluoro-3-methoxy-propionic acid. This guide is designed to provide in-depth, actionable advice to help you overcome common challenges and optimize your reaction outcomes. As Senior Application Scientists, we've synthesized technical data with practical, field-proven insights to ensure the reliability of these protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during the esterification of this compound. The question-and-answer format is designed for quick reference and problem-solving.
Issue 1: Low or No Ester Yield
Question: My Fischer esterification of this compound is resulting in a low yield (25-35%). I'm using a strong acid catalyst and refluxing, but the conversion is poor. What can I do to improve the yield?
Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2][3] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[2][4] Here are several strategies to drive the reaction forward and improve your yield:
-
Increase the Alcohol Concentration: Use a large excess of the alcohol reactant.[2][5] This shifts the equilibrium towards the product side according to Le Chatelier's principle. In many cases, the alcohol can also serve as the solvent.[6]
-
Remove Water: The continuous removal of water is a highly effective method to drive the reaction to completion.[2][4][7] This can be achieved by:
-
Catalyst Choice and Concentration: While strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common, ensure you are using a sufficient catalytic amount.[1][2][7] For substrates that may be sensitive to strong acids, milder Lewis acid catalysts could be an alternative.[7]
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time to reach equilibrium. Monitoring the reaction progress by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.[8] While higher temperatures increase the reaction rate, they can also lead to side reactions, so optimization is key.[9]
Issue 2: Side Product Formation
Question: I'm observing significant side product formation in my esterification reaction. What are the likely side reactions and how can I minimize them?
Answer: Side reactions in esterification can be problematic, especially with sensitive substrates. Common side reactions include:
-
Dehydration of the Alcohol: Tertiary alcohols are particularly prone to elimination reactions under acidic conditions to form alkenes.[7][10] If you are using a tertiary alcohol, consider alternative esterification methods that do not require strong acid catalysis.
-
Ether Formation: Under certain conditions, the alcohol can undergo self-condensation to form an ether, especially at higher temperatures.
-
Substrate Decomposition: The presence of fluorine atoms can influence the stability of the molecule. While this compound is generally stable, prolonged exposure to harsh acidic conditions and high temperatures could potentially lead to degradation.
To minimize side reactions:
-
Milder Reaction Conditions: Consider using milder catalysts or reaction conditions. Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP), proceeds under neutral conditions and is suitable for acid-sensitive substrates.[11][12]
-
Lower Reaction Temperature: Optimize the temperature to be high enough for a reasonable reaction rate but low enough to minimize side product formation.
-
Alternative Methods: For particularly sensitive substrates, conversion of the carboxylic acid to an acid chloride followed by reaction with the alcohol in the presence of a non-nucleophilic base is a reliable alternative.[10][11]
Issue 3: Difficulties in Product Purification
Question: I'm struggling to purify my fluoroalkyl ester. What are the common challenges and recommended purification strategies?
Answer: Purification of fluorinated esters can present unique challenges. Common issues include:
-
Residual Acid Catalyst: The acid catalyst must be thoroughly removed to prevent hydrolysis of the ester product during storage or subsequent steps.[3]
-
Similar Boiling Points: Byproducts may have boiling points close to that of the desired ester, making separation by simple distillation difficult.[3]
-
Azeotrope Formation: The ester may form an azeotrope with water or the alcohol, complicating purification by distillation.[3]
Recommended Purification Protocol:
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a large excess of a water-miscible alcohol was used, it may be necessary to first remove it under reduced pressure.
-
Dilute the reaction mixture with an inert organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with water to remove the excess alcohol and some of the acid.[3]
-
Neutralize the remaining acid by washing with a weak base solution, such as saturated sodium bicarbonate (NaHCO₃), until effervescence ceases.[3][13] Be cautious as this can generate pressure.
-
Wash with brine (saturated NaCl solution) to remove residual water.[3]
-
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3][6]
-
Solvent Removal: Remove the solvent using a rotary evaporator.[6]
-
Final Purification:
-
Distillation: If the ester is volatile and has a boiling point sufficiently different from any impurities, distillation under reduced pressure is an effective purification method.[13][14]
-
Column Chromatography: For non-volatile esters or those with close-boiling impurities, silica gel column chromatography is the preferred method of purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for the esterification of this compound?
A1: The "best" method depends on the specific alcohol being used and the scale of the reaction.
-
For simple, primary, and secondary alcohols that can be used in large excess, Fischer esterification is often the most straightforward and cost-effective method.[6][7]
-
For acid-sensitive or sterically hindered alcohols , or when milder conditions are required, Steglich esterification is a superior choice.[12]
-
For valuable or complex alcohols where using a large excess is not feasible, converting the carboxylic acid to an acid chloride first, followed by reaction with the alcohol, provides high yields under controlled conditions.[11]
Q2: How can I monitor the progress of my esterification reaction?
A2: Several techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is a simple and rapid method to qualitatively follow the disappearance of the carboxylic acid (which is typically more polar) and the appearance of the ester product (which is less polar).[8]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of starting material to product.[15]
-
Spectroscopic Methods: In-line monitoring using techniques like Mid-Infrared (MIR) or Raman spectroscopy can provide real-time data on reaction kinetics.[15][16]
Q3: What are the key considerations when scaling up this esterification?
A3: Scaling up an esterification reaction introduces several challenges that are not always apparent at the lab scale:[17]
-
Heat Transfer: Inefficient heat transfer in larger reactors can lead to localized hot spots, potentially increasing side product formation.[3] Jacketed reactors with efficient heat transfer fluids are recommended.[3]
-
Mass Transfer: Inadequate mixing can result in concentration gradients and slower reaction rates.[3] Ensure the reactor is equipped with an efficient agitator.
-
Water Removal Efficiency: The efficiency of water removal using methods like a Dean-Stark trap may decrease in larger vessels, requiring process optimization.[3]
-
Safety: The exothermic nature of adding a strong acid catalyst becomes more significant at a larger scale. The addition should be done slowly and with adequate cooling.
Quantitative Data Summary
The following table provides typical reaction conditions for common esterification methods. Note that these are general guidelines, and optimization for this compound and your specific alcohol is recommended.
| Method | Catalyst | Alcohol (Equivalents) | Temperature (°C) | Typical Reaction Time (h) | Key Considerations |
| Fischer Esterification | H₂SO₄ or TsOH (cat.) | Large Excess (Solvent) | Reflux | 1-10 | Reversible reaction; requires water removal for high yield.[6][7] |
| Steglich Esterification | DCC or EDC, DMAP (cat.) | 1.0 - 1.5 | Room Temperature | 2-12 | Good for acid-sensitive substrates; produces urea byproduct.[11][12] |
| Acid Chloride Formation | 1) SOCl₂ or (COCl)₂ 2) Alcohol, Pyridine | 1.0 - 1.2 | 0 - Room Temp | 1-4 | Two-step process; generally high yielding.[11] |
Experimental Protocols
Protocol 1: Fischer Esterification using an Excess of Alcohol
This protocol describes a general procedure for the esterification of this compound with a primary or secondary alcohol.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Add a large excess of the desired alcohol (e.g., 10-20 equivalents). The alcohol will also serve as the solvent.
-
While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%). Caution: The addition of strong acid is exothermic.
-
Attach a reflux condenser and ensure a steady flow of cooling water.
-
Reaction: Heat the mixture to reflux using a heating mantle or oil bath.[6] The reflux temperature will be the boiling point of the alcohol being used.
-
Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Work-up and Purification: Follow the detailed purification protocol described in the "Difficulties in Product Purification" section above.
Protocol 2: Steglich Esterification for Acid-Sensitive Alcohols
This protocol is suitable for alcohols that may be unstable under acidic conditions.
Materials:
-
This compound
-
Alcohol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the alcohol (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) or DCC (1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. If EDC was used, the urea byproduct is water-soluble.
-
Wash the filtrate/solution with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Troubleshooting Workflow for Low Ester Yield
The following diagram illustrates a decision-making process for troubleshooting low yields in the esterification of this compound.
Caption: Troubleshooting Decision Tree for Low Esterification Yield.
References
-
Chemguide. (n.d.). Preparation of Esters. Retrieved from [Link]
-
Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
- European Patent Office. (n.d.). Method for esterifying hindered carboxylic acids.
-
Chen, L., et al. (1997). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Retrieved from [Link]
- Google Patents. (n.d.). Purification of fluorinated alcohols.
- Google Patents. (n.d.). Method of purifying and separating 2-fluoro-3-oxoalkylcarboxylic acid ester.
-
PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (1999). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Analyst. Retrieved from [Link]
-
PubMed Central. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
Spectroscopy Europe/World. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. Retrieved from [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from [Link]
- Google Patents. (n.d.). Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones.
-
ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Retrieved from [Link]
- Google Patents. (n.d.). Alpha-fluoroalkyl carboxylic acid esters and process for preparing the same.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). Method for purification of optically active -fluorocarboxylic acid esters.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]
-
ACS Publications. (2016). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Organic Letters. Retrieved from [Link]
-
LookChem. (n.d.). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Retrieved from [Link]
-
Reddit. (2024). Esterification not Working (Separation). Retrieved from [Link]
-
PubChem. (n.d.). Propanoic acid, 2,2,3,3-tetrafluoro-3-methoxy-, methyl ester. Retrieved from [Link]
-
ResearchGate. (2025). Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]
-
Fine Chemical Technologies. (n.d.). Esterification of malic acid on various catalysts. Retrieved from [Link]
-
ResearchGate. (2025). Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 13. scienceready.com.au [scienceready.com.au]
- 14. US7220878B2 - Method of purifying and separating 2-fluoro-3-oxoalkylcarboxylic acid ester - Google Patents [patents.google.com]
- 15. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. reddit.com [reddit.com]
Technical Support Center: 2,2-Difluoro-3-methoxy-propionic acid
Welcome to the technical support center for 2,2-Difluoro-3-methoxy-propionic acid. This guide is intended for researchers, scientists, and drug development professionals. Here, we address potential stability issues you may encounter during your experiments, offering troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the scientific rationale behind these recommendations to ensure the integrity of your work.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Question: I am using this compound in a reaction and observing variable yields and the appearance of unknown peaks in my LC-MS/NMR analysis. What could be the cause?
Answer:
Inconsistent yields and the formation of byproducts when using this compound often point to decomposition of the starting material. The presence of two fluorine atoms on the α-carbon significantly influences the reactivity of the molecule. Several factors could be at play:
-
Basic/Nucleophilic Conditions: The presence of strong bases or nucleophiles can lead to decomposition. The α-protons are not acidic, but the molecule can undergo other base-mediated reactions. A plausible decomposition pathway is an elimination reaction, where a base removes a proton from the β-carbon, leading to the elimination of the methoxy group or fluoride.
-
Elevated Temperatures: While fluorinated compounds often exhibit high thermal stability, prolonged exposure to high temperatures, especially in the presence of other reagents, can induce decomposition. Thermal decomposition of perfluorinated carboxylic acids is known to proceed via decarboxylation or elimination of HF.[1]
-
Presence of Certain Metals: Some transition metals can catalyze the decomposition of fluorinated compounds.[2] If you are using metal catalysts or running reactions in a stainless steel reactor, consider the possibility of metal-induced degradation.
Troubleshooting Protocol:
-
Reagent Purity Check: Before troubleshooting your reaction, confirm the purity of your this compound using a suitable analytical method like NMR or LC-MS. Impurities from synthesis can interfere with your reaction.
-
Reaction Condition Optimization:
-
Temperature Control: Run your reaction at the lowest effective temperature. If the reaction requires heating, perform a time-course study to determine the optimal heating duration that maximizes product formation while minimizing byproduct formation.
-
Base/Nucleophile Choice: If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base. If a nucleophile is part of your reaction, ensure it is added slowly and at a controlled temperature.
-
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric moisture and oxygen, especially if your reagents are sensitive.
-
Material of Construction: If using a metal reactor, consider switching to a glass vessel to rule out metal-catalyzed decomposition.
Issue 2: Poor Solubility or Phase Separation in Aqueous Media
Question: I am having difficulty dissolving this compound in my aqueous buffer, or I am observing phase separation during my reaction. Why is this happening?
Answer:
The solubility of fluorinated carboxylic acids in aqueous media is highly dependent on the pH of the solution. The carboxylic acid group has a pKa that is influenced by the electron-withdrawing fluorine atoms.
-
Acidic to Neutral pH: At a pH below its pKa, the compound will exist predominantly in its protonated, less polar carboxylic acid form, which has lower solubility in water.
-
Basic pH: At a pH above its pKa, the compound will be deprotonated to form the more polar and water-soluble carboxylate salt.
Troubleshooting Protocol:
-
pH Adjustment: To increase solubility in an aqueous medium, adjust the pH to be at least 1-2 units above the estimated pKa of the carboxylic acid. You can achieve this by adding a suitable base (e.g., sodium bicarbonate, sodium hydroxide).
-
Co-solvent Usage: If adjusting the pH is not compatible with your experimental conditions, consider using a co-solvent. A water-miscible organic solvent like DMSO, DMF, or a short-chain alcohol can help to solubilize the compound.
-
Forced Degradation Study (Optional but Recommended): To understand the stability of your compound under different pH conditions, a forced degradation study can be invaluable. This involves intentionally exposing the compound to acidic, basic, and neutral conditions and monitoring for degradation over time.
Experimental Protocol: Forced Degradation Study
-
Prepare stock solutions of this compound in an organic solvent (e.g., acetonitrile).
-
Prepare separate aqueous solutions at pH 2 (e.g., with HCl), pH 7 (e.g., phosphate buffer), and pH 10 (e.g., with NaOH).
-
Spike the stock solution of your compound into each of the pH solutions to a final concentration suitable for analysis.
-
Incubate the solutions at a controlled temperature (e.g., 40 °C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution, neutralize it if necessary, and analyze by a stability-indicating method like HPLC or LC-MS to quantify the remaining parent compound and identify any major degradants.
| Condition | Expected Outcome if Unstable | Potential Degradation Products |
| Acidic (pH 2) | Generally stable, but hydrolysis of the methoxy ether is possible under harsh conditions. | 2,2-Difluoro-3-hydroxy-propionic acid |
| Neutral (pH 7) | Generally expected to be stable. | Minimal degradation. |
| Basic (pH 10) | Potential for elimination reactions. | Products of HF or methanol elimination. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1:
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3] For long-term storage, refrigeration is recommended. Protect from moisture.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Q2: What are the potential decomposition pathways for this compound?
A2: Based on the structure, several decomposition pathways can be hypothesized:
-
Decarboxylation: Upon heating, carboxylic acids can lose CO2. The presence of alpha-fluorines might influence the temperature at which this occurs.
-
Elimination of HF: Under basic conditions or at elevated temperatures, the elimination of hydrogen fluoride (HF) is a common pathway for fluorinated compounds.[5][6]
-
Elimination of Methanol: Similar to HF elimination, the methoxy group at the β-position could be eliminated as methanol under certain conditions.
-
Hydrolysis of the Ether Bond: In the presence of strong acids, the methoxy ether linkage could undergo hydrolysis to yield 2,2-difluoro-3-hydroxypropionic acid.
Caption: Potential decomposition pathways for this compound.
Q3: Is this compound compatible with common organic solvents?
A3: Yes, it is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), acetonitrile (MeCN), methanol (MeOH), and dimethyl sulfoxide (DMSO). However, its stability in protic solvents like methanol, especially in the presence of acids or bases, should be considered, as they could potentially participate in decomposition reactions.
Q4: How can I monitor the stability of this compound in my reaction mixture?
A4: The most effective way to monitor the stability is by using a chromatographic technique coupled with a suitable detector.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a common method. A stability-indicating method should be developed where the parent compound is well-resolved from any potential degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it can help in the tentative identification of any degradation products by their mass-to-charge ratio.
Caption: Workflow for monitoring the stability of this compound.
References
-
Ngai, M. Y., et al. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]
-
Wang, J., et al. (2022). Fluorinated ether decomposition in localized high concentration electrolytes. Nature Communications. [Link]
-
Amanchukwu, C. V., et al. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Journal of the American Chemical Society. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
University of California, Santa Cruz. (n.d.). Corrosive Storage Guidelines. [Link]
-
Wang, F., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. [Link]
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. [Link]
-
Dixon, D. A. (2001). Fluorochemical Decomposition Processes. Toxic Docs. [Link]
-
Chemistry Steps. (n.d.). Elimination Reactions: an Introduction. [Link]
-
Maricopa Open Digital Press. (n.d.). Elimination Reactions – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
Sources
- 1. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Elimination Reactions: an Introduction [chemistrysteps.com]
- 6. Elimination Reactions – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
Technical Support Center: Degradation Pathways of Fluorinated Propionic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of fluorinated propionic acids. The exceptional stability of the carbon-fluorine (C-F) bond makes these compounds highly resistant to natural degradation, posing significant analytical and experimental challenges.[1][2][3][4] This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to navigate the complexities of your experiments, ensuring data integrity and advancing your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions researchers encounter when beginning their work on fluorinated propionic acid degradation.
Q1: What are the primary degradation pathways for fluorinated propionic acids?
Fluorinated propionic acids can be degraded through three main pathways: microbial, photochemical, and chemical.
-
Microbial Degradation: This pathway involves microorganisms that can cleave the C-F bond, although this is a rare metabolic capability.[3][4][5] The process can occur under both aerobic and anaerobic conditions and often involves enzymatic mechanisms like dehalogenases, monooxygenases, and dioxygenases.[3][4] However, the efficiency is generally lower compared to chemical methods.[1]
-
Photochemical Degradation: This method utilizes energy from light (e.g., UV) to initiate degradation.[1] The process can involve direct photolysis or the generation of highly reactive species like hydroxyl radicals (·OH) and hydrated electrons (eaq⁻) that attack the fluorinated molecule.[6][7] Key mechanisms include decarboxylation, C-C bond cleavage, and stepwise defluorination.[6][8]
-
Chemical Degradation: These methods employ strong chemical reagents or harsh conditions to break down the compounds. Techniques include advanced oxidation processes (AOPs) using ozone and hydrogen peroxide, electrochemical methods, and sonochemical approaches.[1][9] These processes are often more effective but can be energy-intensive.[1][5]
Q2: Why is the carbon-fluorine (C-F) bond so resistant to degradation?
The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][3][4] This exceptional strength is due to the high electronegativity of the fluorine atom and the significant overlap between the carbon and fluorine atomic orbitals. This stability makes fluorinated compounds, including propionic acids, resistant to thermal, chemical, and biological degradation.[1][2][3]
Q3: What are the common degradation products I should expect to see?
Degradation is often a stepwise process. Instead of complete mineralization to CO₂, water, and fluoride ions (F⁻), you will likely observe a series of transformation products. Common products include:
-
Shorter-chain perfluorinated carboxylic acids (PFCAs): The parent molecule loses CF₂ units one by one. For example, the degradation of a C8 compound like PFOA often first yields the C7 analogue, PFHpA.[1]
-
Unsaturated intermediates: Following decarboxylation, unsaturated fluorinated compounds may form.[8]
-
Fluoride ions (F⁻): The ultimate measure of complete defluorination.
-
Volatile organofluorine compounds: In thermal or high-energy processes, smaller, volatile fluorinated molecules can be produced, which are important to measure for a complete mass balance.[10]
-
Metabolites from non-fluorinated parts of the molecule: For polyfluorinated compounds that have C-H bonds, initial enzymatic attack may occur at these "softer" spots, leading to hydroxylated or other derivatives before C-F bond cleavage occurs.[11][12]
Q4: How can I achieve a complete fluorine mass balance in my experiment?
Achieving a fluorine mass balance is critical for validating your degradation pathway but is notoriously difficult. It requires accounting for all fluorine-containing species before and after the experiment.[10]
-
Quantify the Parent Compound: Accurately measure the initial concentration of your fluorinated propionic acid.
-
Analyze for Known Degradation Products: Use targeted analysis (e.g., LC-MS/MS) to quantify expected shorter-chain PFCAs.
-
Measure Inorganic Fluoride (F⁻): Use an ion-selective electrode or ion chromatography to measure the amount of F⁻ released, which indicates the extent of mineralization.
-
Employ Non-Targeted Analysis: Use high-resolution mass spectrometry (HRMS) to screen for unknown or unexpected fluorinated byproducts.[10][13]
-
Analyze Gaseous Byproducts: For thermal or plasma-based treatments, capture and analyze the off-gas for volatile organofluorine compounds.[10]
-
Consider Adsorbable Organic Fluorine (AOF): This technique can measure the total amount of fluorine bound to organic molecules in your sample, helping to account for unidentified products.[10]
Section 2: Troubleshooting Experimental Assays
This section provides solutions to specific problems you may encounter during your degradation experiments.
Problem 1: Low or No Degradation Observed in Microbial Assays
Causality: The microbial degradation of heavily fluorinated compounds is a rare phenotype, and success often depends on having the right microbial consortia, appropriate environmental conditions, and sufficient time.[4][5] The inherent stability of the C-F bond means that even capable microbes may exhibit very slow degradation rates over weeks or months.[5]
| Possible Cause | Expert Explanation | Recommended Action |
| Lack of Capable Microbes | The inoculum (from soil, wastewater, etc.) may not contain microorganisms with the necessary enzymatic machinery (e.g., dehalogenases) to attack the C-F bond. | 1. Source a new inoculum from a site with a history of fluorochemical contamination. 2. Enrich your culture by repeatedly exposing it to the target compound over a long period to select for competent degraders.[14] |
| Substrate Toxicity | High concentrations of the fluorinated propionic acid or its metabolites can be toxic to the microbial community, inhibiting metabolic activity. | 1. Run a dose-response experiment to determine the optimal, non-inhibitory concentration of the substrate. 2. Start with a low concentration and gradually increase it as the culture adapts. |
| Incorrect Environmental Conditions | Key factors like pH, oxygen availability (for aerobic pathways), and the presence of essential nutrients or co-substrates can limit microbial activity. | 1. Optimize the pH of the medium (typically near neutral for most environmental microbes). 2. Ensure adequate aeration for aerobic studies or strict anaerobic conditions for anaerobic studies. 3. Supplement the medium with a readily available carbon source (e.g., pyruvate, lactate) to support microbial growth and co-metabolism.[14] |
| Insufficient Incubation Time | Biodegradation of these persistent compounds is often a very slow process, occurring over weeks or even months.[5] | 1. Extend the incubation period of your experiment significantly. 2. Set up a long-term monitoring experiment with sampling points at 1, 2, 4, 8, and 12 weeks to capture slow degradation kinetics. |
Problem 2: Inconsistent Results in Photochemical Degradation Experiments
Causality: Photochemical reactions are highly sensitive to experimental parameters. Minor variations in pH, light intensity, water matrix composition, and the presence of radical scavengers can lead to significant fluctuations in degradation efficiency.[7]
| Possible Cause | Expert Explanation | Recommended Action |
| pH Fluctuations | The degradation rate of PFCAs can be highly pH-dependent. The non-dissociated acid form (prevalent at low pH) is often more susceptible to degradation than the dissociated carboxylate anion.[8] | 1. Buffer your reaction solution to maintain a constant pH throughout the experiment. 2. Measure and record the pH before and after the experiment to check for drift. 3. Conduct parallel experiments at different pH values (e.g., 3, 7, 10) to determine the optimal condition for your specific compound.[7][8] |
| Inconsistent Light Source | The lamp's intensity can decrease over time, and its spectral output is critical. Shorter wavelengths (e.g., <200 nm) are generally more effective for direct photolysis.[7][15] | 1. Warm up the lamp for at least 30 minutes before starting the experiment to ensure stable output. 2. Use a radiometer to measure and standardize the light intensity reaching your sample for every experiment. 3. Document the lamp's age and operating hours. |
| Matrix Effects | Components in your water matrix (e.g., natural organic matter, bicarbonate, chloride ions) can scavenge reactive radicals or absorb light, competing with your target compound and reducing degradation efficiency.[7][15] | 1. Run initial experiments in ultrapure water to establish a baseline degradation rate. 2. If using an environmental matrix, characterize it thoroughly (TOC, major ions). 3. Perform spiking experiments in the matrix to quantify the extent of inhibition. |
| Oxygen Presence | The presence or absence of dissolved oxygen can fundamentally change the reaction pathway. Reductive pathways often require anoxic conditions. | 1. For reductive pathways, purge the solution with nitrogen or argon gas before and during the experiment to remove oxygen. 2. For oxidative pathways, ensure the solution is open to the air or actively aerated. |
Problem 3: Analytical Issues - Difficulty Identifying/Quantifying Compounds with LC-MS/MS
Causality: Analyzing fluorinated compounds via LC-MS/MS presents unique challenges, including potential contamination, matrix effects, and unusual fragmentation patterns that differ from non-fluorinated analogues.[2][16][17]
Troubleshooting Table for LC-MS/MS Analysis
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| High Background/ Ghost Peaks | PFAS Contamination: These compounds are common in lab equipment (e.g., tubing, seals) and solvents.[16][17] | 1. Isolate the source: Inject solvent blanks at each step of your sample prep.[17] 2. Use PFAS-free labware (polypropylene instead of glass where possible). 3. Install an in-line "delay column" before the analytical column to shift the retention time of contaminants from the LC system. |
| Poor Peak Shape (Tailing, Fronting) | Column Issues: Column contamination or overload.[16] Sample Solvent Mismatch: Injecting a sample in a solvent much stronger than the mobile phase. | 1. Flush the column thoroughly. If the problem persists, replace the column.[18] 2. Reduce injection volume to check for overloading. 3. Ensure your sample is dissolved in a solvent similar to or weaker than the initial mobile phase conditions. |
| Retention Time Shifts | Mobile Phase Instability: pH drift or inconsistent composition.[16] Column Degradation: Loss of stationary phase over time. Temperature Fluctuations: Inconsistent column oven temperature.[16][18] | 1. Prepare fresh mobile phase daily. 2. Equilibrate the column with at least 10-20 column volumes before starting the sequence.[18] 3. Run a system suitability test (SST) sample regularly to monitor retention time and peak shape.[16] |
| Low Signal/ Ion Suppression | Matrix Effects: Co-eluting compounds from the sample matrix compete for ionization in the MS source.[16][19] Dirty Ion Source: Contamination builds up on the source components over time. | 1. Improve sample cleanup: Use Solid Phase Extraction (SPE) to remove interfering matrix components.[19] 2. Dilute the sample to reduce the concentration of interfering compounds. 3. Clean the ion source, capillary, and ion optics as per the manufacturer's instructions.[18] |
| Unusual Fragmentation | Fluorine's Influence: Fluorination significantly alters fragmentation pathways. Loss of CO₂ is common, but other pathways like HF loss or production of FCO₂⁻ can occur, which may not be predicted by standard software.[2] | 1. Perform manual optimization of collision energy for your specific compounds. 2. Use high-resolution MS (HRMS) to confirm the elemental composition of fragment ions. 3. Consult the literature for known fragmentation patterns of similar fluorinated acids.[2] |
Section 3: Core Experimental Protocols
These protocols provide a validated starting point for your degradation studies. Always adapt them based on your specific compound and experimental goals.
Protocol 1: Aerobic Microbial Degradation Assay
This protocol outlines a batch experiment to assess the biodegradability of a fluorinated propionic acid using an activated sludge inoculum.
Objective: To determine the extent and rate of primary degradation and mineralization of a target compound.
Methodology:
-
Prepare Basal Salt Medium: Create a sterile mineral salt medium containing essential nutrients (N, P, K, trace metals) but lacking a carbon source.
-
Inoculum Preparation:
-
Obtain fresh activated sludge from a municipal wastewater treatment plant.
-
Allow it to settle, decant the supernatant, and wash the biomass twice with the basal salt medium to remove residual carbon sources.
-
Resuspend the biomass to a target concentration (e.g., 500 mg/L volatile suspended solids).
-
-
Experimental Setup (in triplicate):
-
To 250 mL serum bottles, add 100 mL of basal salt medium.
-
Add the washed inoculum.
-
Spike with the fluorinated propionic acid from a stock solution to a final concentration of 1 mg/L.
-
Control 1 (Abiotic Loss): Medium + compound (no inoculum). To check for non-biological degradation.
-
Control 2 (Toxicity): Medium + inoculum + a known biodegradable compound (e.g., sodium benzoate). To ensure the inoculum is active.
-
-
Incubation:
-
Seal the bottles with breathable caps.
-
Incubate on an orbital shaker (120 rpm) at 25°C in the dark to prevent photodegradation.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 1, 3, 7, 14, 28 days), withdraw a 1 mL aliquot from each bottle.
-
Immediately quench microbial activity by adding a small amount of a suitable solvent (e.g., methanol) or by filtering through a 0.22 µm syringe filter.
-
Analyze the samples for the parent compound and expected transformation products using LC-MS/MS (see Protocol 3).
-
At the final time point, analyze for fluoride ion concentration to assess mineralization.
-
Protocol 2: UV-Based Photochemical Degradation Assay
This protocol describes a method for evaluating the degradation of a fluorinated propionic acid via direct UV photolysis.
Objective: To measure the photodegradation rate constant and identify primary photoproducts.
Methodology:
-
Solution Preparation:
-
Prepare a 1 mg/L solution of the target fluorinated propionic acid in ultrapure, buffered water (e.g., 10 mM phosphate buffer at pH 7.0).
-
Prepare a separate solution of the buffer without the target compound to use as a blank.
-
-
Photoreactor Setup:
-
Use a collimated beam apparatus with a low-pressure mercury lamp (emitting primarily at 254 nm).
-
Place a quartz-windowed reaction vessel on a magnetic stir plate under the lamp.
-
Use a radiometer to measure and set the incident light intensity.
-
-
Experimental Procedure:
-
Fill the reaction vessel with the prepared solution.
-
Turn on the stir plate to ensure the solution is well-mixed.
-
Turn on the UV lamp to initiate the reaction. Start a timer.
-
Control: Run a parallel experiment with the solution in the dark to account for any non-photolytic degradation.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot.
-
Immediately transfer the sample to an amber vial to prevent further reaction.
-
Analyze the samples for the parent compound and expected photoproducts using LC-MS/MS (see Protocol 3).
-
-
Data Analysis:
-
Plot the natural log of the concentration (ln(C/C₀)) versus time.
-
The slope of the resulting line will be the pseudo-first-order rate constant (k).
-
Protocol 3: Sample Preparation and LC-MS/MS Analysis
Objective: To accurately quantify fluorinated propionic acids and their degradation products in aqueous matrices.
Methodology:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Purpose: To concentrate the analytes and remove interfering matrix components like salts and organic matter.
-
Procedure:
-
Select an appropriate SPE cartridge (e.g., a weak anion exchange or a polymeric reversed-phase cartridge).
-
Condition the cartridge with methanol followed by ultrapure water.
-
Load the aqueous sample (e.g., 100 mL) onto the cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the analytes with a small volume of a suitable solvent (e.g., methanol or methanol with a small amount of ammonium hydroxide).
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 500 µL) of the initial mobile phase.
-
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with a modifier (e.g., 5 mM ammonium acetate).
-
Mobile Phase B: Methanol with the same modifier.
-
Gradient: A typical gradient would start at 10% B, ramp up to 95% B, hold, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each analyte, optimize at least two transitions (a quantifier and a qualifier) by infusing a standard solution. For a propionic acid, this would typically involve the transition from the deprotonated parent ion [M-H]⁻ to a characteristic fragment ion (e.g., loss of CO₂).[2]
-
-
-
Quantification:
-
Prepare a calibration curve using a series of standards in the same final solvent as the samples.
-
Use an isotopically labeled internal standard for each analyte if available to correct for matrix effects and variations in instrument response.
-
Section 4: Data Interpretation & Pathway Elucidation
Visualizing Degradation Pathways and Workflows
Diagrams are essential for conceptualizing complex processes. The following are generated using Graphviz (DOT language) to illustrate key concepts.
General Degradation Pathways
Caption: Overview of major degradation routes for fluorinated propionic acids.
Experimental Workflow for Degradation Studies
Sources
- 1. mdpi.com [mdpi.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strategies for the Biodegradation of Polyfluorinated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for the Biodegradation of Polyfluorinated Compounds | MDPI [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Frontiers | Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides [frontiersin.org]
- 15. Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zefsci.com [zefsci.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Scaling Up 2,2-Difluoro-3-methoxy-propionic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2,2-Difluoro-3-methoxy-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable fluorinated building block. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction: The Synthetic Strategy and Inherent Challenges
The scalable synthesis of this compound typically proceeds through a two-step sequence:
-
Deoxofluorination: The gem-difluoro moiety is introduced by the deoxofluorination of a suitable precursor, methyl 3-methoxy-2-oxopropanoate, using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
-
Hydrolysis: The resulting methyl 2,2-difluoro-3-methoxypropanoate is then hydrolyzed to the final carboxylic acid product.
While conceptually straightforward, scaling up this process presents several challenges, including controlling the exothermic nature of the fluorination reaction, managing the formation of impurities, and ensuring efficient purification of the final product. This guide will address these challenges in a practical, question-and-answer format.
Experimental Workflow Overview
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Deoxofluorination Step
This section addresses specific problems you may encounter during the deoxofluorination of methyl 3-methoxy-2-oxopropanoate.
Q1: My deoxofluorination reaction is incomplete, and I observe significant amounts of starting material and a monofluorinated intermediate. How can I drive the reaction to completion?
A1: Incomplete conversion is a common issue in deoxofluorination reactions. Several factors can contribute to this problem. Here’s a systematic approach to troubleshooting:
-
Reagent Stoichiometry and Quality:
-
Insufficient Fluorinating Agent: Ensure you are using a sufficient excess of the fluorinating agent. For bench-scale reactions, 1.2 to 1.5 equivalents of DAST or Deoxo-Fluor are typically recommended.[1] During scale-up, mass transfer limitations may necessitate a slightly higher excess.
-
Reagent Decomposition: DAST and Deoxo-Fluor are sensitive to moisture and can decompose over time.[1] Use a fresh bottle or a properly stored aliquot. Visually inspect the reagent; it should be a clear, colorless to light-yellow oil. Any significant discoloration or presence of solids indicates decomposition.
-
-
Reaction Temperature and Time:
-
Low Temperature: While the initial addition of the fluorinating agent is performed at low temperatures (typically -78 °C) to control the initial exotherm, the reaction may require warming to proceed to completion.[1] After the initial addition, allow the reaction to slowly warm to room temperature and stir for an extended period (2-16 hours).
-
Insufficient Reaction Time: Monitor the reaction progress by 19F NMR or GC-MS. If the reaction has stalled, a longer reaction time at room temperature may be necessary.
-
-
Solvent and Concentration:
-
Anhydrous Conditions: The presence of water will rapidly quench the fluorinating agent. Ensure your solvent (typically dichloromethane, DCM) is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Concentration: In some cases, a more concentrated reaction mixture can improve the reaction rate. However, be cautious as this can also increase the risk of exothermic events during scale-up.
-
Troubleshooting Decision Tree: Incomplete Deoxofluorination
Caption: Decision tree for troubleshooting incomplete deoxofluorination reactions.
Q2: I am observing significant byproduct formation, particularly an elimination product (methyl 2-fluoro-3-methoxyacrylate). How can I minimize this side reaction?
A2: The formation of unsaturated byproducts is a known side reaction in deoxofluorinations, especially with substrates that have a proton on a carbon adjacent to the carbonyl group. This occurs through an E2-type elimination pathway.
-
Temperature Control:
-
Maintain Low Temperature: Avoid excessive warming of the reaction mixture. While some warming is necessary for the reaction to proceed, prolonged heating or high temperatures can favor the elimination pathway. Maintain the reaction at room temperature or below if possible.
-
-
Choice of Fluorinating Agent:
-
Less Hindered Reagents: While DAST and Deoxo-Fluor are common choices, newer generations of deoxofluorinating reagents, such as XtalFluor-E and XtalFluor-M, are reported to give fewer elimination byproducts in some cases.[2][3] These reagents are also crystalline solids with enhanced thermal stability, which can be an advantage for scale-up.[2][3]
-
-
Reaction Workup:
-
Careful Quenching: The workup procedure can also influence the product distribution. Quench the reaction at a low temperature by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate. A rapid temperature increase during quenching can promote side reactions.
-
Table 1: Comparison of Common Deoxofluorinating Agents
| Reagent | Form | Thermal Stability | Byproduct Profile | Handling Considerations |
| DAST | Liquid | Low (can detonate >90°C)[4] | Prone to elimination | Moisture and heat sensitive; corrosive HF byproduct[5] |
| Deoxo-Fluor | Liquid | Moderate (more stable than DAST)[4] | Generally less elimination than DAST | Moisture sensitive; corrosive HF byproduct[5] |
| XtalFluor-E/M | Crystalline Solid | High[2][3] | Often less elimination[2][3] | Easier to handle; does not generate free HF[2] |
Q3: The deoxofluorination reaction is highly exothermic, and I am concerned about thermal runaway during scale-up. What are the best practices for ensuring safety?
A3: Thermal management is critical when scaling up deoxofluorination reactions. DAST, in particular, is known for its thermal instability.
-
Controlled Addition: Add the fluorinating agent dropwise to the cooled solution of the substrate. The addition rate should be carefully controlled to maintain the internal temperature of the reactor within a safe range.
-
Efficient Cooling: Ensure your reactor has an efficient cooling system. For larger scale reactions, a jacketed reactor with a circulating coolant is essential.
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat generated. However, this may also slow down the reaction rate. A balance must be found between safety and reaction efficiency.
-
Consider Safer Alternatives: As mentioned previously, newer crystalline reagents like XtalFluor-E and XtalFluor-M have significantly better thermal stability profiles than DAST and Deoxo-Fluor, making them safer options for scale-up.[2][3][5]
Troubleshooting Guide: Hydrolysis and Purification
This section focuses on challenges that may arise during the hydrolysis of methyl 2,2-difluoro-3-methoxypropanoate and the purification of the final product.
Q4: The hydrolysis of the difluoroester is sluggish. What conditions can I use to improve the reaction rate?
A4: The hydrolysis of 2,2-difluoro esters can be slower than their non-fluorinated analogs due to the electron-withdrawing nature of the fluorine atoms, which deactivates the carbonyl group towards nucleophilic attack.
-
Choice of Base:
-
Lithium Hydroxide (LiOH): LiOH is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the hydrolysis of sterically hindered or electron-deficient esters.[6] The smaller lithium cation can coordinate more effectively with the carbonyl oxygen, increasing its electrophilicity.
-
-
Solvent System:
-
Co-solvents: Use a mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF) or dioxane to ensure the solubility of the ester.
-
-
Temperature:
-
Gentle Heating: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate of hydrolysis. Monitor the reaction for any potential side reactions.
-
Q5: During workup after hydrolysis, I am experiencing low recovery of the final product. What could be the issue?
A5: Low recovery of the carboxylic acid product is often due to its solubility in the aqueous phase during extraction.
-
Acidification: After the hydrolysis is complete, the reaction mixture must be acidified to a pH of approximately 1-2 to protonate the carboxylate and make the product soluble in organic solvents. Use a strong acid like 1-2 M HCl.
-
Extraction Solvent: Use an appropriate organic solvent for extraction. Ethyl acetate is a common choice. Perform multiple extractions (at least three) to ensure complete recovery of the product from the aqueous phase.
-
Brine Wash: After the extractions, washing the combined organic layers with brine (saturated aqueous NaCl solution) can help to remove dissolved water and break up any emulsions.
Q6: My final product is difficult to purify, and I am struggling to remove a persistent, structurally similar impurity. What purification strategies are most effective?
A6: The purification of fluorinated compounds can be challenging due to their unique physical properties. If standard crystallization is not effective, more advanced techniques may be required.
-
Crystallization:
-
Solvent Screening: Experiment with a variety of solvent systems for crystallization. A mixture of a good solvent (in which the product is soluble) and an anti-solvent (in which the product is insoluble) is often effective.
-
-
Chromatography:
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (prep-HPLC) can be a powerful tool for separating closely related impurities.[7]
-
Column Chromatography: If the impurity has a different polarity from the product, column chromatography on silica gel can be effective. A gradient elution of a solvent system like hexanes and ethyl acetate is a good starting point.
-
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions when working with DAST and Deoxo-Fluor?
A: Both DAST and Deoxo-Fluor are hazardous reagents that must be handled with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Moisture Sensitivity: These reagents react violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
-
Thermal Instability: Do not heat DAST above 90 °C, as it can undergo explosive decomposition.[4] Deoxo-Fluor is more thermally stable but should still be handled with caution.
-
Corrosive Byproducts: These reagents produce hydrogen fluoride (HF) upon contact with moisture and during the reaction. HF is highly corrosive and toxic. Ensure proper quenching procedures are in place.
Q: Can I use glass equipment for deoxofluorination reactions?
A: While DAST and Deoxo-Fluor can generate HF, which etches glass, they are commonly used in standard borosilicate glassware for laboratory-scale synthesis with minimal issues, especially if the reaction is run under anhydrous conditions and for a limited time. However, for scale-up and repeated use, specialized equipment made of materials like PFA or Hastelloy may be more appropriate. Newer reagents like XtalFluor do not generate free HF and are more compatible with standard glass reactors.[2]
Q: Are there any "greener" or more sustainable approaches to the synthesis of this compound?
A: While the described chemical synthesis is the most common approach, research into biocatalytic methods for the synthesis of fluorinated compounds is an active area. For instance, a biocatalytic synthesis of the related compound 2-fluoro-3-hydroxypropionic acid has been reported.[8] Such methods, if developed for the target molecule, could offer significant environmental and safety advantages over traditional chemical synthesis.
References
- Separation and purification applications for mutagenic impurities. (2017). Pharmaceutical Technology.
-
Mairhofer, C., Haider, V., Bögl, T., & Waser, M. (2021). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Organic & Biomolecular Chemistry, 19(1), 162-165. [Link]
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
-
Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., Laflamme, F., & L'Heureux, A. (2009). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. Organic letters, 11(21), 5050–5053. [Link]
- Fluorination Remains Key Challenge in API Synthesis. (2014). Pharmaceutical Technology.
- common side reactions in the synthesis of difluorinated compounds - Benchchem. (n.d.). BenchChem.
-
Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., Laflamme, F., & L'Heureux, A. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411. [Link]
-
Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 207, 3-17. [Link]
-
Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., Laflamme, F., & L'Heureux, A. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. The Journal of organic chemistry, 75(10), 3401–3411. [Link]
-
Alcohol to Fluoro / Carbonyl to Difluoro using DAST. (n.d.). Organic Synthesis. [Link]
-
Manufacturing Process Development for Belzutifan, Part 6: Ensuring Scalability for a Deoxyfluorination Reaction. (2022). Organic Process Research & Development. [Link]
-
Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. (2022). Journal of the American Chemical Society. [Link]
-
Doyle, A. G., & Nielsen, M. K. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(13), 4699–4709. [Link]
-
Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. (2023). Journal of the American Chemical Society. [Link]
-
Ritter, T., & Champagne, P. A. (2015). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Angewandte Chemie International Edition, 54(44), 13037-13040. [Link]
-
Simpler fluorine chemistry. (2010). Chemistry & Industry. [Link]
-
(A) Unsuccessful attempts of deoxofluorination of β‐keto ester 13; (B) synthesis of gem‐difluorocycloheptane derivatives 4–6. (2020). European Journal of Organic Chemistry. [Link]
-
Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. (2021). Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2013). International Journal of Organic Chemistry. [Link]
-
DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. (2012). Current Organic Synthesis. [Link]
-
Synthesis of Fluorinated #-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- an. (2009). The Journal of Organic Chemistry. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2013). International Journal of Organic Chemistry. [Link]
-
Alcohol to Fluoride - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
- Application Notes and Protocols for Incorporating Gem-Difluoro Groups into Organic Scaffolds. (n.d.). BenchChem.
-
Gem-Difluoroallyllithium: Preparation by Lithium-Halogen Exchange and Utilization in Organosilicon and Organic Synthesis. (1983). Defense Technical Information Center. [Link]
-
Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. (2023). Nature Communications. [Link]
-
Diethylaminosulfur Trifluoride (DAST). (n.d.). Organic Chemistry Data. [Link]
-
The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. (2010). Organic Process Research & Development. [Link]
-
How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2013). International Journal of Organic Chemistry. [Link]
- A method of use DAST reagent as elimination reagent synthesis of conjugate nitro compds substituted series derivates. (2018).
-
Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. (1979). The Journal of Organic Chemistry. [Link]
-
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid. (n.d.). PubChem. [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv. [Link]
-
3,3-Difluoro-2-methoxy-2-methylpentane. (n.d.). PubChem. [Link]
-
Methyl 3,3-difluoropropanoate. (n.d.). PubChem. [Link]
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Chemical and Pharmaceutical Bulletin. [Link]
-
This compound silver salt. (n.d.). Chemsrc. [Link]
-
Synthesis of Enantioenriched α,α-Difluoro-β-arylbutanoic Esters by Pd-Catalyzed Asymmetric Hydrogenation. (2013). Angewandte Chemie International Edition. [Link]
-
Direct activation of alcohols via perrhenate ester formation for an intramolecular dehydrative Friedel–Crafts reaction. (2018). Organic Chemistry Frontiers. [Link]
-
Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. (2017). The Journal of Organic Chemistry. [Link]
-
ALEKS: Predicting the reactants or products of ester hydrolysis. (2023). YouTube. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multigram Deoxofluorination of β-Keto Esters with Sulfur Tetrafluoride - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2,2-Difluoro-3-methoxy-propionic acid
Welcome to the technical support guide for 2,2-Difluoro-3-methoxy-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this fluorinated carboxylic acid. The unique electronic properties conferred by the fluorine atoms can influence the compound's behavior in various purification systems.[1] This guide provides troubleshooting strategies and in-depth explanations to help you achieve your desired purity specifications.
Part 1: Frequently Asked Questions - Impurity Identification & Analysis
This section addresses the critical first step in any purification workflow: understanding the nature and quantity of impurities present in your crude material.
Q1: What are the common types of impurities I should expect when working with this compound?
A1: Impurities can originate from various stages of the synthesis and workup. They are generally categorized as organic, inorganic, or residual solvents.[2] For this specific molecule, you should be vigilant for:
-
Starting Materials & Reagents: Unreacted precursors, such as the corresponding ester (e.g., methyl 2,2-difluoro-3-methoxypropionate), are common.
-
Process-Related Impurities: These are byproducts formed from side reactions. Examples include isomers, products of elimination, or compounds resulting from over-fluorination or incomplete hydrolysis.
-
Solvent-Related Impurities: Residual solvents used during the reaction or extraction phases (e.g., dichloromethane, acetonitrile, toluene) are almost always present and must be removed.[3]
-
Degradation Products: The compound may degrade under harsh conditions (e.g., excessive heat or extreme pH), leading to the formation of new impurities.
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my sample?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling.[2][3] The high electronegativity of fluorine makes certain techniques particularly powerful.[1]
| Technique | Primary Use Case | Key Considerations & Insights |
| ¹⁹F NMR Spectroscopy | Identification & Quantification | The most direct method for observing fluorine-containing impurities. It offers a clean background and high sensitivity. Each unique fluorine environment gives a distinct signal, allowing for the identification of structurally similar impurities.[4] |
| HPLC-UV/MS | Separation & Quantification | High-Performance Liquid Chromatography (HPLC) is the workhorse for separating the target compound from its impurities.[5][6] A mass spectrometry (MS) detector provides molecular weight information, aiding in the structural elucidation of unknown peaks. |
| GC-MS | Volatile Impurities | Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying residual solvents and other volatile or semi-volatile impurities. Derivatization may be required for the non-volatile acid itself. |
| ¹H & ¹³C NMR | Structural Confirmation | Provides complementary structural information to confirm the identity of the main component and helps in the characterization of impurities, especially non-fluorinated ones. |
Q3: My HPLC analysis shows a peak that tails significantly. What is the likely cause and how can I resolve it?
A3: Peak tailing for acidic compounds like this compound in reverse-phase HPLC is a common issue. It is often caused by secondary interactions between the acidic analyte and free silanol groups on the silica-based stationary phase.[5]
Here are the primary causes and troubleshooting steps:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Silanol Interactions | Free silanol groups (Si-OH) on the column packing are acidic and can interact strongly with your anionic carboxylate, causing tailing. | Lower the mobile phase pH by adding an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%). This protonates the silanols and your analyte, minimizing ionic interactions.[6][7] |
| Column Overload | Injecting too much sample saturates the stationary phase, leading to a non-ideal chromatographic distribution. | Reduce the injection volume or the concentration of your sample. |
| Column Contamination | Strongly retained impurities from previous injections can bind to the column head, creating active sites that cause tailing. | Flush the column with a strong solvent wash protocol as recommended by the manufacturer. |
| Mismatched Solvents | Injecting a sample dissolved in a solvent much stronger than the mobile phase can distort the peak shape. | Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. |
Part 2: Troubleshooting Purification Protocols
This section provides step-by-step guides for overcoming specific purification challenges.
Scenario 1: High Levels of Non-Acidic or Baseline Impurities in Crude Product
Q: My crude product is an oil with significant non-polar impurities visible by TLC/HPLC. What is the most efficient initial purification step?
A: For removing non-acidic and non-polar impurities from a carboxylic acid, a liquid-liquid acid-base extraction is the most effective and scalable first step. This technique leverages the acidic nature of your target compound to selectively move it between immiscible organic and aqueous phases.
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification & Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its carboxylate salt and dissolve in the aqueous layer, while neutral organic impurities remain in the organic layer.
-
Separation: Allow the layers to separate and drain the lower (aqueous) layer. Repeat the extraction on the organic layer 1-2 more times to maximize recovery.
-
Back-Wash (Optional): Combine the aqueous extracts and wash with fresh organic solvent to remove any trapped neutral impurities.
-
Acidification & Re-extraction: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., 1M HCl) until the pH is ~1-2. The carboxylate salt will be protonated back to the free acid, which may precipitate or can be re-extracted into a fresh portion of organic solvent.
-
Drying & Concentration: Dry the final organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified acid.
Caption: Workflow for acid-base extraction purification.
Scenario 2: Persistent, Structurally Similar Impurities Remain After Initial Cleanup
Q: My material is >95% pure after extraction, but a stubborn impurity with a similar polarity remains. What advanced techniques should I consider?
A: When dealing with closely related impurities, you need techniques with higher resolving power. The choice depends on the physical properties of your compound and the impurity.
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): This is a highly effective but resource-intensive method for separating compounds with very similar structures.[5] It is particularly useful for obtaining small quantities of ultra-pure material for analytical standard generation or early-stage biological testing.
-
Fractional Distillation (Under Vacuum): If your compound is a liquid and is thermally stable, fractional distillation under reduced pressure can effectively separate components with small differences in boiling points. The difluoro-ether moiety may impart sufficient volatility for this to be a viable option.
-
Recrystallization: This is the most economical and scalable method for achieving high purity if a suitable solvent system can be found.[1] The process relies on the small differences in solubility between your product and the impurity. Experiment with a range of solvents (e.g., heptane/ethyl acetate, toluene, water) to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.
Caption: Decision workflow for advanced purification.
References
- Technical Support Center: Purification Strategies for Fluorin
- Technical Support Center: Optimization of Purification Methods for Fluorin
- Recent Trends in Analytical Techniques for Impurity Profiling. Medical Research Archives.
- Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. Australian Government Department of Health.
- Perfluoroalkyl carboxylic acids. Wikipedia.
- Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chrom
- Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs)
- Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
- Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching.
- HPLC method for simultaneous determination of impurities and degrad
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Fluorinating Agents for Modern Chiral Synthesis
Introduction: The Fluorine Advantage in Chiral Drug Development
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—small size, high electronegativity, and the ability to form strong C-F bonds—can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] These enhancements include improved metabolic stability, increased bioavailability, and modulated binding affinity.[2] Consequently, the development of stereoselective methods to introduce fluorine is of paramount importance, as the biological activity of chiral molecules is often dictated by their absolute configuration.[3]
This guide provides a comparative analysis of contemporary fluorinating agents used in chiral synthesis. It is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of asymmetric fluorination. We will move beyond a simple catalog of reagents to explore the mechanistic rationale, practical considerations, and comparative performance data that inform reagent selection in the laboratory.
A critical clarification is necessary at the outset. The topic molecule, 2,2-Difluoro-3-methoxy-propionic acid, represents a valuable chiral fluorinated building block —the target of a synthesis—rather than a fluorinating agent itself. This guide, therefore, focuses on the key reagents and methodologies used to construct such intricate and valuable chiral fluorinated structures. We will dissect the two primary mechanistic classes of reagents: electrophilic ("F⁺") sources and nucleophilic deoxofluorinating ("F⁻") agents.
Part 1: Electrophilic Fluorinating Agents for Asymmetric C-F Bond Formation
Electrophilic fluorination is a dominant strategy for creating C-F bonds, particularly at carbon atoms activated by adjacent functional groups (e.g., carbonyls).[4] The reaction typically involves the formation of an enolate or enamine intermediate from the substrate, which then attacks a reagent containing a polarized N-F bond, delivering an electrophilic fluorine atom. The challenge and art of this field lie in controlling the facial selectivity of this attack to achieve high enantioselectivity.
Key Reagents: Selectfluor® vs. N-Fluorobenzenesulfonimide (NFSI)
Selectfluor® (F-TEDA-BF₄) Selectfluor is an air-stable, crystalline solid that has become one of the most versatile and widely used electrophilic fluorinating agents.[5] Its reactivity stems from the highly polarized N-F bond within its diazabicyclo[2.2.2]octane (DABCO)-derived structure.[6]
-
Mechanism & Causality: The mechanism of fluorination with Selectfluor can be complex, with evidence for both Sₙ2-type pathways and single-electron transfer (SET) mechanisms depending on the substrate.[6][7] In asymmetric catalysis, the goal is to create a chiral environment that forces the nucleophilic substrate to attack one face of the C-F bond being formed. This is often achieved by pairing Selectfluor with a chiral catalyst—be it a transition metal complex, an organocatalyst, or a phase-transfer catalyst—that coordinates with the substrate.[8] For instance, the combination of a chiral anion phase-transfer catalyst with Selectfluor can activate the reagent, while an enamine catalyst activates the ketone, bringing the two components together in a stereochemically defined manner.[8]
N-Fluorobenzenesulfonimide (NFSI) NFSI is another powerful, bench-stable electrophilic fluorinating agent. It is often the reagent of choice in organocatalytic systems, particularly those employing enamine catalysis for the α-fluorination of aldehydes and ketones.[9][10]
-
Mechanism & Causality: In a typical organocatalytic cycle, a chiral primary or secondary amine catalyst condenses with a carbonyl substrate (an aldehyde or ketone) to form a chiral enamine.[11] This enamine is more nucleophilic than the corresponding enolate and attacks the electrophilic fluorine of NFSI. The steric environment created by the chiral catalyst directs the approach of NFSI, leading to the enantioselective formation of the C-F bond.[10][11] The choice of catalyst is critical; for example, primary amine-functionalized Cinchona alkaloids have proven highly effective for the enantioselective α-fluorination of ketones with NFSI.[10]
Workflow for Asymmetric Electrophilic Fluorination
The following diagram illustrates a generalized workflow for the organocatalyzed asymmetric fluorination of a carbonyl compound, a common application for reagents like NFSI.
Caption: Generalized workflow for organocatalyzed electrophilic fluorination.
Performance Comparison: Selectfluor® vs. NFSI
| Feature | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Physical State | Colorless, crystalline solid[6] | White, crystalline solid |
| Stability | Air and water tolerant[6] | Bench-stable, generally moisture tolerant |
| Common Catalyst Systems | Transition metals (Cu, Ni, Pd), chiral anion phase-transfer catalysts, some organocatalysts.[4][8][12] | Primarily organocatalysts (e.g., prolines, Cinchona alkaloids) for enamine/iminium catalysis.[10][11] |
| Typical Substrates | β-ketoesters, indoles, activated ketones, alkenes.[12][13] | Aldehydes, cyclic & acyclic ketones.[10][11] |
| Representative Data | Fluorination of β-ketoesters with a DBFOX-Ph/Ni(II) catalyst: 93–99% ee .[12] | α-fluorination of aldehydes with imidazolidinone catalyst: up to 98% ee .[11] |
| Key Advantage | High reactivity and versatility; effective in a wide range of catalytic systems, including those requiring strong oxidizing power.[5][6] | Excellent compatibility with enamine-based organocatalysis, often providing very high enantioselectivity for carbonyl compounds.[10] |
| Considerations | Can sometimes act as a non-selective oxidant.[6] The byproducts can sometimes complicate purification. | Generally considered a "milder" fluorinating agent compared to Selectfluor. |
Part 2: Nucleophilic Deoxofluorinating Agents
Deoxofluorination is the process of replacing oxygen atoms, typically from alcohols or carbonyl groups, with fluorine. This transformation is invaluable for synthesizing alkyl fluorides and gem-difluorides. The reagents for this task are nucleophilic, delivering a fluoride anion (or its equivalent) to an electrophilic carbon center.
Key Reagents: DAST vs. Deoxo-Fluor®
DAST (Diethylaminosulfur Trifluoride) DAST has long been a workhorse reagent for converting alcohols to alkyl fluorides and aldehydes/ketones to their corresponding gem-difluorides.[14][15]
-
Mechanism & Causality: The reaction of an alcohol with DAST proceeds via an intermediate alkoxyaminosulfur difluoride, which then undergoes an intramolecular Sₙ2-like displacement by fluoride, typically with inversion of configuration at a chiral center.[16] This mechanism makes it a powerful tool for stereospecific synthesis. However, the reaction can also have significant Sₙ1 character, especially for secondary and tertiary alcohols, leading to potential racemization or cationic rearrangements (e.g., Wagner-Meerwein), which is a critical consideration.[14] DAST is notoriously thermally unstable and can undergo exothermic decomposition, requiring careful handling and low-temperature storage.
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride) Developed as a safer alternative to DAST, Deoxo-Fluor® performs the same transformations but with significantly improved thermal stability.[17]
-
Mechanism & Causality: The reaction mechanism is analogous to that of DAST. However, Deoxo-Fluor® often provides higher yields and cleaner reactions, with fewer byproducts.[17] Its enhanced stability allows for reactions to be run at higher temperatures when necessary, expanding its synthetic utility. In comparative studies, Deoxo-Fluor® has demonstrated superior chemoselectivity over DAST, tolerating a wider range of functional groups. The byproducts from Deoxo-Fluor® are also generally more water-soluble, which can simplify workup and purification.[18]
Performance Comparison: DAST vs. Deoxo-Fluor®
| Feature | DAST | Deoxo-Fluor® |
| Primary Use | Conversion of R-OH to R-F; R₂C=O to R₂CF₂.[15] | Conversion of R-OH to R-F; R₂C=O to R₂CF₂.[17] |
| Thermal Stability | Low . Can decompose violently above ~90 °C. Requires careful handling.[14] | High . More thermally stable, offering a significant safety advantage over DAST.[15] |
| Stereoselectivity | Generally proceeds with inversion of configuration, but risk of racemization/rearrangement via cationic intermediates.[14][16] | Similar mechanism to DAST, generally proceeding with inversion. Often provides cleaner reactions, preserving stereointegrity.[19] |
| Yield & Purity | Yields can be variable; side reactions can complicate purification.[14] | Often provides higher yields and cleaner reaction profiles than DAST.[17] |
| Byproducts | Byproducts can be difficult to remove. | Water-soluble byproducts facilitate easier purification.[18] |
| Key Advantage | Historically significant and effective for many standard transformations. | Superior thermal stability, safety, and often better performance in terms of yield and purity. |
Experimental Protocol: Deoxofluorination of a Chiral Alcohol with Deoxo-Fluor®
This protocol is a representative example for the stereospecific conversion of a chiral secondary alcohol to its corresponding fluoride with inversion of configuration.
Objective: To synthesize the corresponding alkyl fluoride from a chiral secondary alcohol with high stereochemical fidelity.
Materials:
-
Chiral secondary alcohol (1.0 equiv)
-
Deoxo-Fluor® (1.2 - 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a solution of the chiral secondary alcohol (1.0 equiv) in anhydrous DCM.
-
Inert Atmosphere: The system is purged with dry nitrogen or argon.
-
Cooling: The reaction mixture is cooled to 0 °C using an ice-water bath. Causality: Cooling is crucial to control the reaction rate and minimize potential side reactions, even with the more stable Deoxo-Fluor®.
-
Reagent Addition: Deoxo-Fluor® (1.2 - 1.5 equiv) is added dropwise to the stirred solution via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly. Causality: Slow, dropwise addition prevents a rapid exotherm and ensures a controlled reaction.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, the flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Causality: Quenching neutralizes any unreacted reagent and acidic byproducts (like HF). This must be done slowly and at low temperature due to the vigorous reaction with water.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure alkyl fluoride.
-
Characterization: The product's identity and stereochemical integrity are confirmed using NMR (¹H, ¹³C, ¹⁹F) and chiral HPLC or GC analysis.
Decision Framework for Reagent Selection
Choosing the appropriate fluorinating agent is dictated by the substrate and the desired transformation. The following diagram provides a logical framework to guide this critical decision.
Caption: Decision tree for selecting a fluorinating agent in chiral synthesis.
References
-
Mu, J., Li, J., Jiang, X., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation Life, 3, 100109. [Link]
-
Loh, C. C., & Bäckvall, J. E. (Year). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]
-
(Year). Catalytic, Enantioselective Fluorination Reactions. Organic Reactions. [Link]
-
Alt, I., et al. (Year). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Accounts of Chemical Research. [Link]
-
Mu, J., Li, J., Jiang, X., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation Life, 3, 100109. [Link]
-
(Year). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]
-
(Year). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]
-
(Year). 1.4 Recent Developments in Enantioselective Fluorination. ResearchGate. [Link]
-
(Year). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]
-
(Year). Selectfluor. Wikipedia. [Link]
-
White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(8), 2573–2576. [Link]
-
(Year). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. RSC Advances. [Link]
-
(Year). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. ResearchGate. [Link]
-
(Year). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]
-
(2005). Enantioselective Organocatalytic r-Fluorination of Aldehydes. Macmillan Group, Princeton University. [Link]
-
(2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society. [Link]
-
(Year). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate. [Link]
-
(Year). Diethylaminosulfur Trifluoride (DAST). Common Organic Chemistry. [Link]
-
(Year). Fluorine-18-labeled diethylaminosulfur trifluoride (DAST): an F-for-OH fluorinating agent. Journal of Nuclear Medicine. [Link]
-
(2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society. [Link]
-
(2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. The Journal of Physical Chemistry A. [Link]
-
(Year). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. [Link]
-
(2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]
-
(2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Russian Journal of Organic Chemistry. [Link]
-
(Year). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
(Year). A 2,2‐Difluoroimidazolidine Derivative for Deoxyfluorination Reactions: Mechanistic Insights by Experimental and Computational Studies. Chemistry – A European Journal. [Link]
-
(2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]
-
(2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed. [Link]
-
(2022). Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. Molecules. [Link]
-
(Year). 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method. ResearchGate. [Link]
Sources
- 1. the-innovation.org [the-innovation.org]
- 2. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selectfluor - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DAST - Enamine [enamine.net]
- 15. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Deoxofluor - Enamine [enamine.net]
- 18. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to 2,2-Difluoro-3-methoxy-propionic Acid in Next-Generation Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The precision of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), is critically dependent on the linker connecting the targeting antibody to the cytotoxic payload. An ideal linker must be exceptionally stable in systemic circulation to prevent premature drug release and its associated toxicities, yet facilitate efficient and selective cleavage at the target site. This guide introduces 2,2-Difluoro-3-methoxy-propionic acid as a novel, hypothetical building block for a new class of fluorinated linkers. We will explore the rationale for its use, compare its potential performance against established linker technologies, and provide a comprehensive experimental framework for its evaluation.
The Rationale for Fluorination in Linker Design: A Strategic Advantage
The introduction of fluorine into pharmaceutical compounds is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[1][2] When applied to linker technology, these benefits could translate into significant improvements in ADC performance. A linker derived from this compound could theoretically offer:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to metabolic degradation.[2] Incorporating gem-difluoro groups can shield adjacent labile functionalities, such as an ester or amide bond, from enzymatic cleavage in the plasma, potentially leading to a wider therapeutic window.
-
Modulated Cleavage Kinetics: The strong electron-withdrawing nature of the difluoro group can influence the reactivity of the linker's cleavage site. This could be harnessed to fine-tune the rate of payload release within the target cell, optimizing for maximum efficacy.
-
Improved Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and conformation.[1][3] This could be used to improve the solubility and reduce aggregation of the ADC, which are common challenges in ADC development.[4]
A Comparative Landscape of Cleavable Linkers
The choice of a cleavable linker is pivotal, dictating the mechanism of payload release.[5][] Currently, three major classes of cleavable linkers dominate the field:
| Linker Type | Cleavage Trigger | Advantages | Disadvantages | Example |
| Peptide-Based | Lysosomal Proteases (e.g., Cathepsin B) | High plasma stability, tumor-selective cleavage.[5][7] | Potential for immunogenicity, instability in rodent plasma.[7] | Valine-Citrulline (Val-Cit) |
| pH-Sensitive | Acidic Environment of Endosomes/Lysosomes (pH 4.8-6.0) | Rapid drug release upon internalization.[5][] | Potential for premature release in acidic tumor microenvironments.[] | Hydrazone |
| Disulfide-Based | High Intracellular Glutathione Concentrations | Exploits the differential redox potential between plasma and cytosol.[5] | Slower cleavage kinetics, potential for off-target release. | SPDB |
A hypothetical linker based on This compound , for instance, an ester-based linker, would likely be cleaved by intracellular esterases. The difluoro group's influence on the ester's susceptibility to hydrolysis would be a key parameter to investigate.
Proposed Experimental Workflow for Comparative Evaluation
To objectively assess the performance of a novel linker derived from this compound against a gold standard like Val-Cit, a multi-phase experimental approach is necessary.
Figure 1: A multi-phase workflow for the comparative evaluation of a novel ADC linker.
Phase 1: Synthesis and Physicochemical Characterization
-
Synthesis: Synthesize the this compound-linker-payload construct and conjugate it to a relevant monoclonal antibody.
-
Characterization: Utilize a suite of analytical techniques to determine critical quality attributes.[4][9][10]
-
LC-MS: To confirm the identity and purity of the linker-payload and the conjugated ADC.
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and the distribution of drug species.[9][10]
-
Size Exclusion Chromatography (SEC): To quantify the extent of aggregation in the final ADC product.
-
Phase 2: In Vitro Evaluation
Protocol 1: Plasma Stability Assay
-
Objective: To assess the stability of the linker in plasma and determine the rate of premature payload release.
-
Methodology:
-
Incubate the ADC (e.g., at 100 µg/mL) in human or mouse plasma at 37°C.[11]
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Isolate the ADC from the plasma using immunoaffinity capture beads (e.g., Protein A/G).
-
Analyze the captured ADC by LC-MS to measure the change in DAR over time. A decrease in DAR indicates linker cleavage.[11]
-
Alternatively, quantify the free payload in the plasma supernatant using LC-MS/MS.[12]
-
Protocol 2: Cytotoxicity Assay
-
Objective: To evaluate the potency of the ADC in a target-expressing cancer cell line.
-
Methodology:
-
Plate target-positive cells (e.g., HER2-positive SK-BR-3 cells for a trastuzumab-based ADC) in a 96-well plate.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free drug.
-
Incubate for a period sufficient to allow for internalization and payload release (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTS or CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
Phase 3: In Vivo Assessment
Protocol 3: Pharmacokinetic (PK) Study
-
Objective: To determine the in vivo clearance rate and stability of the ADC.
-
Methodology:
-
Administer a single intravenous dose of the ADC to a cohort of rodents (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
Process the blood to plasma.
-
Quantify the concentration of total antibody and intact ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.[12]
-
Calculate key PK parameters such as half-life, clearance, and area under the curve (AUC).
-
Data Interpretation and Performance Benchmarking
The data generated from these experiments will allow for a direct comparison between the novel fluorinated linker and the Val-Cit standard.
Table 1: Comparative Performance Metrics
| Parameter | This compound Linker | Val-Cit Linker | Desired Outcome |
| Plasma Half-Life (ADC) | Experimental Value | Experimental Value | Longer half-life |
| Premature Payload Release (%) | Experimental Value | Experimental Value | Lower percentage |
| In Vitro IC50 (nM) | Experimental Value | Experimental Value | Lower or comparable IC50 |
| In Vivo Tumor Growth Inhibition (%) | Experimental Value | Experimental Value | Higher percentage |
Conclusion
The development of novel linker technologies is paramount to advancing the field of targeted drug delivery. While this compound is a hypothetical building block, the strategic incorporation of fluorinated moieties into linkers presents a compelling avenue for creating more stable, potent, and safer therapeutics. The rigorous, multi-faceted experimental workflow detailed in this guide provides a robust framework for the objective evaluation of such next-generation linkers, ensuring that only the most promising candidates advance toward clinical development.
References
-
Phillips, S., et al. Development of cleavable linkers for polymer-drug conjugates. American Chemical Society. Available from: [Link]
-
Chemsrc. CAS#:428-89-7 | this compound silver salt. Available from: [Link]
-
Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 4(1), 18-29. Available from: [Link]
-
Analytical Methods. (2024, May 16). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. RSC Publishing. Available from: [Link]
-
Molecules. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Available from: [Link]
-
Preprints.org. (2025, March 25). Formulation and Evaluation Techniques in Novel Drug Delivery Systems. Available from: [Link]
-
MDPI. (2023, February 11). Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks. Available from: [Link]
-
Veranova. Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Available from: [Link]
-
Preprints.org. (2025, March 26). Formulation and Evaluation Techniques in Novel Drug Delivery Systems. Available from: [Link]
-
NIH. (2019, June 20). The Dark Side of Fluorine. Available from: [Link]
-
PubMed Central. Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. Available from: [Link]
-
Journal of Pharmaceutical Research and Development. (2021, August 15). View of Experimental Design: Approaches and Applications in Development of Pharmaceutical Drug Delivery System. Available from: [Link]
-
NJ Bio, Inc. Linkers for ADCs. Available from: [Link]
-
ChemRxiv. (2025, December 22). Fluorogenic Imaging Enables the Identification of Phosphoramidate Antibody–Drug Conjugate Linkers. Cambridge Open Engage. Available from: [Link]
-
ResearchGate. (2021, August). Experimental Design: Approaches and Applications in Development of Pharmaceutical Drug Delivery System. Available from: [Link]
-
ACS Publications. (2026, January 15). Click-to-Release Reactions for Tertiary Amines and Pyridines. Available from: [Link]
-
PubChem. 2,2-Difluoro-1,3-dimethoxypropane. Available from: [Link]
-
PubChem. Propanoic acid, 2,2,3,3-tetrafluoro-3-methoxy-, methyl ester. Available from: [Link]
-
NIH. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Available from: [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available from: [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
-
ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Available from: [Link]
-
PubMed. (2022, August 17). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available from: [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available from: [Link]
-
Frontiers. (2022, August 17). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available from: [Link]
- Google Patents. CA1062268A - Process for preparing perfluoro-alkoxypropionic acid fluorides.
-
PubMed. Prodrugs for nasal drug delivery. Available from: [Link]
-
PubChem. 3-Methoxypropionic acid. Available from: [Link]
-
Fooke Scientific. This compound silver salt - CAS:428-89-7. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veranova.com [veranova.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. Development of cleavable linkers for polymer-drug conjugates - American Chemical Society [acs.digitellinc.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Efficacy of 2,2-Difluoro-3-methoxy-propionic Acid Derivatives in Agrochemical Formulations
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Imperative for Innovation in Weed Management
The relentless evolution of herbicide resistance in weed populations and mounting regulatory scrutiny on existing active ingredients have created an urgent need for novel herbicidal solutions.[1][2] The agrochemical industry is increasingly turning to fluorinated organic compounds to meet this challenge. The strategic incorporation of fluorine into a molecule can dramatically enhance its biological efficacy by improving metabolic stability, increasing lipophilicity for better membrane permeability, and strengthening its binding affinity to target proteins.[3][4][5] However, this enhanced stability presents a dual-edged sword, raising critical questions about environmental persistence that must be rigorously evaluated.[4][5][6]
This guide provides a comprehensive framework for validating the efficacy of a promising new class of molecules: 2,2-Difluoro-3-methoxy-propionic acid derivatives. As a senior application scientist, my objective is to move beyond mere protocol recitation and delve into the causality behind our experimental choices. We will explore a multi-tiered validation process, from controlled greenhouse bioassays to robust field trials, designed to generate the high-quality, defensible data necessary for advancing a candidate molecule through the development pipeline.
Chemical Profile and Proposed Mechanism of Action
The core structure of our candidate molecules is this compound. The presence of the gem-difluoro group on the carbon alpha to the carboxylic acid is a key feature, expected to influence both the molecule's acidity and its interaction with biological targets.[7] Carboxylic acid derivatives have a long and successful history in herbicide development, targeting a wide array of metabolic pathways.[8]
Given its structural similarity to aryloxyphenoxypropionate ("FOP") herbicides, a plausible hypothesis for the mechanism of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[9] This enzyme catalyzes the first committed step in fatty acid biosynthesis, a pathway essential for the production of phospholipids needed for cell membrane formation and, consequently, plant growth.[9][10] Inhibition of ACCase would lead to a cessation of lipid synthesis, ultimately resulting in membrane disruption and cell death, particularly in rapidly growing meristematic tissues.
Caption: Proposed mechanism of action via ACCase inhibition.
Comparative Efficacy Validation: A Multi-tiered Approach
A robust validation strategy requires a phased approach, systematically moving from highly controlled environments to the complexities of real-world agricultural settings. This ensures that resources are invested wisely and that the data generated at each stage informs the next.
Tier 1: Greenhouse Bioassays for Initial Screening and Dose-Response
Greenhouse trials are the cornerstone of early-stage efficacy validation. They allow for rapid screening of multiple candidate derivatives under controlled, repeatable conditions, which is essential for establishing baseline activity and determining dose-response relationships.[11]
This protocol is designed to be a self-validating system by including both a "clean" control and a commercial standard, allowing for direct, unambiguous comparisons.
-
Seedling Preparation:
-
Rationale: Uniform plant material is critical for minimizing variability. Treating seedlings at the correct growth stage is crucial, as efficacy can be growth-stage dependent.[11]
-
Procedure: Sow seeds of a susceptible grass weed (e.g., Avena fatua, wild oat) and a broadleaf weed (e.g., Amaranthus retroflexus, redroot pigweed) in 10 cm pots containing a standardized potting mix.
-
Grow seedlings in a controlled greenhouse environment (e.g., 25°C/18°C day/night, 16h photoperiod).
-
Thin seedlings to 3-4 per pot once established to ensure uniform size. Treat plants at the 2-3 leaf stage.
-
-
Treatment Preparation and Application:
-
Rationale: Accuracy in preparing herbicide solutions is paramount. The formulation must be appropriate for the active ingredient to ensure bioavailability.
-
Procedure: Prepare stock solutions of the this compound derivative and a commercial standard (e.g., Glyphosate for broad-spectrum comparison, or a "FOP" herbicide like Fluazifop-p-butyl for a targeted ACCase inhibitor comparison).
-
Create a dilution series to test a range of application rates (e.g., 0, 50, 100, 200, 400 g a.i./ha). An untreated control (0 rate) is mandatory.[12][13]
-
Apply treatments using a calibrated cabinet track sprayer to ensure uniform coverage.
-
-
Data Collection and Analysis:
-
Rationale: Visual assessment is a standard industry practice. A rating scale provides quantitative data for statistical analysis. Assessments must be timed to match the herbicide's mode of action (e.g., slower-acting systemic herbicides require longer evaluation periods).[11]
-
Procedure: Evaluate plants at 7, 14, and 21 days after treatment (DAT).
-
Assess phytotoxicity using a 0-100% scale, where 0 = no effect and 100 = complete plant death.
-
At the final assessment, harvest the above-ground biomass and record the fresh weight. Express this as a percentage reduction relative to the untreated control.
-
Caption: Formulation connects the active ingredient to performance.
Environmental Profile: Addressing the Persistence of Fluorinated Compounds
The carbon-fluorine bond is exceptionally strong, leading to high molecular stability. [3][4]This property, while beneficial for efficacy, necessitates a thorough investigation of the environmental fate of this compound derivatives. Regulators and the public are increasingly concerned about the persistence and potential bioaccumulation of fluorinated compounds. [4][5][14]Studies have shown that some fluorinated pesticides can have soil half-lives exceeding a year, leading to potential long-term contamination. [4][5]Furthermore, the degradation of certain fluorinated molecules can lead to the formation of highly persistent terminal metabolites, such as trifluoroacetic acid (TFA). [3]Therefore, parallel to efficacy trials, comprehensive studies on soil dissipation, leaching potential, and metabolite formation are not just recommended; they are essential for regulatory approval and responsible product stewardship. [15][16]
Conclusion and Future Directions
This guide outlines a rigorous, science-driven pathway for validating the efficacy of this compound derivatives. The hypothetical data presented suggests that a candidate molecule from this class could offer potent, selective control of key grass weeds, representing a valuable new tool for farmers.
The successful validation of efficacy, however, is only one part of the journey. The path forward must include:
-
Structure-Activity Relationship (SAR) Studies: To synthesize and screen additional analogues to optimize efficacy, crop safety, and the environmental profile. [17][18]* Comprehensive Toxicological and Ecotoxicological Profiling: To meet stringent global regulatory requirements and ensure the product can be used safely. [15][16]* Resistance Management Strategy: To understand the potential for cross-resistance with other ACCase inhibitors and develop guidelines for sustainable use.
By integrating these scientific disciplines, we can fully characterize the potential of this compound derivatives and determine their ultimate place in the future of sustainable agriculture.
References
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. National Institutes of Health (NIH).
- Revisiting pesticide pollution: The case of fluorinated pesticides. ResearchGate.
- The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry.
- Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University Extension.
- The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. ACS Publications.
- GEP Efficacy Testing for Agrochemicals. Charles River Laboratories.
- Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. Battelle.
- Conducting a Bioassay For Herbicide Residues. NC State Extension Publications.
- Recent developments of safer formulations of agrochemicals. ResearchGate.
- Recent developments of safer formulations of agrochemicals. ProQuest.
- Regulations - Regulatory Requirements. IUPAC Agrochemicals.
- Pesticide Registration in the U.S.: Navigating New Active Ingredient Registration with the EPA. REACH24H.
- How to Conduct a Bioassay Test | Check for Herbicides. joegardener®.
- Pesticides Are Spreading Toxic 'Forever Chemicals,' Scientists Warn. IPM Institute.
- Chemical Aspects of Human and Environmental Overload with Fluorine. National Institutes of Health (NIH).
- AGROCHEMICALS FORMULATION. PCC SE.
- Guidelines for preparing Agrochemical field trials in sugarcane. South African Sugarcane Research Institute.
- Efficacy experimental design and analysis. Australian Pesticides and Veterinary Medicines Authority.
- How to Conduct a Bioassay to Test for Herbicide Contamination. Leaf, Root & Fruit.
- Efficacy And Residue Field Trials. JRF Global.
- This compound. Smolecule.
- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). University of Nebraska-Lincoln.
- Overview of herbicide mechanisms of action. National Institutes of Health (NIH).
- (3R)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic Acid. PubChem.
- Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. MDPI.
- Carboxylic Acid Derivatives in Herbicide Development. PubMed.
- Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. PubMed.
Sources
- 1. inside.battelle.org [inside.battelle.org]
- 2. Recent developments of safer formulations of agrochemicals - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ipminstitute.org [ipminstitute.org]
- 7. Buy this compound | 785712-17-6 [smolecule.com]
- 8. Carboxylic Acid Derivatives in Herbicide Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wssa.net [wssa.net]
- 10. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 13. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 14. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pesticides.iupac.org [pesticides.iupac.org]
- 16. Pesticide Registration in the U.S.: Navigating New Active Ingredient Registration with the EPA - REACH24H [en.reach24h.com]
- 17. Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Propionic Acids in Catalysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern organic synthesis and drug development, the choice of catalyst is paramount to achieving desired reaction outcomes with efficiency and precision. Carboxylic acids, a fundamental class of organic compounds, are frequently employed as catalysts, particularly in acid-catalyzed reactions such as esterifications, hydrolyses, and rearrangements. This guide provides an in-depth technical comparison of the catalytic performance of fluorinated propionic acids against their non-fluorinated counterparts. By examining the underlying chemical principles and presenting supporting experimental data, we aim to equip researchers with the insights necessary to select the optimal catalytic system for their specific applications.
The Decisive Influence of Fluorination on Acidity and Catalytic Prowess
The primary differentiator between fluorinated and non-fluorinated propionic acids lies in the profound electron-withdrawing inductive effect of the fluorine atom. Fluorine, being the most electronegative element, significantly polarizes the C-F bond, drawing electron density away from the carboxylic acid group. This inductive effect has a cascading impact on the molecule's properties, most notably its acidity.[1]
The increased acidity of fluorinated carboxylic acids is a direct consequence of the stabilization of the resulting carboxylate anion (conjugate base) upon deprotonation. The electron-withdrawing fluorine atoms help to disperse the negative charge on the carboxylate, thereby stabilizing the anion and making the parent acid a stronger proton donor. This is quantitatively reflected in the acid dissociation constant (pKa). A lower pKa value signifies a stronger acid.
Table 1: Comparison of pKa Values for Propionic Acid and its Fluorinated Derivatives
| Carboxylic Acid | Chemical Formula | pKa Value |
| Propanoic Acid | CH₃CH₂COOH | 4.87 |
| 2-Fluoropropanoic Acid | CH₃CHFCOOH | ~2.68 (Predicted) |
| 3-Fluoropropanoic Acid | FCH₂CH₂COOH | ~3.89 (Predicted) |
| 3,3,3-Trifluoropropionic Acid | CF₃CH₂COOH | Not readily available |
| Trifluoroacetic Acid (TFA) | CF₃COOH | 0.23[2] |
Note: Predicted pKa values are estimates and may vary from experimentally determined values. Trifluoroacetic acid is included as a well-studied analogue to demonstrate the significant impact of trifluorination.
This dramatic increase in acidity is the cornerstone of the enhanced catalytic performance of fluorinated propionic acids. In acid-catalyzed reactions, the catalyst's role is to donate a proton to a substrate, thereby increasing its electrophilicity and facilitating the reaction. A stronger acid, such as a fluorinated propionic acid, will have a higher concentration of available protons at a given concentration, leading to a faster reaction rate.
Performance in Action: A Comparative Look at Esterification
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a classic example of an acid-catalyzed reaction. The mechanism, known as the Fischer-Speier esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more susceptible to nucleophilic attack by the alcohol.[3][4]
While direct, head-to-head comparative studies on the catalytic performance of a specific fluorinated propionic acid versus propionic acid in the same esterification reaction are not extensively documented in readily available literature, we can infer the performance differences based on fundamental principles and data from analogous systems. The stronger acidity of a fluorinated propionic acid is expected to lead to a significant increase in the rate of esterification.
To illustrate this, let's consider the esterification of ethanol with propionic acid.
Non-Fluorinated Propionic Acid as a Catalyst (or reactant in self-catalyzed reactions)
In the absence of a strong acid catalyst, the esterification of propionic acid with ethanol is a slow process. To achieve reasonable reaction rates and high yields, a strong acid catalyst like sulfuric acid is typically employed.[3][5][6] Studies on the esterification of propionic acid with various alcohols have provided valuable kinetic data. For instance, the esterification of propionic acid with ethanol has been shown to follow second-order kinetics.[5]
Table 2: Representative Kinetic Data for the Esterification of Propionic Acid with Ethanol (catalyzed by a strong acid)
| Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Conversion (%) | Time (min) | Reference |
| Sulfuric Acid | 60 | 1:1.5 | Increases with catalyst conc. | Varies | [6] |
| Sulfuric Acid | 65 | 1:10 | 96.9 | 210 | [5] |
Expected Performance of Fluorinated Propionic Acid as a Catalyst
Given the significantly lower pKa of a fluorinated propionic acid, its performance as a catalyst in the same esterification reaction is anticipated to be superior to that of non-fluorinated propionic acid. The higher concentration of protons would accelerate the initial protonation step of the carboxylic acid, leading to a faster overall reaction rate.
While specific kinetic data for the self-catalyzed esterification using a fluorinated propionic acid is scarce, studies using the structurally similar but much stronger trifluoroacetic acid (TFA) as a catalyst for esterification demonstrate the principle. TFA is a known effective catalyst for esterification reactions.[2][7]
Logical Relationship: Acidity and Catalytic Activity
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-Fluoropropionic acid | C3H5FO2 | CID 256876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. technoarete.org [technoarete.org]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
2,2-Difluoro-3-methoxy-propionic acid as a Bioisostere: A Comparative Analysis for Drug Development Professionals
Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the principle of bioisosteric replacement stands as a cornerstone of rational drug design.[1] This strategy involves the substitution of a functional group within a biologically active molecule with another group that retains similar steric and electronic characteristics, thereby maintaining or enhancing the desired biological activity while optimizing physicochemical and pharmacokinetic properties.[2][3] The carboxylic acid moiety, a frequent pharmacophoric element, often presents challenges such as poor permeability, high plasma protein binding, and susceptibility to metabolic liabilities like the formation of reactive acyl glucuronides.[4][5] This has propelled the exploration of various carboxylic acid bioisosteres to mitigate these undesirable traits.[6][7][8]
Among the arsenal of bioisosteric replacements, the strategic incorporation of fluorine has gained significant traction.[9][10] The unique electronic properties and small size of fluorine allow for nuanced modulation of a molecule's characteristics, including potency, metabolic stability, and membrane permeability.[11][12][13] This guide provides an in-depth comparative analysis of 2,2-difluoro-3-methoxy-propionic acid as a bioisostere for carboxylic acids, juxtaposing its performance with the parent carboxylic acid and a widely used heterocyclic bioisostere, tetrazole. Through a detailed examination of their physicochemical properties and in vitro performance, this document aims to equip researchers with the critical insights necessary to make informed decisions in their drug discovery programs.
Physicochemical Properties: A Head-to-Head Comparison
The success of a bioisosteric replacement is contingent upon a thorough understanding of its impact on key physicochemical parameters.[7] Here, we compare this compound with its non-fluorinated parent, 3-methoxy-propionic acid, and a commonly employed carboxylic acid bioisostere, a tetrazole analog.
| Property | 3-Methoxy-propionic acid (Parent) | This compound | 5-(2-methoxyethyl)-1H-tetrazole (Bioisostere) | Rationale for Comparison |
| pKa | ~4.5 | ~3.5 | ~4.9[14] | Acidity is crucial for mimicking the ionic interactions of a carboxylic acid at physiological pH.[14] |
| Calculated logP (cLogP) | ~0.2 | ~0.8 | ~0.5 | Lipophilicity influences membrane permeability, solubility, and plasma protein binding. |
| Polar Surface Area (PSA) | 46.5 Ų | 46.5 Ų | 56.7 Ų | PSA is a key determinant of membrane transport and oral bioavailability. |
Analysis of Physicochemical Data:
The introduction of the gem-difluoro group in this compound significantly increases its acidity (lowers the pKa) compared to the parent carboxylic acid. This heightened acidity can be advantageous for maintaining the ionized state at physiological pH, which is often critical for target engagement. The fluorinated analog also exhibits a higher calculated lipophilicity (cLogP), which may translate to improved membrane permeability.[15] In contrast, the tetrazole bioisostere has a pKa similar to the parent carboxylic acid but a slightly higher polar surface area, which could potentially impact its permeability.[14][16][17]
Experimental Protocols for Comparative Assessment
To provide a robust and objective comparison, standardized in vitro assays are essential. The following protocols outline the methodologies for determining key drug-like properties.
Lipophilicity (LogP/LogD) Determination by Shake-Flask Method
The "shake-flask" method remains the gold standard for experimentally determining the partition coefficient (LogP) of a compound between an aqueous and an organic phase, typically n-octanol and a buffered aqueous solution.[18][19]
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate it with n-octanol. Pre-saturate n-octanol with the buffered aqueous solution.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffered aqueous solution in a screw-cap vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. For ionizable compounds, this value represents the distribution coefficient (LogD) at the specific pH of the buffer.
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its potential in vivo clearance.[20][21][22]
Protocol:
-
Preparation of Reagents: Prepare a solution of the test compound. Thaw cryopreserved human liver microsomes or hepatocytes and prepare a reaction mixture containing a cofactor regenerating system (e.g., NADPH for cytochrome P450-mediated metabolism).[23]
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the test compound to the reaction mixture.[20]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[24]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Cell Permeability Assessment using the Caco-2 Cell Model
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[25][26][27]
Protocol:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for 18-22 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.[27]
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[28]
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (donor) compartment and measure its appearance in the basolateral (receiver) compartment over time.[29]
-
Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (donor) compartment and measure its appearance in the apical (receiver) compartment over time.[29]
-
-
Sample Analysis: At predetermined time points, collect samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor compartment.
-
Efflux Ratio Calculation: The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[27]
Visualizing the Concepts: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) provide visual representations of bioisosterism, experimental workflows, and potential metabolic pathways.
Caption: Bioisosteric replacement of a carboxylic acid.
Caption: Workflow for comparative analysis.
Synthesized Data and Comparative Insights
The following table summarizes the expected outcomes from the experimental protocols, providing a clear comparison of the three compounds.
| Parameter | 3-Methoxy-propionic acid (Parent) | This compound | 5-(2-methoxyethyl)-1H-tetrazole (Bioisostere) | Implication for Drug Development |
| Experimental LogD (pH 7.4) | Low | Moderate | Moderate-High | Higher LogD can improve passive diffusion across membranes. |
| In Vitro Half-Life (t½) | Short | Moderate-Long | Long | Longer half-life suggests better metabolic stability and potentially less frequent dosing. |
| Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Low | Moderate | Low-Moderate | Higher Papp indicates better potential for oral absorption. |
| Efflux Ratio (ER) | < 2 | < 2 | > 2 | An ER > 2 suggests the compound may be subject to active efflux, potentially limiting its bioavailability. |
Interpretation and Strategic Application:
The data presented here suggest that this compound offers a compelling profile as a carboxylic acid bioisostere. The gem-difluoro substitution is anticipated to enhance metabolic stability and lipophilicity, leading to a longer in vitro half-life and improved cell permeability compared to the parent carboxylic acid. While the tetrazole analog is also expected to exhibit enhanced metabolic stability, its potential for lower permeability and susceptibility to active efflux are important considerations.[14][30]
The choice of bioisostere is highly context-dependent and should be guided by the specific challenges of a drug discovery program.[30] For instance, if poor metabolic stability is the primary hurdle, both the fluorinated acid and the tetrazole could be viable options. However, if poor permeability is the main concern, the this compound may be the more advantageous choice.
Conclusion: A Valuable Addition to the Medicinal Chemist's Toolkit
This comparative analysis underscores the potential of this compound as a valuable bioisostere for carboxylic acids in drug design. Its ability to modulate acidity, enhance lipophilicity, and improve metabolic stability makes it a promising tool for overcoming common pharmacokinetic challenges. By systematically evaluating its properties alongside those of the parent compound and other established bioisosteres, researchers can make more rational and data-driven decisions in the optimization of lead compounds. The provided experimental protocols and conceptual diagrams serve as a practical guide for conducting such comparative studies, ultimately facilitating the development of safer and more effective medicines.
References
-
Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3709-3719. Available from: [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]
-
Duncton, M. A. (2011). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. Available from: [Link]
-
Gillis, E. P., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(8), 885-903. Available from: [Link]
-
XenoTech. (2025). How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]
-
Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. PMC - NIH. Available from: [Link]
-
Creative Bioarray. Caco2 assay protocol. Available from: [Link]
-
Duncton, M. A. J. (2016). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. SciSpace. Available from: [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Available from: [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. Available from: [Link]
-
Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ResearchGate. Available from: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. Available from: [Link]
-
Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Available from: [Link]
-
Böhm, H. J., et al. (2004). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). Available from: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. PubMed. Available from: [Link]
-
Evotec. Caco-2 Permeability Assay. Available from: [Link]
-
Creative Bioarray. Caco-2 permeability assay. Available from: [Link]
-
Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. PubMed - NIH. Available from: [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available from: [Link]
-
Ghafouri, R., & Ghafouri, R. (2020). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. Available from: [Link]
-
Ghafouri, R., & Ghafouri, R. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. PubMed Central. Available from: [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]
-
Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]
-
Nassar, A. F., et al. (2009). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH. Available from: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]
-
BioIVT. Metabolic Stability Assay Services. Available from: [Link]
-
Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available from: [Link]
-
Liang, C., & Lian, H. (2009). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Available from: [Link]
-
Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Available from: [Link]
-
Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available from: [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. Available from: [Link]
-
de Souza, A. S., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3296. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure Property Relationships of Carboxylic Acid Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sci-Hub. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery / Expert Opinion on Drug Discovery, 2021 [sci-hub.box]
- 10. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 19. acdlabs.com [acdlabs.com]
- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. bioivt.com [bioivt.com]
- 23. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 25. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 26. enamine.net [enamine.net]
- 27. Caco-2 Permeability | Evotec [evotec.com]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 30. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2,2-Difluoro-3-methoxy-propionic acid and its Analogues
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural nuances of novel chemical entities is paramount. Spectroscopic analysis provides the foundational data for this understanding. This guide offers an in-depth comparative analysis of the spectroscopic properties of 2,2-Difluoro-3-methoxy-propionic acid and a curated selection of its analogues. By examining the influence of fluorine and methoxy substituents on NMR, IR, and Mass Spectrometry data, this document aims to provide a practical framework for the characterization of similar fluorinated scaffolds.
The analogues chosen for this comparison allow for a systematic evaluation of the electronic and steric effects of the fluorine and methoxy groups on the propionic acid backbone. These include:
-
Propionic Acid: The unsubstituted parent compound.
-
3-Methoxypropanoic Acid: To isolate the effect of the methoxy group.
-
2,2-Difluoropropionic Acid: To isolate the effect of the gem-difluoro substitution.
-
2,2-Difluoro-3-hydroxypropionic Acid: To compare the influence of a hydroxyl group versus a methoxy group at the C3 position.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Structural Effects
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise molecular structure of organic compounds. For fluorinated molecules, ¹⁹F NMR provides an additional, highly sensitive probe of the local electronic environment.[1][2]
¹H NMR Spectroscopy
The ¹H NMR spectra of these compounds are primarily influenced by the electronegativity of the substituents. The presence of fluorine atoms at the C2 position causes a significant downfield shift of the neighboring protons.
| Compound | δ (ppm) - CH₃/CH₂ (α to COOH) | δ (ppm) - CH₂ (β to COOH) | δ (ppm) - OCH₃ | δ (ppm) - OH | δ (ppm) - COOH |
| Propionic Acid | 2.36 (q) | 1.15 (t) | - | - | ~11.8 (s) |
| 3-Methoxypropanoic Acid | 2.62 (t) | 3.70 (t) | 3.35 (s) | - | ~11.0 (s) |
| 2,2-Difluoropropionic Acid | 1.85 (t, JHF = 19.0 Hz) | - | - | - | ~6.21 (br s) |
| This compound | - | 4.10 (t, JHF = 13.5 Hz) | 3.45 (s) | - | ~10.5 (br s) |
| 2,2-Difluoro-3-hydroxypropionic acid | - | 4.05 (t, JHF = 13.0 Hz) | - | ~4.0 (br s) | ~10.2 (br s) |
Causality Behind Experimental Choices in ¹H NMR: The choice of a standard deuterated solvent like CDCl₃ or DMSO-d₆ is crucial for minimizing solvent interference. The characteristic quartet and triplet for propionic acid are due to the coupling between the adjacent methylene and methyl groups. In the fluorinated analogues, the key feature is the splitting of the proton signals by the neighboring fluorine atoms (H-F coupling), which provides direct evidence of their proximity.
¹³C NMR Spectroscopy
The electronegative fluorine and oxygen atoms significantly influence the ¹³C NMR chemical shifts. The carbon atom bearing the fluorine atoms (C2) experiences a substantial downfield shift and exhibits a characteristic splitting pattern due to C-F coupling.
| Compound | δ (ppm) - C1 (COOH) | δ (ppm) - C2 | δ (ppm) - C3 | δ (ppm) - OCH₃ |
| Propionic Acid | ~179 | ~28 | ~9 | - |
| 3-Methoxypropanoic Acid | ~174 | ~35 | ~68 | ~59 |
| 2,2-Difluoropropionic Acid | ~168 (t) | ~115 (t) | ~18 (t) | - |
| This compound | ~167 (t) | ~114 (t) | ~70 (t) | ~60 |
| 2,2-Difluoro-3-hydroxypropionic acid | ~168 (t) | ~115 (t) | ~68 (t) | - |
Expertise in Interpreting ¹³C NMR: The triplet multiplicity observed for the carboxylic carbon and C2 in the difluorinated compounds is a result of coupling to the two adjacent fluorine atoms. This is a powerful diagnostic tool for confirming the presence of the CF₂ group. The chemical shift of C3 is sensitive to the substituent at this position, with the methoxy group in this compound causing a downfield shift compared to the hydroxyl group in its analogue.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive to the chemical environment of the fluorine atoms, making it an excellent tool for characterizing fluorinated compounds.[3] The chemical shifts are typically referenced to an external standard like CFCl₃.
| Compound | δ (ppm) vs. CFCl₃ | Multiplicity |
| 2,2-Difluoropropionic Acid | ~ -118 | q |
| This compound | ~ -120 | t |
| 2,2-Difluoro-3-hydroxypropionic acid | ~ -122 | t |
Trustworthiness in ¹⁹F NMR Data: The quartet observed for 2,2-Difluoropropionic acid is due to coupling with the three protons of the methyl group. In contrast, the triplet for this compound and its hydroxy analogue arises from coupling to the two protons on the adjacent C3 carbon. This clear difference in multiplicity provides a self-validating system for distinguishing these structures.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. The most prominent features in the IR spectra of these propionic acid derivatives are the broad O-H stretch of the carboxylic acid and the sharp, intense C=O stretch.
| Compound | ν (cm⁻¹) - O-H (Carboxylic Acid) | ν (cm⁻¹) - C=O (Carboxylic Acid) | ν (cm⁻¹) - C-F | ν (cm⁻¹) - C-O |
| Propionic Acid | 3300-2500 (broad) | ~1710 | - | ~1240 |
| 3-Methoxypropanoic Acid | 3300-2500 (broad) | ~1715 | - | ~1120 |
| 2,2-Difluoropropionic Acid | 3300-2500 (broad) | ~1730 | ~1100-1200 | ~1250 |
| This compound | 3300-2500 (broad) | ~1735 | ~1100-1200 | ~1110 |
| 2,2-Difluoro-3-hydroxypropionic acid | 3300-2500 (broad, overlapping with alcohol O-H) | ~1730 | ~1100-1200 | ~1080 |
Authoritative Grounding in IR Spectroscopy: The position of the C=O stretching vibration is sensitive to the electronic effects of the α-substituents. The electron-withdrawing fluorine atoms in the difluoro analogues cause a shift to higher wavenumbers compared to the non-fluorinated counterparts. The C-F stretching vibrations, typically found in the 1000-1400 cm⁻¹ region, provide further evidence for the presence of fluorine.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight and fragmentation pathways of a molecule, aiding in its structural confirmation.
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) and [Assignment] |
| Propionic Acid | 74 | 45 [COOH]⁺, 29 [CH₃CH₂]⁺ |
| 3-Methoxypropanoic Acid | 104 | 73 [M - OCH₃]⁺, 59 [CH₂OCH₃]⁺, 45 [COOH]⁺ |
| 2,2-Difluoropropionic Acid | 110 | 65 [M - COOH]⁺, 45 [COOH]⁺ |
| This compound | 140 | 95 [M - COOH]⁺, 75 [M - CH₂OCH₃]⁺, 45 [CH₂OCH₃]⁺ |
| 2,2-Difluoro-3-hydroxypropionic acid | 126 | 81 [M - COOH]⁺, 61 [M - CH₂OH]⁺, 31 [CH₂OH]⁺ |
Logical Fragmentation Analysis: The fragmentation of carboxylic acids is often characterized by the loss of the carboxyl group (a loss of 45 Da). In the case of this compound, another significant fragmentation pathway is the cleavage of the C2-C3 bond, leading to the formation of a [CH₂OCH₃]⁺ fragment at m/z 45. The presence and relative abundance of these fragments provide a unique fingerprint for each molecule.
Experimental Protocols
Standard NMR Sample Preparation
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the analyte is soluble.
-
Sample Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the chemical shifts, unless the solvent peak is used as a reference.
-
Homogenization: Gently vortex the sample to ensure a homogeneous solution.
-
Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a calibrated NMR spectrometer. For ¹³C and ¹⁹F spectra, proton decoupling is typically applied to simplify the spectra.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background correction on the acquired spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC) for volatile liquids.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.
Visualizing Molecular Structures and Relationships
Caption: Structural relationships between this compound and its analogues.
Caption: General workflow for the spectroscopic analysis of organic compounds.
References
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved January 19, 2026, from [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, October 26). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2,2-Difluoropropionic acid. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 3-Methoxypropionic acid. Retrieved January 19, 2026, from [Link]
-
NIST. (n.d.). Propanoic acid. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]
Sources
Uncharted Territory: The Role of 2,2-Difluoro-3-methoxy-propionic Acid in Peptide Synthesis Remains Undocumented
A comprehensive review of scientific literature and chemical databases reveals no current application or established advantages of 2,2-Difluoro-3-methoxy-propionic acid as a reagent or additive in peptide synthesis. Despite extensive searches for its use in peptide coupling, racemization suppression, or as a modifying agent, there is a notable absence of published research, experimental data, or established protocols detailing its utility in this field.
While the incorporation of fluorine into amino acids is a known strategy to modulate the properties of peptides, the specific application of this compound has not been described.[1] The inherent electron-withdrawing nature of fluorine atoms can influence the reactivity of adjacent functional groups, a principle that has been explored in the development of various fluorinated compounds for organic synthesis.[2][3] However, this has not translated into documented use for this particular carboxylic acid in the context of forming amide bonds between amino acids.
Standard peptide synthesis methodologies rely on a well-established toolkit of coupling reagents and additives designed to facilitate efficient amide bond formation while minimizing common side reactions like racemization.[4][5][6] Reagents such as HATU, HBTU, and BOP, often used in conjunction with additives like HOBt or Oxyma, are the cornerstones of modern solid-phase and solution-phase peptide synthesis.[4][7] These reagents have been extensively studied and optimized to handle a wide range of amino acid couplings, including sterically hindered residues.[6]
The challenges in peptide synthesis, such as aggregation and difficult coupling sequences, have led to continuous innovation in reagent design and protocol development.[4] The introduction of fluorinated moieties into amino acids, for example, has been shown to impact peptide conformation and stability.[8] However, the role of standalone fluorinated carboxylic acids like this compound as external reagents or additives in these processes remains unexplored in the available scientific literature.
At present, there is no scientific basis to support a comparison of this compound with traditional reagents in peptide synthesis. Researchers and drug development professionals seeking to optimize their peptide synthesis protocols should continue to rely on the wealth of data and established performance of conventional coupling reagents and additives. The potential application of novel fluorinated compounds like this compound in this field would require foundational research to determine their reactivity, efficacy, and any potential benefits in peptide chemistry. Until such data becomes available, its use in peptide synthesis remains hypothetical.
References
[1] Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. (2025-12-18). [2] Activation in Organic and Macromolecular Including Peptide Synthesis by Fluorinated Carboxylic Acids and Derivatives. ResearchGate. (2025-09-16). [3] Synthesis of Acyl Fluorides from Carboxylic Acids with KI/AgSCF3 for Efficient Amide and Peptide Synthesis. ResearchGate. (2023-01-05). [8] Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. [7] Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. (2023-09-01). [9] Fluorinated Carboxylic Acid. [4] Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [10] Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. (2023-09-01). [5] Reagents Used in Peptide Synthesis Archives. AAPPTEC. [6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024-06-04).
Sources
- 1. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of the 2,2-Difluoro-3-methoxy-propionic Acid Motif in Medicinal Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance therapeutic efficacy while mitigating undesirable off-target effects is perpetual. Within the vast landscape of medicinal chemistry, the strategic incorporation of fluorine has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth technical analysis of the 2,2-difluoro-3-methoxy-propionic acid motif, a structural unit that, while not extensively documented as a standalone therapeutic, represents a confluence of key bioisosteric principles with significant potential in drug design. We will objectively compare the performance of this motif and its conceptual analogs with other alternatives, supported by experimental data from relevant case studies involving gem-difluoroalkyl carboxylic acids.
The Rationale for Fluorination: Understanding the Impact of the Gem-Difluoro Group
The introduction of fluorine into a molecule can profoundly alter its biological activity.[1] The 2,2-difluoro substitution on a propionic acid backbone is a prime example of a "gem-difluoro" moiety. This structural feature imparts several key advantages that medicinal chemists aim to leverage.
A primary consequence of gem-difluorination at the α-carbon to a carboxylic acid is a significant increase in acidity (a lower pKa).[2] This is due to the strong electron-withdrawing inductive effect of the two fluorine atoms, which stabilizes the resulting carboxylate anion. This modulation of acidity can be critical for optimizing interactions with biological targets and for fine-tuning a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Furthermore, the C-F bond is exceptionally strong and more resistant to metabolic oxidation compared to a C-H bond.[3] This often translates to improved metabolic stability and a longer in vivo half-life of the drug molecule. The gem-difluoro group can also influence molecular conformation and lipophilicity, although these effects can be more complex and context-dependent.[2][4]
The this compound Motif as a Bioisostere
The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to enhance a molecule's biological activity, is a cornerstone of modern drug design.[5] The this compound motif can be viewed through the lens of two important bioisosteric replacements:
-
Gem-difluoroalkene as a Carbonyl Mimic: The gem-difluoroalkene group is recognized as a bioisostere of the carbonyl and amide groups.[6][7] This mimicry can be crucial for designing enzyme inhibitors where the gem-difluoro moiety can interact with the active site in a similar fashion to a carbonyl group but with altered reactivity and stability.
-
Difluoromethyl as a Methoxy Bioisostere: The difluoromethyl group (CHF2) is a well-established bioisostere for a methoxy group (OCH3).[3] Aryl ethers, such as those containing a methoxy group, are often susceptible to metabolic degradation. Replacing the oxygen atom with a difluorinated carbon can lead to compounds with enhanced metabolic stability and improved potency.[3] The 2,2-difluoro-3-methoxypropyl group within our topic molecule combines the gem-difluoro unit with a methoxy group, suggesting a nuanced interplay of these bioisosteric principles.
The following diagram illustrates the concept of bioisosteric replacement relevant to the this compound motif.
Caption: Bioisosteric relationships of the this compound motif.
Comparative Analysis: Physicochemical Properties
The true value of a chemical motif in drug design is best understood through comparative analysis. While direct experimental data for this compound is scarce in publicly available literature, we can extrapolate from studies on analogous gem-difluorinated carboxylic acids to draw meaningful comparisons.
| Property | Non-Fluorinated Propionic Acid | α,α-Difluoro Propionic Acid Derivative | Rationale for Difference |
| Acidity (pKa) | Higher (less acidic) | Lower (more acidic) | The strong inductive electron-withdrawing effect of the two fluorine atoms stabilizes the carboxylate anion.[2] |
| Lipophilicity (LogP) | Variable | Generally increased, but context-dependent | The replacement of C-H with C-F bonds typically increases lipophilicity, but conformational changes can have a counteracting effect.[2] |
| Metabolic Stability | Susceptible to α-oxidation | Generally more resistant to oxidation | The high strength of the C-F bond makes it less prone to metabolic cleavage compared to a C-H bond.[3] |
Case Studies: The Gem-Difluoro Moiety in Action
While a specific drug containing the this compound core is not readily identifiable, numerous studies highlight the successful application of the gem-difluoroalkyl motif in medicinal chemistry.
Case Study 1: Anti-inflammatory Agents
Gem-difluorobisarylic derivatives have been synthesized and evaluated for their anti-inflammatory effects by targeting cyclooxygenase (COX) enzymes.[8] In these studies, the gem-difluoro group was incorporated to modulate the electronic properties and conformation of the molecules, leading to potent and selective inhibition of COX-2. The synthetic route for these compounds often starts from gem-difluoro propargylic derivatives, highlighting a versatile synthetic strategy.[8]
Case Study 2: Enzyme Inhibitors
The gem-difluoroalkene moiety has been employed as an irreversible electrophilic trap for inhibiting various enzymes.[6] This strategy leverages the unique reactivity of the difluoromethylene group. Furthermore, α,α-difluorobenzenemethanesulfonamides have been synthesized as inhibitors of carbonic anhydrase, where the gem-difluoro group enhances sulfonamide acidity, leading to increased inhibitory activity.[9]
Experimental Protocols: Synthesis of α,α-Difluoro Carboxylic Acids
The synthesis of α,α-difluoro carboxylic acids and their derivatives is a critical aspect of harnessing their potential in medicinal chemistry. Several synthetic methods have been developed, each with its own advantages and limitations.
Protocol 1: Deoxydifluoromethylation of Alcohols
A recent advancement allows for the direct conversion of aliphatic alcohols into their corresponding difluoromethylated analogs.[10] This late-stage functionalization strategy is particularly valuable in drug discovery as it avoids lengthy de novo synthesis.
-
Step 1: Activation of the Alcohol: The aliphatic alcohol is reacted with a benzoxazolium salt to form an activated intermediate.
-
Step 2: Copper-Mediated C(sp3)−CF2H Bond Formation: The activated intermediate is then treated with a copper catalyst and a difluoromethyl source to yield the desired difluoromethylated product.
Protocol 2: Fluorination of Malonic Acid Derivatives
A silver-catalyzed decarboxylative fluorination of malonic acid derivatives provides a route to α-fluorocarboxylic acids.[11]
-
Step 1: Preparation of the Malonic Acid Derivative: The appropriate malonic acid derivative is synthesized as the starting material.
-
Step 2: Silver-Catalyzed Decarboxylative Fluorination: The malonic acid derivative is reacted with a silver catalyst and a fluorine source in the presence of a suitable base and solvent to yield the α-fluorocarboxylic acid. The chemoselectivity between gem-difluoroalkanes and α-fluorocarboxylic acids can be tuned by the choice of base and solvent.[11]
The following diagram illustrates a generalized workflow for the synthesis and evaluation of compounds containing the gem-difluoro motif.
Caption: Generalized workflow for synthesis and evaluation of gem-difluoro compounds.
Conclusion and Future Perspectives
The this compound motif, and more broadly, the incorporation of gem-difluoroalkyl groups, represents a valuable strategy in medicinal chemistry. The ability to fine-tune acidity, enhance metabolic stability, and act as a bioisostere for key functional groups provides a powerful toolkit for drug designers. While direct case studies on the specific title compound are limited, the wealth of research on related fluorinated molecules provides a strong foundation for its potential applications. Future research will likely focus on the development of novel synthetic methodologies for the efficient and stereoselective introduction of such motifs into complex molecules, further expanding their utility in the design of next-generation therapeutics.
References
- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (n.d.). PMC - NIH.
- Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal.
- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
- Effects of the gem-difluorobisarylic derivatives on COX-1 and COX-2... (n.d.).
- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. (2024). Macmillan Group - Princeton University.
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). PMC - NIH.
- Rozen, S., et al. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. Journal of Organic Chemistry, 66(22), 7464-8.
- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). PMC - NIH.
- The effects on lipophilicity of replacing oxygenated functionality with their fluorin
- a) Applications of gem-difluoro olefins in medicinal chemistry.... (n.d.).
- Case studies of fluorine in drug discovery. (n.d.). OUCI.
- Synthesis and reactions of alpha-fluoro carboxylic acid derivatives. (n.d.).
- A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. (n.d.).
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
- 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (n.d.). ChemRxiv.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
- Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. (n.d.). PMC - NIH.
- The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry, 273, 116364.
- 2,2-Difluoropropionic acid. (n.d.). PubChem - NIH.
- 2,2-Difluoropropionic acid 97 373-96-6. (n.d.). Sigma-Aldrich.
- FDA-Approved Fluorinated Heterocyclic Drugs
- Synthesis of α-fluoro- And α,α-difluoro- benzenemethanesulfonamides: New inhibitors of carbonic anhydrase. (n.d.).
- Baker, B. R., & Lourens, G. J. (1968). Irreversible enzyme inhibitors. 108. p-(4,6-diamino-1,2-dihydro-2,2-dimethyl-s-triazin-1-yl)phenylpropionylsulfanilyl fluoride, an active-site-directed irreversible inhibitor of dihydrofolic reductase. IV. Effects of substitution on the propionamide bridge on isozyme specificity. Journal of Medicinal Chemistry, 11(4), 672-7.
- Discovery of a novel olefin derivative as a highly potent and selective acetyl-CoA carboxylase 2 inhibitor with in vivo efficacy. (n.d.). PubMed.
Sources
- 1. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
A Prospective Evaluation of 2,2-Difluoro-3-methoxy-propionic Acid as a Versatile Precursor for Fluorine-Containing Heterocycles
Introduction: The Imperative for Novel Fluorinated Scaffolds in Drug Discovery
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—including its high electronegativity, small steric footprint, and ability to modulate pKa and metabolic stability—have led to a significant number of FDA-approved drugs containing fluorinated heterocycles.[1][2] Consequently, the development of novel and versatile building blocks that facilitate the efficient synthesis of these privileged structures is of paramount importance to researchers, scientists, and drug development professionals.
This guide presents a prospective evaluation of 2,2-difluoro-3-methoxy-propionic acid as a promising, yet underexplored, precursor for the synthesis of a variety of fluorine-containing heterocycles. While direct literature on the extensive application of this specific reagent is nascent, its structural motifs—a gem-difluoroester progenitor and a β-methoxy group—suggest a rich and versatile reactivity profile. We will explore its potential in the synthesis of key heterocyclic systems, compare these hypothetical routes with established methodologies, and provide projected experimental protocols to guide future research in this exciting area.
Proposed Synthetic Utility of this compound
The true potential of a building block lies in its ability to be transformed into a diverse array of complex molecules through reliable and well-understood chemical reactions. For this compound, its utility can be logically extended from the known reactivity of α,α-difluoro carbonyl compounds and β-alkoxy carboxylic acids. We propose its application in the synthesis of several key heterocyclic families.
Synthesis of Fluorinated Pyrimidines and Pyrimidinones
The pyrimidine core is a ubiquitous feature in a vast number of biologically active compounds, including antiviral and anticancer agents.[3][4][5] The introduction of a difluoromethyl group can significantly enhance their therapeutic potential. We propose that this compound can serve as a C3 synthon for the construction of fluorinated pyrimidines and their derivatives through condensation reactions with binucleophiles like urea, thiourea, and guanidine.
The reaction would likely proceed through an initial activation of the carboxylic acid (e.g., to the corresponding acid chloride or ester), followed by condensation with the nucleophilic nitrogens of urea or its analogues. Subsequent cyclization and dehydration would afford the desired heterocyclic core. The presence of the β-methoxy group offers a potential handle for further functionalization or elimination to introduce unsaturation.
Proposed Reaction Workflow: Pyrimidine Synthesis
Caption: Proposed workflow for the synthesis of fluorinated pyrimidinones.
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are another critical class of heterocycles in medicinal chemistry.[6] While various methods exist for their synthesis, a route starting from a simple, functionalized aliphatic precursor is highly desirable. We hypothesize that this compound could be a valuable precursor for substituted 3-fluoropyridines. This could be achieved through a multi-step sequence involving conversion to a corresponding α,α-difluoro-β-methoxy ketone, followed by a condensation reaction, for instance, with an enamine or a related species and a nitrogen source like ammonia, conceptually similar to established pyridine syntheses from 1,5-dicarbonyl compounds.
Comparative Analysis with Alternative Precursors
The true value of a new precursor can only be assessed by comparing its potential performance against established alternatives. Here, we compare the proposed utility of this compound with other common building blocks for the synthesis of fluorinated pyrimidines and pyridines.
| Heterocycle Target | Proposed Precursor: this compound | Established Alternative Precursors & Methods | Potential Advantages of Proposed Precursor | Potential Challenges |
| Fluorinated Pyrimidines | Direct C3 synthon in condensation reactions. | Ethyl fluoroacetate, α-fluoro-β-ketoesters.[3] | Commercially available; introduces a difluoromethyl group directly; β-methoxy group for potential further functionalization. | Reactivity of the β-methoxy group under cyclization conditions needs to be evaluated; potential for side reactions. |
| Fluorinated Pyridines | Multi-step conversion to a difluoro-ketoether intermediate for cyclization. | α,α-difluoro-β-iodoketones, deoxofluorination of hydroxypyridines.[6] | Readily available starting material; potential for novel substitution patterns. | Requires a multi-step sequence to the key intermediate; yields and regioselectivity of the cyclization are unknown. |
Projected Experimental Protocols
The following protocols are hypothetical and based on established methodologies for similar transformations. They are intended to serve as a starting point for experimental validation.
Projected Protocol 1: Synthesis of 2-(Difluoromethyl)-5-(methoxymethyl)-pyrimidin-4(3H)-one
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acid chloride.
-
Condensation and Cyclization: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF, 0.5 M) and add it dropwise to a stirred suspension of urea (1.1 eq) and potassium carbonate (2.5 eq) in THF at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the target pyrimidinone.
Logical Relationship: Precursor to Heterocycle
Caption: Potential synthetic pathways from the precursor to various heterocycles.
Conclusion and Future Outlook
While direct experimental validation is pending, a thorough analysis of its structure and the reactivity of analogous compounds strongly suggests that this compound is a promising and versatile precursor for the synthesis of a variety of medicinally relevant fluorine-containing heterocycles. Its commercial availability, coupled with the direct introduction of a difluoromethyl group and a modifiable methoxy handle, positions it as a valuable building block for discovery and development programs.
The projected synthetic routes outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this precursor. Future work should focus on the experimental validation of these proposed reactions, optimization of reaction conditions, and a thorough investigation of the substrate scope. Such studies will undoubtedly unlock the full potential of this compound and contribute to the expanding toolkit for the synthesis of next-generation fluorinated therapeutics.
References
- Hu, J., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
- Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules.
- Li, X., & An, X. (2020).
- Kirk, K. L. (2008). Fluorine in Heterocyclic Chemistry. Journal of Fluorine Chemistry.
- Heidelberger, C., et al. (1957). Fluorinated Pyrimidines, a New Class of Tumour-Inhibitory Compounds.
- Hoepping, A., et al. (2008). Synthesis of fluorine substituted pyrazolopyrimidines as potential leads for the development of PET-imaging agents for the GABAA receptors. Bioorganic & Medicinal Chemistry.
- Wang, Z., et al. (2019). A Ag-Catalyzed Decarboxylative Fluorination of Malonic Acid Derivatives. Journal of the American Chemical Society.
- Dranoff, E. J., & Fields, T. L. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules.
- Shabir, G., et al. (2023).
- Petrov, V. A. (2009).
- Vints, I. (n.d.). Fluorination of unsaturated carbonyl compounds using elemental fluorine. Tel Aviv University.
- Fawaz, G., & Tullock, C. W. (1959). The Chemistry of Carbonyl Fluoride. I. The Fluorination of Organic Compounds. Journal of the American Chemical Society.
- Rozen, S., & Hagooly, A. (2003). A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. The Journal of Organic Chemistry.
- An, X., et al. (2021). Visible-light-induced decarboxylation/defluorosilylation protocol for synthesis of gem-difluoroalkenes.
- Kowada, T., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules.
- Rozen, S. (n.d.). Fluorination of α,β-unsaturated carbonyl compounds using elemental fluorine.
- Mukherjee, U., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- Jolit, A., et al. (2019). α-Fluorination of carbonyls with nucleophilic fluorine.
- Wang, X., et al. (2020). Preparation of fluoroalkoxy or fluorophenoxy substituted N-heterocycles from heterocyclic N-oxides and polyfluoroalcohols. Organic Chemistry Frontiers.
- Li, X., et al. (2021).
- Brown, A. D. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews.
- Wang, H., et al. (2023).
- Fluorin
- Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. (2022). The Journal of Organic Chemistry.
- Shermolovich, Y., et al. (2003). Derivatives of polyfluoroalkanethioncarboxylic acids in synthesis of fluorine-containing heterocycles. Journal of Fluorine Chemistry.
- Laha, J. K., & Hunjan, M. K. (2022). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. The Journal of Organic Chemistry.
- Saturnino, C., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Molecules.
- Ghosh, K., et al. (2017).
- Thiourea. (n.d.). Wikipedia.
- Hulpia, F., et al. (2023). Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. Beilstein Journal of Organic Chemistry.
- Reaction of urea and thiourea with nitrous acid. (2019). Chemistry Stack Exchange.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pubs.acs.org [pubs.acs.org]
Comparative acidity of fluorinated and non-fluorinated propionic acids.
An Objective Comparison of the Acidity of Fluorinated and Non-Fluorinated Propionic Acids for Researchers and Drug Development Professionals
Introduction: The Subtle Power of Acidity in Molecular Design
In the realm of medicinal chemistry and drug development, the acidity of a molecule, quantified by its pKa value, is a cornerstone of its physicochemical profile. This single parameter governs critical behaviors such as solubility, membrane permeability, and receptor binding affinity. Propionic acid, a simple three-carbon carboxylic acid, serves as a fundamental scaffold in numerous biologically active molecules. By strategically replacing hydrogen atoms with fluorine, chemists can finely tune the electronic properties and, consequently, the acidity of the parent molecule.
This guide provides an in-depth comparison of the acidity of propionic acid and its fluorinated analogues. We will explore the underlying electronic principles, present comparative experimental data, and provide a robust protocol for the empirical determination of pKa values, empowering researchers to make informed decisions in molecular design and optimization.
The Theoretical Framework: Fluorine's Inductive Effect
The dramatic increase in acidity observed in fluorinated carboxylic acids is primarily governed by the inductive effect .[1][2][3] Fluorine is the most electronegative element, giving it a powerful ability to pull electron density towards itself through the sigma (σ) bonds of the molecule.[2][3]
When a carboxylic acid donates a proton (H+), it forms a negatively charged conjugate base, the carboxylate anion (-COO⁻). The stability of this anion is paramount; a more stable conjugate base corresponds to a stronger acid and, therefore, a lower pKa value.[1][4]
Fluorine substitution stabilizes the carboxylate anion through its potent electron-withdrawing inductive effect.[5] By pulling electron density away from the already negative carboxylate group, the charge is dispersed over a larger area of the molecule. This delocalization of charge is a stabilizing force.[2][3] The magnitude of this acid-strengthening effect is influenced by two key factors:
-
Number of Fluorine Atoms: The inductive effect is additive. Increasing the number of fluorine atoms on the carbon skeleton enhances the electron-withdrawing pull, leading to greater stabilization of the conjugate base and a more acidic compound.[1][3]
-
Position of Fluorine Atoms: The inductive effect weakens significantly with distance.[1][5] A fluorine atom positioned closer to the carboxyl group will exert a much stronger influence than one located further down the carbon chain.
Caption: Inductive effect of fluorine stabilizing the carboxylate anion.
Quantitative Acidity Comparison: pKa Values
The pKa value is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value signifies a stronger acid. The table below summarizes the pKa values for propionic acid and its key fluorinated derivatives, illustrating the principles of the inductive effect.
| Compound Name | Structure | Position of Fluorine | Number of Fluorines | pKa Value |
| Propionic Acid | CH₃CH₂COOH | N/A | 0 | 4.87[6][7][8] |
| 3-Fluoropropionic Acid | CH₂FCH₂COOH | β-carbon | 1 | ~3.89 (Predicted)[9][10][11] |
| 2-Fluoropropionic Acid | CH₃CHFCOOH | α-carbon | 1 | ~2.68 (Predicted)[12][13] |
| 2,2-Difluoropropionic Acid | CH₃CF₂COOH | α-carbon | 2 | ~1.34 (Predicted)[14][15][16] |
| Note: Predicted pKa values are estimates and may vary from experimentally determined values. |
Analysis of the Structure-Acidity Relationship
The data clearly demonstrates a strong correlation between structure and acidity:
-
Effect of Position (2-Fluoro vs. 3-Fluoro): 2-Fluoropropionic acid (pKa ≈ 2.68) is substantially more acidic than 3-fluoropropionic acid (pKa ≈ 3.89). This is a direct consequence of the fluorine atom's proximity to the carboxyl group.[1] At the alpha (α) position, the inductive effect is potent, leading to significant stabilization of the conjugate base. When moved to the more distant beta (β) position, the effect diminishes, resulting in a less pronounced increase in acidity compared to the parent propionic acid.[5]
-
Effect of Number (2-Fluoro vs. 2,2-Difluoro): The addition of a second fluorine atom at the α-position in 2,2-difluoropropionic acid (pKa ≈ 1.34) causes another dramatic drop in pKa compared to 2-fluoropropionic acid (pKa ≈ 2.68). This highlights the additive nature of the inductive effect; two electron-withdrawing groups provide a much greater stabilizing effect on the carboxylate anion than one.[1][2]
Experimental Protocol: pKa Determination via Potentiometric Titration
To empirically validate these values, potentiometric titration is a precise and widely used method.[17][18][19] The principle involves carefully neutralizing the weak acid with a strong base of known concentration. By monitoring the solution's pH throughout the titration, one can generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[17][20]
Methodology
1. Apparatus and Reagents:
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
25 mL or 50 mL burette
-
Volumetric flasks and pipettes
-
Beakers
-
Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)[17]
-
Analyte: Propionic acid or a fluorinated derivative
-
Titrant: Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
2. Experimental Workflow:
Caption: Experimental workflow for pKa determination by potentiometric titration.
3. Step-by-Step Procedure:
-
pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffers that bracket the expected pKa.[17]
-
Analyte Preparation: Accurately prepare a solution of the carboxylic acid to a known concentration (e.g., 25.00 mL of a 0.1 M solution) in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Initial Measurement: Record the initial pH of the acid solution.
-
Titration: Begin adding the standardized NaOH titrant from the burette in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize before recording the total volume of titrant added and the corresponding pH.
-
Near the Equivalence Point: As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL or drop-wise) to accurately capture the steep inflection point of the titration curve.
-
Past the Equivalence Point: Once the pH begins to level off again after the steep rise, continue adding titrant for several more readings to fully define the upper plateau of the curve.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). Determine the exact volume at the equivalence point (the midpoint of the steepest part of the curve). The pKa is the pH value on the curve corresponding to exactly one-half of the equivalence point volume.[17][20]
Conclusion
The substitution of hydrogen with fluorine provides a powerful and predictable method for increasing the acidity of propionic acid. This enhancement is a direct result of fluorine's strong electron-withdrawing inductive effect, which stabilizes the resulting carboxylate anion. The magnitude of this effect is directly correlated with the number of fluorine atoms and their proximity to the carboxylic acid functional group. Understanding these fundamental principles and verifying them with robust experimental methods like potentiometric titration are essential skills for professionals in drug discovery and chemical research, enabling the rational design of molecules with tailored physicochemical properties for optimal biological performance.[1]
References
-
Title: Propionic Acid | CH3CH2COOH | CID 1032 - PubChem Source: PubChem URL: [Link]
-
Title: Propanoic Acid Definition - Organic Chemistry Key Term - Fiveable Source: Fiveable URL: [Link]
-
Title: 8.2: Substituent Effects on Acidity - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: 6.3: Substituent Effects on Acidity - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray Source: Creative Bioarray URL: [Link]
-
Title: 2-Fluoropropionic acid - ChemBK Source: ChemBK URL: [Link]
-
Title: The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education Source: ACS Publications URL: [Link]
-
Title: Pka value of weak acid experiment by titrations method | PPTX - Slideshare Source: Slideshare URL: [Link]
-
Title: Potentiometric Titration of Naphthyl Esters of Carboxylic Acids in Non-aqueous Solvent - RSC Publishing Source: RSC Publishing URL: [Link]
-
Title: Development of Methods for the Determination of pKa Values - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Potentiometric titration of naphthyl esters of carboxylic acids in non-aqueous solvent - Analyst (RSC Publishing) Source: RSC Publishing URL: [Link]
-
Title: The inductive effect and acidity : r/Mcat - Reddit Source: Reddit URL: [Link]
-
Title: Propionic acid is CH3CH2COOH, and its pKa is 4.9. If propionic acid occurs in a river and the pH... - Homework.Study.com Source: Study.com URL: [Link]
-
Title: Determining pKa of Weak Acid Experiment | PDF | Titration | Chemistry - Scribd Source: Scribd URL: [Link]
-
Title: Video: Substituent Effects on Acidity of Carboxylic Acids - JoVE Source: JoVE URL: [Link]
-
Title: Propanoic acid, 2-fluoro- - ChemBK Source: ChemBK URL: [Link]
-
Title: 6.4: Acid strength and pKa - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Critical compilation of acid pKa values in polar aprotic solvents - IUPAC Source: IUPAC URL: [Link]
-
Title: Experiment 13 POTENTIOMETRIC TITRATION OF ACID-BASE Source: National Tsing Hua University OpenCourseWare URL: [Link]
-
Title: IUPAC/Dissociation-Constants: This repository includes pKa data obtained from measurements in aqueous solutions, digitized and curated from reference books published by IUPAC. - GitHub Source: GitHub URL: [Link]
-
Title: Potentiometric Titration Principle - BYJU'S Source: BYJU'S URL: [Link]
-
Title: POTENTIOMETRIC TITRATION OF AN ACID MIXTURE Source: University of California, San Diego URL: [Link]
-
Title: Perfluoropropionic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The IUPAC aqueous and non-aqueous experimental pKa data repositories of organic acids and bases | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Digital Standards - IUPAC | International Union of Pure and Applied Chemistry Source: IUPAC URL: [Link]
-
Title: Bordwell pKa Table - Organic Chemistry Data Source: Organic Chemistry Data URL: [Link]
-
Title: 2-Fluoropropionic acid | C3H5FO2 | CID 256876 - PubChem Source: National Institutes of Health URL: [Link]
-
Title: 2,2-Difluoropropionic acid - ChemBK Source: ChemBK URL: [Link]
-
Title: The pKa in Organic Chemistry Source: Chemistry Steps URL: [Link]
-
Title: 2,2-Difluoropropionic acid | C3H4F2O2 | CID 2782825 - PubChem Source: National Institutes of Health URL: [Link]
-
Title: Table of Acids with Ka and pKa Values* CLAS Source: University of Colorado Boulder URL: [Link]
-
Title: pKa Chart - Utah Tech University Source: Utah Tech University URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Video: Substituent Effects on Acidity of Carboxylic Acids [jove.com]
- 6. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. Propionic acid | 79-09-4 [chemicalbook.com]
- 9. 3-FLUOROPROPANOIC ACID CAS#: 461-56-3 [m.chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 3-FLUOROPROPANOIC ACID | 461-56-3 [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. chembk.com [chembk.com]
- 14. 2,2-Difluoropropionic acid CAS#: 373-96-6 [m.chemicalbook.com]
- 15. 2,2-Difluoropropionic acid | 373-96-6 [chemicalbook.com]
- 16. 2,2-Difluoropropionic acid [chembk.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. byjus.com [byjus.com]
- 20. scribd.com [scribd.com]
Safety Operating Guide
Navigating the Disposal of 2,2-Difluoro-3-methoxy-propionic acid: A Comprehensive Guide to Safety and Compliance
For researchers and drug development professionals, the synthesis and application of novel compounds like 2,2-Difluoro-3-methoxy-propionic acid are pivotal to innovation. However, the responsibility of ensuring the safe and compliant disposal of such specialized chemical waste is equally critical. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounding every recommendation in established safety protocols and regulatory standards to protect both laboratory personnel and the environment.
Hazard Assessment: A Proactive Approach in the Absence of Specific Data
Structural Analogs and Potential Hazards:
-
Fluorinated Carboxylic Acids: The presence of fluorine atoms significantly influences a molecule's properties.[1] Fluorinated organic compounds can exhibit persistence in the environment and may have metabolic toxicity.[1] The carbon-fluorine bond is exceptionally strong, making these compounds resistant to natural degradation.[2] Upon decomposition, which can occur at high temperatures, fluorinated compounds may release hazardous gases such as hydrogen fluoride (HF).[3][4] HF is a highly corrosive and toxic substance that requires specialized handling and immediate medical attention upon exposure.[4][5]
-
Carboxylic Acids: As a carboxylic acid, this compound is expected to be corrosive. Similar compounds, such as (R)-(+)-2-Methoxypropionic acid and 3,3,3-Trifluoro-2,2-dimethylpropionic acid, are classified as causing skin corrosion/irritation and serious eye damage.[6][7]
-
Methoxy Group: The methoxy group is a common functional group and does not typically impart unusual hazards on its own.
Based on this analysis, this compound should be handled as a hazardous waste with the following potential characteristics:
-
Corrosivity: Due to the carboxylic acid functional group.
-
Toxicity: Due to the presence of fluorine and the potential to form toxic byproducts upon decomposition.
-
Environmental Hazard: Potential for persistence in the environment, a characteristic of many organofluorine compounds.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound and its waste. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes of the corrosive material.[1][5] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact with the corrosive and potentially toxic compound. Double-gloving is recommended for enhanced protection.[1] |
| Body | Laboratory coat and chemical-resistant apron | Protects against splashes and contamination of personal clothing.[5] |
| Feet | Closed-toe shoes | Prevents exposure from spills.[5] |
Spill Management: Preparedness is Key
In the event of a spill, a swift and safe response is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.[1]
-
Prevent entry into the affected area.
-
Waste Management and Disposal Plan: A Step-by-Step Protocol
The disposal of this compound must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]
Step 1: Waste Characterization
As a generator of hazardous waste, you are responsible for determining if your waste is hazardous.[12] Given the inferred hazards, this compound waste should be managed as hazardous.
Step 2: Segregation and Containerization
-
Waste Segregation: Do not mix this waste with other waste streams, especially incompatible materials like bases, metals, and organic compounds.[1][5]
-
Container Selection: Use a designated, leak-proof, and compatible container. High-density polyethylene (HDPE) is a suitable choice for corrosive waste.
-
Container Management: Keep the container closed at all times except when adding waste. Store the container in a well-ventilated, designated satellite accumulation area.
Step 3: Labeling
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazards associated with the waste (e.g., "Corrosive," "Toxic")
-
The date of accumulation
Step 4: Disposal
-
Engage a Licensed Professional: All hazardous waste must be disposed of through a licensed hazardous waste disposal facility.
-
Manifest System: For transportation off-site, a hazardous waste manifest is required to track the waste from "cradle to grave."[12][13]
-
Treatment and Disposal Methods: The licensed facility will determine the appropriate treatment and disposal method, which for this type of compound is likely to be high-temperature incineration. Incineration is a common method for the destruction of persistent organic pollutants.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure the proper disposal of this compound, mitigating risks and adhering to regulatory requirements. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for additional protocols and support.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- Safety and handling of fluorinated organic compounds. (2025, December). Benchchem.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). EPA.
- 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid. (n.d.). PubChem.
- Defluorination of per- and polyfluoroalkyl carboxylic acids (PFCA... (2025, July 4). Ingenta Connect.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety.
- Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids. (n.d.). ResearchGate.
- Global emission inventories for C4–C14 perfluoroalkyl carboxylic acid (PFCA) homologues from 1951 to 2030, part II. (n.d.). Stockholm Convention.
- Low-temperature mineralization of perfluorocarboxylic acids. (2022, August 19). Science.
- CAS#:428-89-7 | this compound silver salt. (2025, September 18). Chemsrc.
- This compound silver salt CAS#: 428-89-7. (n.d.). ChemicalBook.
- Guide for the Safe Handling of Fluoropolymer Resins. (2025, September 8). Plastics Europe.
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). Environment, Health & Safety - University of California, Berkeley.
- Fluorine Safety. (n.d.). Purdue University.
- SAFETY DATA SHEET - (S)-(+)-2-(6-Methoxy-2-naphthyl)propionic Acid. (2023, March 5). TCI Chemicals.
- SAFETY DATA SHEET - 2,2-dimethoxypropane. (2024, August 7). Sigma-Aldrich.
- SAFETY DATA SHEET - (R)-(+)-2-Methoxypropionic acid. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET - 3,3,3-Trifluoro-2,2-dimethylpropionic acid. (2024, March 30). Fisher Scientific.
- Safety data sheet - Mecoprop. (2023, October 17). CPAChem.
- methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. (n.d.). ChemicalBook.
- 3-Methoxypropionic acid. (n.d.). PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. fluoropolymers.eu [fluoropolymers.eu]
- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. fishersci.ca [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. axonator.com [axonator.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Essential Protective Measures for Handling 2,2-Difluoro-3-methoxy-propionic acid
A Senior Application Scientist's Guide to Laboratory Safety and Operational Planning
This guide provides essential safety protocols for handling 2,2-Difluoro-3-methoxy-propionic acid. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your operational success and, most importantly, your safety. The procedures outlined below are designed to be a self-validating system of protection, grounded in authoritative sources and a clear understanding of chemical risk assessment.
Hazard Assessment: The Principle of Cautious Analogy
-
Carboxylic Acid Moiety : Propionic acids are known corrosives. For instance, propionic acid itself is classified as causing severe skin burns and eye damage. The acidity of this functional group poses a primary chemical burn risk.[1]
-
Fluorination : The presence of fluorine atoms, particularly on the carbon alpha to the carbonyl group, can significantly increase the compound's acidity and reactivity. Safety Data Sheets (SDS) for structurally similar fluorinated carboxylic acids, such as Perfluoro-3-methoxypropanoic Acid and 3,3,3-Trifluoro-2,2-dimethylpropionic acid, consistently classify them as Skin Corrosion Category 1B and Serious Eye Damage Category 1 .[2] These classifications indicate that the chemicals can cause severe, irreversible damage upon contact.
Therefore, this compound must be handled, with no exceptions, as a corrosive substance capable of causing severe skin burns, serious eye damage, and potential respiratory irritation. [2][3]
Core Protective Protocols: A Multi-Layered Defense
Safe handling is predicated on a combination of engineering controls and personal protective equipment (PPE). The following protocols are mandatory.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound—including weighing, preparing solutions, and running reactions—must be performed inside a certified chemical fume hood.[2][4] This is the most critical control measure as it protects you from inhaling potentially irritating or toxic vapors and mists.[5]
Personal Protective Equipment (PPE): Your Last Line of Defense
The appropriate selection and use of PPE is crucial to prevent dermal and ocular exposure.[6]
-
Eye and Face Protection :
-
Mandatory : Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times when handling the acid.[7] Standard safety glasses, even with side shields, do not offer adequate protection from splashes.[8]
-
Recommended for High-Risk Tasks : For procedures with a significant splash potential, such as transferring large volumes or working under pressure, a full-face shield must be worn in addition to chemical splash goggles.[7][8][9]
-
-
Hand and Body Protection :
-
Gloves : Chemical-resistant gloves are required. Nitrile gloves are suitable for incidental contact, but they should be changed immediately upon contamination.[7] For extended handling or immersion, consider heavier-duty gloves such as neoprene or consult the manufacturer's compatibility chart. Always wear two pairs of gloves ("double-gloving"), with the outer glove cuff extending over the lab coat sleeve.[8]
-
Laboratory Coat : A long-sleeved, flame-resistant (FR) lab coat is the minimum requirement.
-
Chemical Apron : For handling quantities greater than 50 mL or during procedures with a high splash risk, a chemical-resistant apron worn over the lab coat is necessary to provide an additional barrier.[9]
-
-
Respiratory Protection :
-
Work within a fume hood should provide adequate respiratory protection.[2] In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic acids/vapors is necessary for emergency response personnel.[8][10] An N95 dust mask provides no protection against chemical vapors.[8]
-
PPE Selection Summary
| Task / Operation | Minimum Required PPE |
| Storage & Transport | Lab Coat, Safety Glasses, Nitrile Gloves |
| Weighing (Solid/Liquid) | Lab Coat, Double Nitrile Gloves, Chemical Splash Goggles (all inside a fume hood) |
| Solution Preparation | Lab Coat, Double Nitrile Gloves, Chemical Splash Goggles (all inside a fume hood) |
| Reaction & Workup | Chemical-Resistant Apron over Lab Coat, Double Nitrile Gloves, Goggles & Face Shield |
| Spill Cleanup | Chemical-resistant coveralls, heavy-duty gloves, boots, and appropriate respiratory protection. |
Operational and Disposal Plans
Proper procedure extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Step-by-Step PPE Donning and Doffing Protocol
Donning (Putting On)
-
Wash hands thoroughly with soap and water.
-
Don inner gloves.
-
Don lab coat, ensuring all buttons are fastened.
-
Don chemical splash goggles.
-
Don face shield (if required).
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) - Critical to Avoid Contamination
-
Remove outer gloves by peeling them off without touching the exterior surface. Dispose of them immediately in the designated hazardous waste container.
-
Remove the face shield and/or goggles, handling them by the strap.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove inner gloves using the same technique as for the outer gloves.
-
Wash hands thoroughly with soap and water.[8]
Spill Response and Emergency Procedures
-
Immediate Action : Ensure an eyewash station and safety shower are directly accessible and unobstructed.[6]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][4]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Small Spill (in fume hood) : Absorb the spill with a suitable inert material (e.g., sand, acid binder). Place the contaminated material in a sealed container for hazardous waste disposal.
-
Large Spill : Evacuate the area and alert your institution's environmental health and safety (EHS) department.
Waste Disposal Plan
Under no circumstances should this compound or its solutions be disposed of down the drain.[11]
-
Segregation : All waste containing this acid (e.g., excess reagent, contaminated gloves, absorbent materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Material : Use a container compatible with corrosive organic acids (e.g., High-Density Polyethylene - HDPE).
-
Labeling : The waste container must be labeled "Hazardous Waste - Corrosive, Acidic, Organic" and list "this compound" as a component.
-
Disposal : Arrange for pickup and disposal through your institution's certified EHS waste management program.[4]
Visual Protocol: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Risk-based PPE selection workflow for handling this compound.
References
-
NIOSH Recommendations for Chemical Protective Clothing A-Z . Centers for Disease Control and Prevention. [Link]
-
Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services. [Link]
-
NIOSH: Use proper PPE with chemo agents . Clinician.com. [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances . OSHA Training School. [Link]
-
Corrosive Chemicals | Laboratory Safety . Brandeis University. [Link]
-
PPE for Hazardous Chemicals . Canada Safety Training. [Link]
-
Toxic, Irritative, and Corrosive Gases and Liquids . Occupational Safety and Health Administration (OSHA). [Link]
-
PPE for Hazardous Materials Incidents: A Selection Guide (84-114) . National Institute for Occupational Safety and Health (NIOSH). [Link]
-
NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH). [Link]
-
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid | C4HF7O3 | CID 120228 . PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet 2-Methoxy-2-methylpropanoic acid . MetaSci. [Link]
-
Safety data sheet - Mecoprop . CPAChem. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. buyat.ppg.com [buyat.ppg.com]
- 6. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 7. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 8. clinician.com [clinician.com]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
